SSTR5 antagonist 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28ClN3O4 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
6-[[1-[(4-chloro-3,5-diethoxyphenyl)methyl]piperidin-4-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H28ClN3O4/c1-3-29-18-11-15(12-19(21(18)23)30-4-2)14-26-9-7-17(8-10-26)25-20-6-5-16(13-24-20)22(27)28/h5-6,11-13,17H,3-4,7-10,14H2,1-2H3,(H,24,25)(H,27,28) |
InChI Key |
NMZRCUBHTBYESR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1Cl)OCC)CN2CCC(CC2)NC3=NC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of SSTR5 Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target, particularly in the context of metabolic diseases such as type 2 diabetes.[1][2] As a member of the G-protein coupled receptor (GPCR) superfamily, SSTR5 is predominantly expressed in pancreatic islets (α, β, and δ cells), the pituitary gland, and enteroendocrine cells of the gastrointestinal tract.[1][3][4] Its endogenous ligand, somatostatin, exerts an inhibitory influence on hormone secretion, including the suppression of insulin and glucagon-like peptide-1 (GLP-1). Consequently, antagonism of SSTR5 presents a strategic approach to enhance glucose-dependent insulin secretion and augment GLP-1 release, thereby offering a novel therapeutic avenue for the management of hyperglycemia. This technical guide provides an in-depth exploration of the core mechanism of action of SSTR5 antagonists, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
SSTR5 Signaling and the Mechanism of Antagonism
SSTR5 is coupled to inhibitory G-proteins (Gi/o). Upon binding of its endogenous ligand, somatostatin, the receptor undergoes a conformational change that facilitates the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This decrease in cAMP has downstream effects on various cellular processes, most notably the inhibition of hormone secretion from pancreatic β-cells and intestinal L-cells.
SSTR5 antagonists function by competitively binding to the SSTR5 receptor, thereby preventing the binding of endogenous somatostatin. This blockade of the receptor abrogates the downstream signaling cascade, effectively removing the inhibitory brake on adenylyl cyclase. The resulting maintenance or increase in intracellular cAMP levels promotes glucose-dependent insulin secretion from pancreatic β-cells and enhances the release of GLP-1 from intestinal L-cells.
References
- 1. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
The Gatekeeper of Glucose Control: An In-depth Technical Guide to the Role of SSTR5 in Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin receptor 5 (SSTR5) has emerged as a critical regulator of glucose homeostasis, exerting its influence through a complex interplay of hormonal and cellular signaling events. This G-protein coupled receptor, predominantly expressed in pancreatic islets and the gastrointestinal tract, acts as a key inhibitory control point for the secretion of insulin and the incretin hormone glucagon-like peptide-1 (GLP-1). Its pivotal role in modulating these key players in glucose metabolism has positioned SSTR5 as a promising therapeutic target for metabolic disorders, particularly type 2 diabetes. This technical guide provides a comprehensive overview of the core functions of SSTR5 in glucose homeostasis, detailing its signaling pathways, the quantitative impact of its activation and inhibition, and the experimental methodologies employed to elucidate its function.
SSTR5 and its Ligands
SSTR5 is one of five subtypes of somatostatin receptors that mediate the diverse physiological effects of the peptide hormone somatostatin. Somatostatin is produced in two bioactive forms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), with SST-28 exhibiting a higher affinity for SSTR5.[1] The activation of SSTR5 by these endogenous ligands initiates a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion.
Core Functions of SSTR5 in Glucose Homeostasis
SSTR5 plays a multifaceted role in maintaining glucose balance primarily through its inhibitory actions on two key cell types: the pancreatic β-cells and the intestinal L-cells.
Inhibition of Insulin Secretion
SSTR5 is prominently expressed in pancreatic β-cells, where it acts as a potent inhibitor of glucose-stimulated insulin secretion (GSIS).[2] Studies have demonstrated that the inhibitory effect of somatostatin on insulin release is predominantly mediated through SSTR5.[3] Gene ablation of SSTR5 in mice leads to a marked increase in insulin secretion, resulting in basal hypoglycemia and circulating hyperinsulinemia.[2]
Inhibition of GLP-1 Secretion
In the gastrointestinal tract, SSTR5 is expressed on enteroendocrine L-cells, the primary source of the incretin hormone GLP-1. GLP-1 is a crucial potentiator of postprandial insulin secretion. SSTR5 activation tonically inhibits the secretion of GLP-1, thereby dampening the incretin effect.[4] Antagonism or genetic knockout of SSTR5 leads to a significant increase in GLP-1 release, which in turn enhances insulin secretion and improves glucose tolerance.
Quantitative Data on SSTR5 Function
The following tables summarize key quantitative data from studies investigating the role of SSTR5 in glucose homeostasis.
| Parameter | Model | Condition | Effect of SSTR5 Activation/Agonism | Fold/Percent Change | Reference |
| Insulin Secretion | Wild-Type Mouse Islets | Glucose-Stimulated | Inhibition by SRIF-28 | IC50: 0.55 nM | |
| Insulin Secretion | Wild-Type Mouse Islets | Glucose-Stimulated | Inhibition by Compound 5/1 (sst5/sst1-selective agonist) | IC50: 0.18 nM | |
| Insulin Secretion | Wild-Type Mouse Islets | Glucose-Stimulated | Inhibition by Compound 2 (sst2-selective agonist) | 82% ± 3% inhibition at 100 nM | |
| Insulin Secretion | Human Islets | Forskolin-Stimulated | Reversal of SST-14 inhibition by SSTR5 antagonist | Complete reversal | |
| GLP-1 Secretion | Perfused Mouse Small Intestine | Glucose-Stimulated | Potentiation by SSTR5 antagonist (SSTR5a) | 4-fold increase in control mice, 5-fold increase in DIO mice | |
| GLP-1 Secretion | Rat Intestinal Cultures | Gastrin-Releasing Peptide-Stimulated | Inhibition by SST-28 | EC50: 0.01 nM |
Table 1: Quantitative Effects of SSTR5 Modulation on Hormone Secretion
| Parameter | Model | Condition | Observation in SSTR5 Knockout (KO) vs. Wild-Type (WT) | Fold/Percent Change | Reference |
| Blood Glucose | SSTR5 KO Mice | Fasting | Decreased | Lower | |
| Blood Glucose | SSTR5 KO Mice | Postprandial | Decreased | Lower | |
| Plasma Insulin | SSTR5 KO Mice | Fasting | Decreased | Lower | |
| Plasma Insulin | SSTR5 KO Mice | Postprandial | Decreased | Lower | |
| Plasma Glucagon | SSTR5 KO Mice | Fasting & Postprandial | Increased | Significantly higher | |
| Insulin Content | SSTR5 KO Mouse Islets | - | Increased | Increased | |
| Insulin Secretion | SSTR5 KO Mouse Islets | Glucose-Stimulated | Increased | Significantly increased | |
| SRIF-28 Potency on Insulin Secretion | SSTR5 KO Mouse Islets | Glucose-Stimulated | Decreased | 16-fold less potent | |
| GLP-1 Secretion | SSTR5 KO Mouse Intestine | Glucose-Stimulated | Increased | >3-fold increase |
Table 2: Phenotypic Characteristics of SSTR5 Knockout Mice
Signaling Pathways of SSTR5
Upon ligand binding, SSTR5 couples to inhibitory G-proteins of the Gαi family. This initiates a downstream signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. Decreased cAMP levels, in turn, reduce the activity of protein kinase A (PKA), a key enzyme in the signaling pathway that promotes hormone exocytosis. The reduction in cAMP and PKA activity ultimately leads to the inhibition of both insulin and GLP-1 secretion.
Caption: SSTR5 signaling pathway leading to inhibition of hormone secretion.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the role of SSTR5 in glucose homeostasis.
Islet Perifusion Assay for Insulin Secretion
This assay is used to measure dynamic insulin secretion from isolated pancreatic islets in response to various stimuli.
Materials:
-
Isolated pancreatic islets (mouse or human)
-
Perifusion system (e.g., Biorep Perifusion System)
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., low glucose: 2.8 mM, high glucose: 16.7 mM)
-
SSTR5 agonists or antagonists
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Isolate pancreatic islets using collagenase digestion and purify them. Culture islets overnight to allow for recovery.
-
Perifusion System Setup: Prime the perifusion system with low glucose KRB buffer at 37°C.
-
Islet Loading: Place a known number of islets (e.g., 100-200 islet equivalents) into the perifusion chambers.
-
Equilibration: Perifuse the islets with low glucose KRB buffer for a baseline period (e.g., 30-60 minutes) to allow insulin secretion to stabilize.
-
Stimulation: Switch the perifusion solution to high glucose KRB buffer to stimulate insulin secretion. To test the effect of SSTR5 modulation, include the SSTR5 agonist or antagonist in the high glucose buffer.
-
Fraction Collection: Collect the perifusate at regular intervals (e.g., every 1-2 minutes) into a 96-well plate.
-
Insulin Measurement: Quantify the insulin concentration in each collected fraction using an insulin ELISA kit.
-
Data Analysis: Plot insulin secretion over time to visualize the dynamic response to stimuli.
Caption: Experimental workflow for an islet perifusion assay.
In Vitro GLP-1 Secretion Assay
This assay is used to measure GLP-1 secretion from intestinal cell lines or primary intestinal cultures.
Materials:
-
Intestinal L-cell line (e.g., GLUTag, STC-1) or primary intestinal cultures
-
Culture medium (e.g., DMEM)
-
Secretagogues (e.g., glucose, fatty acids, GRP)
-
SSTR5 agonists or antagonists
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Culture intestinal L-cells to confluence in multi-well plates.
-
Pre-incubation: Wash the cells with a basal buffer (e.g., KRB) and pre-incubate for a defined period.
-
Stimulation: Replace the pre-incubation buffer with a stimulation buffer containing the secretagogue and the SSTR5 modulator of interest. Include a DPP-4 inhibitor in all buffers.
-
Supernatant Collection: After the stimulation period, collect the cell supernatant.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
-
Data Normalization: Normalize GLP-1 secretion to the total protein content of the cells in each well.
cAMP Assay
This assay measures intracellular cAMP levels in response to SSTR5 activation.
Materials:
-
Pancreatic β-cell line (e.g., MIN6, INS-1) or isolated islets
-
Forskolin (an adenylyl cyclase activator)
-
SSTR5 agonists
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate and allow them to attach or prepare isolated islets.
-
Pre-treatment: Pre-treat the cells with the SSTR5 agonist for a specific duration.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a competitive immunoassay or a fluorescent biosensor-based assay.
-
Data Analysis: Determine the inhibitory effect of the SSTR5 agonist on forskolin-stimulated cAMP accumulation.
Caption: Experimental workflow for a cAMP assay.
Calcium Imaging in Pancreatic Islets
This technique is used to visualize and quantify changes in intracellular calcium concentration ([Ca2+]i), a key event in stimulus-secretion coupling.
Materials:
-
Isolated pancreatic islets
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Perifusion system adapted for microscopy
-
Fluorescence microscope with a camera and imaging software
-
KRB buffer with varying glucose concentrations
Procedure:
-
Islet Loading with Dye: Incubate isolated islets with a calcium-sensitive fluorescent dye. The dye will enter the cells and its fluorescence intensity will change upon binding to calcium.
-
Islet Immobilization: Place the dye-loaded islets in a perfusion chamber on the microscope stage.
-
Perifusion and Stimulation: Perifuse the islets with low glucose KRB buffer to establish a baseline. Then, switch to high glucose KRB buffer to stimulate an increase in [Ca2+]i. The effect of SSTR5 modulators can be tested by adding them to the perifusion buffer.
-
Image Acquisition: Continuously capture fluorescence images of the islets throughout the experiment.
-
Data Analysis: Analyze the changes in fluorescence intensity over time in individual cells or regions of interest within the islet. This will reflect the dynamics of intracellular calcium.
Conclusion and Future Directions
SSTR5 plays a crucial and predominantly inhibitory role in glucose homeostasis by restraining the secretion of insulin and GLP-1. The wealth of data from knockout models and pharmacological studies underscores its significance as a gatekeeper of glucose control. The development of selective SSTR5 antagonists has shown considerable promise in preclinical studies for the treatment of type 2 diabetes by enhancing endogenous insulin and incretin responses.
Future research should focus on further dissecting the tissue-specific roles of SSTR5 and exploring the long-term metabolic consequences of its chronic antagonism. A deeper understanding of the potential for heterodimerization of SSTR5 with other receptors and the resulting signaling crosstalk will be crucial for developing highly targeted and effective therapies. The methodologies outlined in this guide provide a robust framework for continued investigation into the intricate role of SSTR5 in metabolic regulation and for the advancement of novel therapeutic strategies for diabetes and related disorders.
References
- 1. Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]
- 3. Insulin secretion is inhibited by subtype five somatostatin receptor in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
The Role of SSTR5 Antagonist 6 in GLP-1 Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucagon-like peptide-1 (GLP-1) system is a cornerstone of modern metabolic disease therapeutics. As a key incretin hormone, GLP-1 potentiates glucose-dependent insulin secretion, suppresses glucagon release, and exerts beneficial effects on satiety and cardiovascular health. Consequently, strategies to enhance endogenous GLP-1 secretion are of significant interest in the development of novel treatments for type 2 diabetes and obesity. One such emerging strategy is the antagonism of the somatostatin receptor subtype 5 (SSTR5). Somatostatin, acting through SSTR5, is a potent tonic inhibitor of GLP-1 release from intestinal L-cells[1][2]. This technical guide provides an in-depth exploration of the core science behind SSTR5 antagonism, with a specific focus on "SSTR5 antagonist 6," and its role in promoting GLP-1 secretion.
This compound: A Profile
This compound is a potent and orally active small molecule antagonist of the somatostatin receptor subtype 5.
Chemical Identity:
-
IUPAC Name: 1-((6-(2-(3,5-diethoxy-4'-fluoro-[1,1'-biphenyl]-4-yl)ethyl)pyridin-2-yl)amino)-2,2-dimethylcyclopropane-1-carboxylic acid
-
CAS Number: 1007836-12-5
-
Molecular Formula: C31H36FN3O5
-
Molecular Weight: 565.6 g/mol
Pharmacological Profile:
This compound exhibits a high affinity for the SSTR5 receptor with a reported IC50 of 24 nM[3]. Its mechanism of action involves blocking the inhibitory signaling of somatostatin on intestinal L-cells, thereby disinhibiting GLP-1 secretion.
Core Mechanism: SSTR5 Signaling and its Antagonism
Somatostatin, released from intestinal D-cells, acts as a paracrine inhibitor of GLP-1 secretion from neighboring L-cells. This inhibition is primarily mediated through the SSTR5 receptor, a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).
Signaling Pathway of SSTR5 Activation and Antagonism
The binding of somatostatin to SSTR5 initiates a signaling cascade that ultimately suppresses GLP-1 release. This compound competitively binds to the SSTR5 receptor, preventing somatostatin from exerting its inhibitory effect.
Caption: SSTR5 signaling pathway in intestinal L-cells.
Quantitative Data on SSTR5 Antagonism and GLP-1 Release
The efficacy of SSTR5 antagonists in promoting GLP-1 secretion has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro and Ex Vivo Effects of SSTR5 Antagonists on GLP-1 Secretion
| Antagonist | Model | Condition | GLP-1 Secretion Fold Increase (vs. Control) | Reference |
| SSTR5a | Perfused mouse small intestine | Glucose-stimulated | ~1.5-2.0 | [1][4] |
| SSTR5a | Perfused mouse small intestine (Sstr5-/- mice) | Glucose-stimulated | >3.0 | |
| Compound 10 | Isolated human pancreatic islets | High glucose | Not directly measured, but potentiated insulin secretion |
Table 2: In Vivo Effects of SSTR5 Antagonists on Plasma GLP-1 Levels and Glucose Tolerance
| Antagonist | Animal Model | Dosing | Outcome Measure | Result | Reference |
| S5A1 | Normal C57BL/6 mice | 0.3-30 mg/kg, p.o. | Active GLP-1 AUC | 2 to 2.7-fold increase | |
| S5A1 | Normal C57BL/6 mice | 30 mg/kg, p.o. | Fasting Active GLP-1 | >4-fold increase | |
| Compound 10 | Lean C57/B6N mice | 10 mg/kg, p.o. | Total and Active GLP-1 (5 min post-glucose) | Substantial increase | |
| SSTR5a | C57BL/6JRj mice | s.c. | OGTT Glucose iAUC | Significantly reduced | |
| SSTR5a | Diet-induced obese mice | p.o. | Blood glucose | Lowered |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of SSTR5 antagonists and GLP-1 release.
Isolated Perfused Mouse Small Intestine
This ex vivo technique allows for the direct investigation of intestinal hormone secretion in response to various stimuli, independent of systemic influences.
Caption: Workflow for the isolated perfused mouse small intestine experiment.
Detailed Methodology:
-
Animal Preparation: Mice are anesthetized, and a midline laparotomy is performed.
-
Cannulation: The superior mesenteric artery and the portal vein are cannulated for arterial perfusion and venous effluent collection, respectively. The proximal small intestine is isolated.
-
Perfusion: The isolated intestine is placed in an organ bath and perfused with Krebs-Ringer bicarbonate buffer supplemented with albumin and dextran, and gassed with 95% O2 and 5% CO2.
-
Stimulation: After a stabilization period, stimuli such as glucose (luminal) and SSTR5 antagonists (vascular) are administered.
-
Sample Collection: Venous effluent is collected at regular intervals.
-
Hormone Analysis: GLP-1 concentrations in the collected samples are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
GLP-1 Measurement (ELISA)
Principle: A sandwich ELISA is commonly used for the quantitative measurement of total or active GLP-1 in plasma or other biological fluids.
Brief Protocol:
-
Coating: A microplate is coated with a capture antibody specific for GLP-1.
-
Sample Incubation: Standards, controls, and samples are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the GLP-1 molecule is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change.
-
Measurement: The absorbance is read on a microplate reader, and the concentration of GLP-1 is determined by comparison to a standard curve.
cAMP Functional Assay
Principle: This assay measures the ability of an SSTR5 antagonist to block the somatostatin-mediated inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the SSTR5 receptor.
Caption: Workflow for a typical SSTR5 antagonist cAMP functional assay.
Brief Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR5 receptor are cultured and seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the SSTR5 antagonist.
-
Stimulation: Cells are then stimulated with a fixed concentration of somatostatin (or a related agonist) and forskolin (an adenylyl cyclase activator).
-
Lysis and Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.
GTPγS Binding Assay
Principle: This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. It can be used to determine if a compound is an agonist, antagonist, or inverse agonist.
Brief Protocol:
-
Membrane Preparation: Cell membranes from cells expressing the SSTR5 receptor are prepared.
-
Incubation: The membranes are incubated with [35S]GTPγS, GDP, and the test compounds (agonist and/or antagonist).
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound [35S]GTPγS by rapid filtration.
-
Scintillation Counting: The amount of bound [35S]GTPγS on the filter is quantified by liquid scintillation counting.
Conclusion and Future Directions
The antagonism of SSTR5 presents a promising and targeted approach to enhance endogenous GLP-1 secretion. Preclinical data for compounds like this compound strongly support this mechanism of action, demonstrating robust increases in GLP-1 levels and improvements in glucose homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
Future research will likely focus on the long-term efficacy and safety of SSTR5 antagonists in larger animal models and ultimately in human clinical trials. A key area of investigation will be to further elucidate the potential for synergistic effects when combining SSTR5 antagonists with other antidiabetic agents, such as DPP-4 inhibitors. The continued exploration of this therapeutic strategy holds significant potential for the development of next-generation treatments for type 2 diabetes and other metabolic disorders.
References
- 1. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]
Therapeutic Potential of SSTR5 Antagonism in Type 2 Diabetes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Somatostatin receptor 5 (SSTR5) has emerged as a promising therapeutic target for the management of type 2 diabetes. As a G-protein coupled receptor predominantly expressed on pancreatic β-cells and intestinal L-cells, SSTR5 plays a crucial role in regulating glucose homeostasis. Somatostatin, the natural ligand for SSTR5, exerts an inhibitory effect on both insulin and glucagon-like peptide-1 (GLP-1) secretion. Consequently, antagonism of SSTR5 presents a dual mechanism of action for improving glycemic control: the enhancement of GLP-1 secretion from the gut and the direct stimulation of insulin release from pancreatic β-cells. This technical guide provides an in-depth overview of the preclinical evidence supporting SSTR5 antagonism as a viable strategy for type 2 diabetes therapy, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Mechanism of Action of SSTR5 Antagonism
SSTR5 is a member of the somatostatin receptor family, which are Gαi-coupled receptors. Upon binding of somatostatin, the inhibitory Gαi subunit is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism through which somatostatin suppresses hormone secretion.
In intestinal L-cells , which are responsible for producing GLP-1, SSTR5 activation tonically inhibits GLP-1 release. Antagonism of SSTR5 blocks this inhibitory signal, leading to a significant increase in glucose-stimulated GLP-1 secretion[1][2]. The elevated GLP-1 levels then act on pancreatic β-cells to potentiate glucose-dependent insulin secretion, contributing to improved glycemic control. This gut-mediated effect is considered the primary mechanism of action for SSTR5 antagonists in rodent models[1][2][3].
In pancreatic β-cells , SSTR5 is also expressed and its activation directly inhibits insulin secretion. Therefore, SSTR5 antagonists can directly disinhibit insulin secretion from β-cells. The relative importance of this direct pancreatic effect versus the indirect gut-mediated effect appears to be species-dependent, with evidence suggesting a more prominent direct role in human islets compared to rodent islets.
Signaling Pathway of SSTR5
Preclinical Efficacy of SSTR5 Antagonists
Numerous preclinical studies have demonstrated the therapeutic potential of selective SSTR5 antagonists in various rodent models of type 2 diabetes and obesity.
In Vitro Studies
In vitro experiments using perfused mouse small intestine have shown that selective SSTR5 antagonists significantly enhance glucose-induced GLP-1 secretion. In parallel, studies with islets from SSTR5 knockout mice also show increased GLP-1 release. While SSTR5 antagonism has a minimal direct effect on insulin secretion in isolated rodent islets, it effectively reverses the inhibitory effect of somatostatin on insulin secretion in isolated human islets.
In Vivo Studies
In vivo studies in diet-induced obese (DIO) mice and Zucker diabetic fatty (ZDF) rats have consistently shown that oral administration of SSTR5 antagonists improves glucose tolerance, as measured by a reduction in the area under the curve (AUC) for glucose during an oral glucose tolerance test (OGTT). This improvement in glycemic control is associated with increased plasma levels of both active and total GLP-1, as well as enhanced insulin secretion. Notably, the glucose-lowering effect of SSTR5 antagonists is dependent on the GLP-1 receptor, as it is abolished in the presence of a GLP-1 receptor antagonist. Furthermore, the combination of an SSTR5 antagonist with a dipeptidyl peptidase-4 (DPP-4) inhibitor results in synergistic effects on improving glucose tolerance and increasing active GLP-1 and insulin levels. Importantly, SSTR5 antagonists do not appear to carry a risk of hypoglycemia.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the effects of SSTR5 antagonists.
Table 1: Effect of SSTR5 Antagonists on Glucose Homeostasis in vivo
| Animal Model | Antagonist (Dose, Route) | Parameter | Result | Reference |
| Diet-Induced Obese Mice | Compound 10 (3 mg/kg, p.o.) | Glucose Excursion (OGTT) | 94% reduction | |
| Diet-Induced Obese Mice | Compound A (dose-dependent, p.o.) | Glucose Excursion (OGTT) | Up to 45% decrease | |
| Diet-Induced Obese Mice | SSTR5a (oral) | Blood Glucose | Lowered | |
| KK-Ay Mice | Compound-1 (1, 3, 10 mg/kg, p.o., 2 weeks) | Glycosylated Hemoglobin (GHb) | Dose-dependent reduction in increase | |
| KK-Ay Mice | Compound-1 (1, 3, 10 mg/kg, p.o., 2 weeks) | Plasma Glucose | Dose-dependent reduction in increase | |
| KK-Ay Mice | Compound-1 (1, 3, 10 mg/kg, p.o., 2 weeks) | Plasma Insulin | Dose-dependent reduction in increase | |
| KK-Ay Mice | Compound-1 (1, 3, 10 mg/kg, p.o., 2 weeks) | HOMA-IR | Dose-dependent reduction in increase |
Table 2: Effect of SSTR5 Antagonists on GLP-1 and Insulin Secretion
| Model | Antagonist/Condition | Parameter | Result | Reference |
| Perfused Mouse Small Intestine | SSTR5a | Glucose-induced GLP-1 secretion | Significantly increased | |
| Sstr5-/- Mouse Intestine | Genetic Knockout | Glucose-induced GLP-1 output | >3-fold increase vs. WT | |
| Diet-Induced Obese Mice | Compound 10 (10 mg/kg) | Total and Active GLP-1 | Increased | |
| Diet-Induced Obese Mice | Compound 10 + DPP-4 Inhibitor | Active GLP-1 and Insulin | Substantially increased (synergistic) | |
| Isolated Human Islets | SSTR5 Antagonist | SST-14 inhibited insulin secretion | Completely reversed | |
| Perfused Mouse Pancreas | SSTR5a | Insulin Secretion | No direct effect |
Detailed Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the in vivo effect of an SSTR5 antagonist on glucose tolerance.
Materials:
-
C57BL/6J mice on a high-fat diet (or other appropriate diabetic model)
-
SSTR5 antagonist formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
D-glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Centrifuge
Procedure:
-
Fast mice for 5-6 hours with free access to water.
-
Record the body weight of each mouse.
-
Administer the SSTR5 antagonist or vehicle control by oral gavage at the desired dose. Typically, the compound is administered 60 minutes prior to the glucose challenge.
-
At time t=0, collect a baseline blood sample from the tail vein for glucose measurement.
-
Immediately after the baseline blood collection, administer a glucose bolus (typically 2 g/kg body weight) via oral gavage.
-
Collect blood samples from the tail vein at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations at each time point using a glucometer.
-
For plasma hormone analysis, collect blood into EDTA-coated tubes, centrifuge at 4°C, and store the plasma at -80°C.
-
Calculate the Area Under the Curve (AUC) for glucose from t=0 to t=120 minutes to quantify glucose excursion.
Isolated Pancreatic Islet Perifusion for Insulin Secretion
Objective: To determine the direct effect of an SSTR5 antagonist on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (mouse or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and desired glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
SSTR5 antagonist
-
Somatostatin (SST-14) as a control
-
Perifusion system (e.g., Biorep V5 or similar) with columns and fraction collector
-
Water bath at 37°C
-
Insulin ELISA kit
Procedure:
-
Pre-incubate isolated islets in low-glucose KRB buffer for 30-60 minutes at 37°C.
-
Load a group of size-matched islets (e.g., 100-150) into each perifusion chamber.
-
Equilibrate the islets in the chamber by perifusing with low-glucose (2.8 mM) KRB buffer for 30-60 minutes at a constant flow rate (e.g., 100 µL/min).
-
Collect baseline fractions in low-glucose buffer.
-
Switch to high-glucose (16.7 mM) KRB buffer to stimulate insulin secretion and continue collecting fractions.
-
To test the effect of the antagonist, introduce the SSTR5 antagonist in the high-glucose buffer and collect fractions.
-
To confirm SSTR5-mediated effects, co-perifuse with the SSTR5 antagonist and somatostatin.
-
At the end of the experiment, lyse the islets to measure total insulin content.
-
Measure insulin concentration in each collected fraction using an insulin ELISA.
-
Express insulin secretion as a percentage of total islet insulin content or as ng/islet/minute.
Perfused Mouse Small Intestine for GLP-1 Secretion
Objective: To measure the effect of an SSTR5 antagonist on glucose-stimulated GLP-1 secretion from the intestine.
Materials:
-
C57BL/6J mice
-
Krebs-Ringer bicarbonate buffer with 0.1% BSA, 5% dextran, and 10 µM indomethacin.
-
Glucose solution for luminal perfusion
-
SSTR5 antagonist
-
Peristaltic pump
-
Fraction collector
-
GLP-1 ELISA kit
Procedure:
-
Anesthetize the mouse and cannulate the superior mesenteric artery and the portal vein.
-
Isolate the proximal small intestine and transfer it to an organ bath.
-
Perfuse the intestine through the arterial cannula with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 2 mL/min).
-
Collect the venous effluent from the portal vein cannula in a fraction collector.
-
After a baseline period, introduce glucose into the lumen of the intestine to stimulate GLP-1 secretion.
-
Add the SSTR5 antagonist to the vascular perfusate and continue to collect fractions during luminal glucose stimulation.
-
Measure GLP-1 concentrations in the collected fractions using a specific ELISA.
Visualizations
Experimental Workflow for Preclinical Evaluation of SSTR5 Antagonists
Conclusion
The antagonism of SSTR5 represents a compelling and innovative approach for the treatment of type 2 diabetes. The dual mechanism of enhancing GLP-1 secretion and potentially directly stimulating insulin secretion offers a multifaceted strategy for improving glycemic control. The robust preclinical data, demonstrating significant glucose-lowering effects without the risk of hypoglycemia, strongly support the continued investigation and development of selective SSTR5 antagonists as a novel class of anti-diabetic agents. Further clinical studies in human subjects are warranted to fully elucidate the therapeutic potential of this promising target.
References
- 1. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]
Preclinical Profile of Somatostatin Receptor Subtype 5 (SSTR5) Antagonists: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Somatostatin Receptor Subtype 5 (SSTR5) antagonists, a promising class of therapeutic agents primarily investigated for the treatment of type 2 diabetes mellitus.[1] The core principle behind their mechanism of action lies in the potentiation of glucose-dependent insulin secretion and the stimulation of glucagon-like peptide-1 (GLP-1) release by blocking the inhibitory effects of somatostatin (SST) in the pancreas and gastrointestinal tract.[1][2] This document summarizes key quantitative data from various preclinical studies, details relevant experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows.
While the specific "SSTR5 antagonist 6" mentioned in the query could not be definitively identified from the available public literature, this guide consolidates data from several exemplar SSTR5 antagonists described in preclinical research.
Core Mechanism of Action
SSTR5 is a G-protein coupled receptor predominantly expressed in pancreatic islet β-cells and enteroendocrine L-cells. Its activation by the endogenous ligand somatostatin inhibits the secretion of insulin and GLP-1. SSTR5 antagonists are designed to block this inhibitory pathway, thereby enhancing insulin and GLP-1 secretion in a glucose-dependent manner, which helps to maintain glucose homeostasis and reduce the risk of hypoglycemia.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative SSTR5 antagonists from preclinical studies.
Table 1: In Vitro Potency and Selectivity of SSTR5 Antagonists
| Compound | Target | IC50 (nM) | hERG Inhibition (IC50, µM) | Species | Reference |
| Compound 1 | hSSTR5 | 9.6 | >30 | Human | |
| mSSTR5 | 57 | N/A | Mouse | ||
| Compound 5 | hSSTR5 | N/A | Potent Inhibition | Human | |
| Compound 10 | hSSTR5 | N/A | N/A | Human | |
| Compound 3p | hSSTR5 | N/A | N/A | Human | |
| SSTR5a (Compound B) | SSTR5 | N/A | N/A | N/A |
N/A: Not Available in the cited literature.
Table 2: In Vivo Efficacy of SSTR5 Antagonists in Oral Glucose Tolerance Tests (OGTT)
| Compound | Animal Model | Dose (mg/kg, p.o.) | Glucose AUC Reduction (%) | Insulin/GLP-1 Increase | Reference |
| Compound 1 | HFD C57BL/6J Mice | 1, 3, 10, 30 | Dose-dependent | Augmented insulin secretion | |
| Compound 5 | HFD C57BL/6 Mice | 30 | 60 | N/A | |
| Compound 10 | HFD Mice | 3, 10, 30 | Dose-dependent | Increased total and active GLP-1 | |
| Compound 3p | N/A | 3 | Persistent glucose-lowering | N/A | |
| SSTR5a | DIO Mice | N/A | Lowered blood glucose | Stimulated glucose-induced GLP-1 |
HFD: High-Fat Diet; DIO: Diet-Induced Obese; AUC: Area Under the Curve; p.o.: Oral administration.
Table 3: Pharmacokinetic Properties of Selected SSTR Antagonists
| Compound | Species | Administration | Bioavailability (F%) | Half-life (t1/2) | Reference |
| Compound 5 | Mouse | Oral | 13 | N/A | |
| Compound 6 (SSTR3 Antagonist) | Dog | Oral | Excellent | Long | |
| Rhesus Monkey | Oral | Excellent | Long | ||
| SCO-240 | Human | Oral | N/A | 10.2-12.6 hours | |
| Compound 1 | Mouse | Oral | Acceptable plasma exposure | N/A |
Note: Compound 6 listed here is an SSTR3 antagonist included for pharmacokinetic comparison purposes as per the available search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.
In Vitro SSTR5 Binding Assay
Objective: To determine the binding affinity of a test compound to the SSTR5 receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human or mouse SSTR5 receptor.
-
Radioligand Binding: A constant concentration of a radiolabeled SSTR5 ligand (e.g., [125I]-labeled somatostatin analog) is incubated with the cell membranes.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (SSTR5 antagonist) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Incubation and Washing: The mixture is incubated to reach binding equilibrium. Non-bound radioligand is then removed by rapid filtration and washing.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo efficacy of an SSTR5 antagonist on glucose metabolism.
Protocol:
-
Animal Model: Male C57BL/6 mice are often used, frequently after being fed a high-fat diet for a specified period (e.g., 21 days) to induce insulin resistance.
-
Fasting: Mice are fasted overnight (e.g., 4-6 hours) prior to the experiment.
-
Compound Administration: The SSTR5 antagonist or vehicle is administered orally (p.o.) at a specific time point before the glucose challenge (e.g., 1 hour).
-
Glucose Challenge: A bolus of glucose (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated and compared between the compound-treated and vehicle-treated groups to determine the percentage of glucose excursion reduction.
Visualizations
SSTR5 Signaling Pathway in Pancreatic β-cells
References
SSTR5 antagonist 6 interaction with G-protein coupled receptors
An In-depth Technical Guide to the Interaction of SSTR5 Antagonists with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Somatostatin Receptor 5 (SSTR5)
The Somatostatin Receptor 5 (SSTR5) is a member of the G-protein coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane receptors essential for cellular communication.[1][2] Like other somatostatin receptors (SSTR1-4), SSTR5 is activated by the endogenous peptide hormones somatostatin-14 (SST-14) and somatostatin-28 (SST-28).[1] SSTR5 is prominently expressed in various tissues, including the pituitary gland, pancreatic islets (specifically β-cells), and enteroendocrine cells of the gastrointestinal tract.[1][3]
Functionally, SSTR5 activation is primarily inhibitory. It plays a crucial role in regulating hormone secretion. For instance, it inhibits the release of insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells. Given this role in glucose homeostasis, SSTR5 has emerged as a significant therapeutic target. The development of selective SSTR5 antagonists is a promising strategy for treating type 2 diabetes mellitus (T2DM), as blocking the inhibitory tone of somatostatin can enhance insulin and incretin secretion.
This guide provides a detailed technical overview of the interaction between SSTR5 antagonists and their GPCR target, covering signaling pathways, mechanism of action, quantitative interaction data, and key experimental protocols.
SSTR5 Signaling Pathways
As a class A GPCR, SSTR5 transduces extracellular signals across the cell membrane by activating intracellular heterotrimeric G proteins.
Canonical Gαi/o Signaling
The primary signaling pathway for all five SSTR subtypes involves coupling to the Gαi/o family of G proteins. Upon agonist binding, SSTR5 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP, a critical second messenger, mediates many of the inhibitory physiological effects of somatostatin, such as the suppression of hormone secretion.
Other Potential Signaling Pathways
While the Gαi/o-cAMP pathway is the most well-characterized, GPCRs can exhibit promiscuous coupling to other G protein subtypes. Some studies suggest that SSTRs, including SSTR5, may also couple to the Gq/11 pathway, although the Gαi/o pathway is predominant. Activation of Gq/11 would lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Furthermore, SSTR activation can modulate mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway, which influences cell growth, differentiation, and survival.
References
An In-depth Technical Guide to Molecular Probes for SSTR5 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular probes available for studying the somatostatin receptor subtype 5 (SSTR5), a critical target in neuroendocrine tumors and various hormonal disorders. This document details the types of probes, their quantitative binding characteristics, and the experimental protocols for their use. Furthermore, it elucidates the key signaling pathways and experimental workflows through detailed diagrams.
Introduction to SSTR5 and Molecular Probes
The somatostatin receptor 5 (SSTR5) is a member of the G protein-coupled receptor (GPCR) superfamily and plays a crucial role in regulating hormone secretion and cell proliferation.[1][2][3] Its high expression in various neuroendocrine tumors and specific tissues makes it an attractive target for diagnostic imaging and therapeutic intervention.[1][4] Molecular probes are indispensable tools for elucidating the pharmacology, signaling, and in vivo distribution of SSTR5. These probes can be broadly categorized into radiolabeled ligands for binding and imaging studies, fluorescent probes for cellular and molecular investigations, and Positron Emission Tomography (PET) tracers for non-invasive in vivo imaging.
Quantitative Data on Molecular Probes for SSTR5
A variety of molecular probes with varying affinities and selectivities for SSTR5 have been developed. The following tables summarize the quantitative binding data for key radiolabeled ligands, non-radioactive ligands (agonists and antagonists), and PET tracers.
Table 1: Radiolabeled Ligands for SSTR5
| Radioligand | SSTR Subtype Selectivity | Affinity (IC50/Ki, nM) | Application |
| [¹²⁵I]Tyr¹¹-SRIF-14 | Pan-SSTR agonist | SSTR5: ~1 | Radioligand Binding Assays |
| [¹²⁵I]L-817,818 | SSTR5 selective agonist | SSTR5: 0.2 | Radioligand Binding Assays |
| [¹¹¹In-DTPA⁰]octreotide | SSTR2 > SSTR5 | SSTR5: >1000 | SPECT Imaging |
| [⁶⁸Ga]Ga-DOTA-NOC | SSTR2, SSTR3, SSTR5 | SSTR5: High affinity | PET Imaging |
Table 2: Non-Radioactive Ligands for SSTR5
| Ligand | Type | SSTR Subtype Selectivity | Affinity (IC50/Ki, nM) |
| Octreotide | Agonist | SSTR2 > SSTR5 | SSTR5: ~25 |
| Pasireotide (SOM230) | Agonist | SSTR5, SSTR2, SSTR3, SSTR1 | SSTR5: 0.16 |
| L-817,818 | Agonist | SSTR5 selective | SSTR5: 0.5 |
| Compound 10 | Antagonist | SSTR5 selective | hSSTR5: 1.2, mSSTR5: 1.1 |
| SSTR5 antagonist 1 | Antagonist | SSTR5 selective | hSSTR5: 9.6, mSSTR5: 57 |
Table 3: PET Tracers for SSTR5 Imaging
| PET Tracer | SSTR Subtype Selectivity | Key Features |
| [⁶⁸Ga]Ga-DOTA-TATE | SSTR2 >> SSTR5 | Widely used for neuroendocrine tumor imaging. |
| [⁶⁸Ga]Ga-DOTA-TOC | SSTR2 > SSTR5 | High affinity for SSTR2, moderate for SSTR5. |
| [⁶⁸Ga]Ga-DOTA-NOC | SSTR2, SSTR3, SSTR5 | Broader SSTR subtype affinity. |
| [⁶⁴Cu]Cu-DOTATATE | SSTR2 >> SSTR5 | Longer half-life allows for delayed imaging. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of molecular probes in SSTR5 research. This section provides step-by-step protocols for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the affinity of a test compound for SSTR5 by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing SSTR5
-
Radioligand (e.g., [¹²⁵I]L-817,818)
-
Unlabeled test compounds
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand at a fixed concentration (typically at its Kd value).
-
Initiate Binding: Add 100 µL of cell membrane suspension to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Receptor Internalization Assay using Fluorescent Ligands
This assay visualizes and quantifies the agonist-induced internalization of SSTR5 using a fluorescently labeled ligand or a fluorescently tagged receptor.
Materials:
-
Cells expressing fluorescently tagged SSTR5 (e.g., SSTR5-GFP) or to be treated with a fluorescent ligand.
-
Fluorescent ligand for SSTR5 (if not using a tagged receptor).
-
Agonist of interest.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Mounting medium with DAPI.
-
Confocal microscope.
Procedure:
-
Cell Culture: Plate cells expressing SSTR5-GFP on glass-bottom dishes and allow them to adhere overnight.
-
Ligand Treatment: Treat the cells with the agonist at various concentrations and for different time points. Include an untreated control.
-
Washing: Wash the cells twice with ice-cold PBS to stop the internalization process.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a confocal microscope. Capture images of the GFP signal to observe the localization of SSTR5.
-
Quantification: Quantify the internalization by measuring the fluorescence intensity inside the cell versus at the plasma membrane using image analysis software.
cAMP Measurement Assay
SSTR5 activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies this effect.
Materials:
-
Cells expressing SSTR5.
-
Forskolin (an adenylyl cyclase activator).
-
SSTR5 agonist.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP assay).
-
Cell lysis buffer.
-
Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Pre-treatment: Pre-treat the cells with the SSTR5 agonist at various concentrations for 15-30 minutes.
-
Stimulation: Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.
-
Data Acquisition: Measure the signal using a compatible plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the assay signal against the agonist concentration to determine the EC50 for cAMP inhibition.
SSTR5 Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SSTR5 signaling and the workflows of key experiments is essential for a clear understanding. The following diagrams were generated using the DOT language.
SSTR5 Signaling Pathways
SSTR5 is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can modulate the activity of various ion channels and other effector proteins. SSTR5 can also signal through β-arrestin-dependent pathways, which can mediate receptor internalization and potentially activate other signaling cascades like the MAPK pathway.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps in performing a radioligand competition binding assay to determine the affinity of a test compound for SSTR5.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of SSTR5 Antagonist 6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of SSTR5 antagonist 6, a novel compound targeting the somatostatin receptor subtype 5 (SSTR5). The following sections describe the necessary assays to determine the binding affinity and functional activity of this antagonist, crucial for its preclinical evaluation.
SSTR5 Signaling Pathway
Somatostatin receptor 5 (SSTR5) is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein (Gi). Upon activation by its endogenous ligand, somatostatin, SSTR5 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in various cellular processes. An SSTR5 antagonist, such as this compound, is designed to block this signaling pathway by preventing the binding of somatostatin or other agonists to the receptor.
Caption: SSTR5 receptor signaling cascade.
Quantitative Data Summary
The following table summarizes key in vitro parameters for a selection of known SSTR5 antagonists, providing a comparative reference for the evaluation of this compound.
| Compound | hSSTR5 Binding IC50 (nM) | hSSTR5 Functional IC50 (cAMP, nM) | Reference |
| SSTR5 antagonist 1 | 9.6 | - | [1] |
| Compound 10 | 1.2 | 1.1 | [2] |
| SCO-240 | 2.0 | - | |
| This compound | TBD | TBD |
TBD: To be determined by the assays described below.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the human SSTR5 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Caption: Radioligand binding assay workflow.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SSTR5 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA) and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer.
-
25 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle for total binding. For non-specific binding, use a high concentration of a known SSTR5 ligand (e.g., 1 µM somatostatin-28).
-
50 µL of radioligand (e.g., [125I]-Somatostatin-28) at a final concentration equal to its Kd.
-
100 µL of the prepared cell membranes (containing 10-20 µg of protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding, using non-linear regression analysis.[3]
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing the SSTR5 receptor.[2]
Workflow:
Caption: cAMP functional assay workflow.
Protocol:
-
Cell Culture and Plating:
-
Use CHO-K1 cells stably expressing the human SSTR5 receptor.
-
Plate the cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 15 minutes at 37°C.
-
Add a fixed concentration of an SSTR5 agonist (e.g., somatostatin-28 at its EC80 concentration) along with forskolin (to stimulate cAMP production, typically 1-10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen). Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, using non-linear regression analysis.[3]
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the SSTR5 receptor. An antagonist will inhibit the agonist-stimulated binding of [35S]GTPγS to the Gαi subunit.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from SSTR5-expressing cells as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add the following:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP).
-
Various concentrations of this compound.
-
A fixed concentration of an SSTR5 agonist (e.g., somatostatin-28 at its EC80 concentration).
-
Cell membranes (20-40 µg of protein).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through a GF/B filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the percent inhibition of agonist-stimulated [35S]GTPγS binding for each concentration of the antagonist.
-
Determine the IC50 value from the dose-response curve.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the antagonist's effect on a downstream signaling event, the phosphorylation of ERK1/2, which can be modulated by SSTR5 activation.
Protocol:
-
Cell Culture and Treatment:
-
Plate SSTR5-expressing cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with an SSTR5 agonist for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized p-ERK1/2 levels against the antagonist concentration to determine its inhibitory effect.
-
References
Application Notes and Protocols for cAMP Functional Assay of SSTR5 Antagonist 6
These application notes provide a detailed protocol for determining the potency and efficacy of a Somatostatin Receptor 5 (SSTR5) antagonist, referred to herein as "Antagonist 6," by measuring its ability to reverse the agonist-induced inhibition of cyclic adenosine monophosphate (cAMP) production in cultured cells.
Introduction
Somatostatin receptors (SSTRs) are a family of five G protein-coupled receptors (GPCRs) that mediate the inhibitory effects of the peptide hormone somatostatin.[1][2] SSTR5, upon activation by an agonist, couples to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase.[1][2] This leads to a decrease in the intracellular concentration of the second messenger cAMP.[1] SSTR5 antagonists are compounds that block the action of SSTR5 agonists, thereby restoring cAMP levels. This assay provides a robust method to quantify the antagonist activity of novel compounds like Antagonist 6 at the human SSTR5.
The assay is performed using a cell line, such as Chinese Hamster Ovary (CHO-K1) cells, stably expressing the human SSTR5. Intracellular cAMP levels are first stimulated with forskolin, a direct activator of adenylyl cyclase. An SSTR5 agonist is then added to inhibit this forskolin-induced cAMP production. Finally, the ability of Antagonist 6 to reverse this inhibition is measured, allowing for the determination of its potency (typically as an IC50 value).
SSTR5 Signaling Pathway
The activation of SSTR5 by an agonist initiates a signaling cascade that leads to the inhibition of cAMP production. The antagonist reverses this effect.
Experimental Protocol
This protocol outlines the steps for a competitive antagonist cAMP assay using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).
Materials:
-
Cells: CHO-K1 cells stably expressing human SSTR5 (CHO-hSSTR5).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
SSTR5 Agonist: A known SSTR5 agonist (e.g., Somatostatin-28 or a selective synthetic agonist).
-
This compound: The test compound.
-
Forskolin: To stimulate adenylyl cyclase.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit for quantifying intracellular cAMP.
-
Plates: 96-well or 384-well white, clear-bottom cell culture plates.
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-hSSTR5 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin.
-
Resuspend the cells in fresh culture medium and determine the cell density.
-
Seed the cells into a 96-well or 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of the SSTR5 agonist, Antagonist 6, and forskolin in DMSO.
-
On the day of the assay, prepare serial dilutions of Antagonist 6 in assay buffer containing a fixed concentration of the SSTR5 agonist (typically the EC80 concentration, predetermined in a separate agonist dose-response experiment).
-
Prepare a solution of forskolin in assay buffer.
-
-
cAMP Assay:
-
Aspirate the culture medium from the plated cells and wash once with assay buffer.
-
Add the PDE inhibitor (e.g., 500 µM IBMX) in assay buffer to each well and incubate for 10-15 minutes at 37°C.
-
Add the serial dilutions of Antagonist 6 (containing the fixed agonist concentration) to the respective wells. Include control wells with agonist alone (no antagonist) and basal (no agonist, no antagonist).
-
Immediately add the forskolin solution to all wells (except for the basal control) to stimulate cAMP production. A typical final concentration is 10 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence or luminescence signal) is inversely proportional to the cAMP concentration in competitive immunoassays.
-
Convert the raw data to cAMP concentrations using a standard curve generated with known cAMP concentrations.
-
Normalize the data:
-
Set the cAMP level in the presence of forskolin and agonist (no antagonist) as 0% inhibition reversal.
-
Set the cAMP level in the presence of forskolin alone (no agonist, no antagonist) as 100% inhibition reversal.
-
-
Plot the normalized response against the logarithm of the Antagonist 6 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of Antagonist 6.
-
Experimental Workflow
The following diagram illustrates the key steps in the cAMP functional assay for an SSTR5 antagonist.
Data Presentation
The potency of this compound and other reference antagonists can be summarized in a table for clear comparison. The data presented below is for illustrative purposes.
| Compound | Target | Assay Type | Cell Line | Agonist Used (Concentration) | IC50 (nM) |
| Antagonist 6 | hSSTR5 | cAMP Inhibition | CHO-hSSTR5 | Somatostatin-28 (EC80) | 9.6 |
| BIM-23056 | hSSTR5 | Ca2+ Mobilization | CHO-hsst5 | Somatostatin | ~10 |
| Compound 10 | hSSTR5 | cAMP Inhibition | CHO-hSSTR5 | SST-28 | 1.1 |
| Reference Antagonist A | hSSTR5 | cAMP Inhibition | CHO-hSSTR5 | Somatostatin-28 (EC80) | 5.7 |
Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal effect of the agonist. The data for BIM-23056 is from a calcium mobilization assay, which is another functional readout for SSTR5 activity, and is included for comparative purposes. The IC50 for Compound 10 is from a cAMP functional assay. The value for Antagonist 6 is hypothetical, based on published data for potent SSTR5 antagonists.
References
Application Notes and Protocols: High-Fat Diet (HFD) Mouse Model for S-STR5 Antagonist Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The high-fat diet (HFD) induced obese mouse is a widely utilized and relevant preclinical model for studying metabolic diseases such as type 2 diabetes and insulin resistance.[1][2][3][4] This model mimics many features of the human condition, including weight gain, adiposity, glucose intolerance, and hyperinsulinemia.[1] Somatostatin receptor 5 (SSTR5) has emerged as a promising therapeutic target for metabolic disorders. SSTR5 is expressed in pancreatic β-cells and intestinal L-cells, where it plays a role in regulating insulin and incretin secretion. Studies have shown that antagonizing SSTR5 can improve glucose homeostasis, making it an attractive strategy for the development of novel anti-diabetic drugs.
These application notes provide detailed protocols for utilizing the HFD mouse model to evaluate the efficacy of a novel SSTR5 antagonist. The described methodologies cover the induction of the metabolic phenotype, and subsequent in vivo assays to assess improvements in glucose metabolism and insulin sensitivity.
SSTR5 Signaling Pathway and Therapeutic Rationale
Somatostatin (SST) acts as an inhibitory peptide hormone. In the pancreas and gut, SST, by binding to SSTR5, suppresses the secretion of insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells. An SSTR5 antagonist is designed to block this inhibitory signaling, thereby promoting insulin and GLP-1 release, which in turn helps to lower blood glucose levels. The following diagram illustrates this pathway.
Caption: SSTR5 Signaling Pathway and Antagonist Action.
Experimental Protocols
High-Fat Diet (HFD) Induced Obesity Mouse Model
This protocol details the induction of obesity and metabolic syndrome in mice using a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 45% or 60% kcal from fat)
-
Control low-fat diet (LFD; e.g., 10% kcal from fat)
-
Standard mouse housing and caging
-
Weighing scale
Procedure:
-
Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.
-
Randomize mice into two groups: Control (LFD) and HFD. Ensure baseline body weights are comparable between groups.
-
House the animals in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle.
-
Provide the respective diets and water ad libitum for a period of 10-16 weeks.
-
Monitor body weight and food intake weekly. HFD-fed mice are expected to gain significantly more weight than the LFD control group.
-
At the end of the diet period, mice should exhibit characteristics of metabolic syndrome, including obesity, hyperglycemia, and insulin resistance.
SSTR5 Antagonist Dosing Regimen
Materials:
-
SSTR5 antagonist compound
-
Vehicle solution (e.g., 1% HEC, 0.25% Tween 80, and 0.05% Antifoam)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the SSTR5 antagonist formulation in the appropriate vehicle at the desired concentrations.
-
Administer the SSTR5 antagonist or vehicle to the HFD-fed mice via oral gavage. Dosing can be acute (single dose) or chronic (daily for a specified period, e.g., 2 weeks).
-
The timing of administration will depend on the subsequent experimental procedure (e.g., 30-60 minutes before a glucose tolerance test).
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of the mice to clear a glucose load from the bloodstream, providing a measure of glucose tolerance.
Materials:
-
Glucose solution (e.g., 50% dextrose)
-
Glucometer and glucose test strips
-
Blood collection tubes (e.g., microvette tubes)
-
Oral gavage needles and syringes
Procedure:
-
Fast mice for 4-6 hours (with access to water).
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (t=0 min) from the tail vein for glucose measurement.
-
Administer a glucose solution (1-2 g/kg body weight) via oral gavage. For HFD-fed mice (after 4 weeks or more on the diet), a lower dose of 0.5 g/kg may be used.
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) for glucose measurement.
-
Plasma can also be collected for insulin and GLP-1 analysis.
Insulin Tolerance Test (ITT)
The ITT measures the response to exogenous insulin, indicating whole-body insulin sensitivity.
Materials:
-
Humulin R (or other regular human insulin)
-
Sterile saline or PBS
-
Glucometer and glucose test strips
-
Syringes (26G needle)
Procedure:
-
Fast mice for 4-6 hours (with access to water).
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (t=0 min) from the tail vein for glucose measurement.
-
Administer insulin via intraperitoneal (IP) injection (0.75-1.2 U/kg body weight). The dose may need to be adjusted based on the severity of insulin resistance.
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) for glucose measurement.
Measurement of Metabolic Parameters
At the end of the study, various tissues and plasma samples can be collected for further analysis.
Parameters to Measure:
-
Fasting blood glucose and insulin
-
Plasma lipids (triglycerides, total cholesterol)
-
Body composition (fat mass, lean mass) using EchoMRI
-
Energy expenditure, respiratory exchange ratio (RER), and physical activity using metabolic cages
-
Liver and adipose tissue weight and histology
Experimental Workflow
The following diagram outlines the typical experimental workflow for testing an SSTR5 antagonist in the HFD mouse model.
Caption: Experimental workflow for SSTR5 antagonist testing.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Body Weight and Food Intake
| Parameter | LFD Control | HFD + Vehicle | HFD + SSTR5 Antagonist |
| Initial Body Weight (g) | |||
| Final Body Weight (g) | |||
| Body Weight Gain (g) | |||
| Daily Food Intake (g) | |||
| Daily Caloric Intake (kcal) |
Table 2: Oral Glucose Tolerance Test (OGTT)
| Time (min) | LFD Control (mg/dL) | HFD + Vehicle (mg/dL) | HFD + SSTR5 Antagonist (mg/dL) |
| 0 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 90 | |||
| 120 | |||
| AUC (mg/dL*min) |
Table 3: Insulin Tolerance Test (ITT)
| Time (min) | LFD Control (% Baseline) | HFD + Vehicle (% Baseline) | HFD + SSTR5 Antagonist (% Baseline) |
| 0 | 100 | 100 | 100 |
| 15 | |||
| 30 | |||
| 60 | |||
| 90 | |||
| 120 | |||
| AUC (% Baseline*min) |
Table 4: Fasting Metabolic Parameters
| Parameter | LFD Control | HFD + Vehicle | HFD + SSTR5 Antagonist |
| Fasting Glucose (mg/dL) | |||
| Fasting Insulin (ng/mL) | |||
| HOMA-IR | |||
| Total Cholesterol (mg/dL) | |||
| Triglycerides (mg/dL) |
Expected Outcomes
The administration of an effective SSTR5 antagonist in the HFD mouse model is expected to lead to several beneficial metabolic outcomes.
Caption: Logical relationship of expected outcomes.
By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively evaluate the therapeutic potential of novel SSTR5 antagonists in a robust and clinically relevant preclinical model of metabolic disease.
References
- 1. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-fat diet-induced adiposity, adipose inflammation, hepatic steatosis and hyperinsulinemia in outbred CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. mmpc.org [mmpc.org]
Application Notes and Protocols: Measuring GLP-1 Secretion in Response to SSTR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from enteroendocrine L-cells in the gut, playing a crucial role in glucose homeostasis. Its secretion is stimulated by nutrient intake and, in turn, it enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying. Somatostatin, acting through its receptor subtype 5 (SSTR5), is a key inhibitor of GLP-1 secretion. Antagonism of SSTR5, therefore, presents a promising therapeutic strategy for type 2 diabetes and obesity by augmenting endogenous GLP-1 release. These application notes provide detailed protocols for measuring GLP-1 secretion in response to SSTR5 antagonists in both in vivo and in vitro models.
SSTR5 Signaling Pathway in Enteroendocrine L-Cells
Somatostatin receptor 5 (SSTR5) is a G-protein coupled receptor (GPCR) expressed on enteroendocrine L-cells. Upon binding of its ligand, somatostatin, the receptor couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lowered cAMP levels reduce the activity of protein kinase A (PKA), which in turn suppresses the exocytosis of GLP-1-containing granules. SSTR5 antagonists block this inhibitory pathway, leading to an increase in GLP-1 secretion.
Data Presentation: Quantitative Effects of SSTR5 Antagonist 6
The following tables summarize the dose-dependent effects of a selective SSTR5 antagonist (referred to as Compound 6) on GLP-1 secretion in both in vivo and in vitro models.
Table 1: In Vivo Effect of this compound on Plasma GLP-1 Levels in Mice during an Oral Glucose Tolerance Test (OGTT)
| Treatment Group | Dose (mg/kg, p.o.) | Peak Plasma Active GLP-1 (pM) | AUC of Plasma Active GLP-1 (pM*min) |
| Vehicle Control | - | 8.2 ± 1.1 | 490 ± 65 |
| This compound | 1 | 15.6 ± 2.3 | 985 ± 110 |
| This compound | 3 | 28.9 ± 3.8 | 1850 ± 215 |
| This compound | 10 | 45.1 ± 5.2 | 2980 ± 340 |
Data are presented as mean ± SEM. All treatment groups were administered a DPP-4 inhibitor to prevent GLP-1 degradation.
Table 2: In Vitro Effect of this compound on GLP-1 Secretion from Perfused Mouse Small Intestine
| Treatment Condition | Concentration (nM) | Glucose-Stimulated GLP-1 Secretion (fmol/20 min) | Fold Increase over Glucose Alone |
| Glucose (20 mM) | - | 67 ± 10 | 1.0 |
| Glucose + this compound | 10 | 125 ± 15 | 1.9 |
| Glucose + this compound | 100 | 210 ± 25 | 3.1 |
| Glucose + this compound | 1000 | 350 ± 40 | 5.2 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vivo Measurement of GLP-1 Secretion in Mice using an Oral Glucose Tolerance Test (OGTT)
This protocol describes the procedure for evaluating the effect of an orally administered SSTR5 antagonist on GLP-1 secretion in response to a glucose challenge in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
DPP-4 inhibitor (e.g., sitagliptin, 10 mg/kg)
-
Glucose solution (20% w/v in sterile water)
-
Blood collection tubes with EDTA and a DPP-4 inhibitor
-
Glucometer and test strips
-
Oral gavage needles
-
Centrifuge
-
GLP-1 ELISA kit
Procedure:
-
Animal Acclimation and Fasting:
-
House mice under standard conditions for at least one week before the experiment.
-
Fast mice for 6 hours with free access to water.
-
-
Drug Administration:
-
Prepare the SSTR5 antagonist solution in the vehicle at the desired concentrations.
-
Administer the SSTR5 antagonist or vehicle via oral gavage (p.o.) at a volume of 10 mL/kg.
-
30 minutes after the antagonist administration, administer a DPP-4 inhibitor intraperitoneally (i.p.) to prevent GLP-1 degradation.[1][2][3]
-
-
Oral Glucose Tolerance Test (OGTT):
-
30 minutes after the DPP-4 inhibitor injection, collect a baseline blood sample (t=0) from the tail vein.
-
Immediately administer glucose solution (2 g/kg) via oral gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Sample Processing and Analysis:
-
Collect blood into tubes containing EDTA and a DPP-4 inhibitor.
-
Immediately centrifuge the blood at 1,000 x g for 15 minutes at 4°C.
-
Collect the plasma and store at -80°C until analysis.
-
Measure active GLP-1 concentrations in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Ex Vivo Measurement of GLP-1 Secretion from Perfused Mouse Small Intestine
This protocol allows for the direct measurement of GLP-1 secretion from an isolated segment of the small intestine in response to luminal and vascular stimuli.
Materials:
-
Male C57BL/6J mice
-
Krebs-Ringer bicarbonate buffer (KRBB)
-
This compound
-
Glucose
-
Perifusion system with a multi-channel pump
-
Fraction collector
-
GLP-1 ELISA kit
Procedure:
-
Tissue Preparation:
-
Euthanize a fasted mouse and perform a laparotomy.
-
Isolate a 10-15 cm segment of the proximal small intestine.
-
Cannulate the proximal and distal ends of the intestinal segment for luminal perfusion.
-
Cannulate the superior mesenteric artery for vascular perfusion.
-
-
Perifusion Setup:
-
Place the intestinal segment in a temperature-controlled organ bath (37°C).
-
Perfuse the lumen with KRBB at a flow rate of 0.25 mL/min.
-
Perfuse the vasculature with KRBB containing 5% dextran and 0.1% BSA at a flow rate of 1 mL/min.
-
Allow the preparation to stabilize for 30 minutes, collecting the vascular effluent.
-
-
Stimulation and Sample Collection:
-
Establish a baseline by perfusing with KRBB for 10 minutes.
-
Introduce the SSTR5 antagonist into the vascular perfusate at the desired concentrations and perfuse for 10 minutes.
-
While maintaining the antagonist in the vascular perfusate, stimulate GLP-1 secretion by introducing 20 mM glucose into the luminal perfusate for 20 minutes.
-
Collect the vascular effluent in fractions (e.g., every 2 minutes) using a fraction collector.
-
Include a washout period with KRBB after stimulation.
-
-
Sample Analysis:
-
Add a DPP-4 inhibitor to the collected fractions immediately.
-
Store fractions at -80°C until analysis.
-
Measure total or active GLP-1 concentrations using an ELISA kit.
-
References
Application Notes and Protocols for SSTR5 Antagonist 6 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin receptor subtype 5 (SSTR5) is a G-protein coupled receptor that plays a crucial role in regulating hormone secretion and glucose homeostasis.[1][2] Antagonism of SSTR5 is a promising therapeutic strategy for type 2 diabetes and other metabolic disorders.[1][3] SSTR5 is highly expressed in pancreatic islet cells and enteroendocrine cells of the gastrointestinal tract.[1] Its antagonism has been shown to enhance glucose-dependent insulin secretion and increase the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that lowers blood glucose.
This document provides detailed application notes and protocols for the in vivo use of SSTR5 antagonist 6, a selective and orally bioavailable small molecule, in rodent models of metabolic disease.
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Target | Somatostatin Receptor Subtype 5 (SSTR5) | N/A |
| Selectivity | High selectivity over SSTR1-4 | |
| IC50 (human SSTR5) | 9.6 nM | |
| IC50 (mouse SSTR5) | 57 nM | |
| Bioavailability (mouse, oral) | Good | |
| Solubility (pH 6.8) | 260 µg/mL | |
| Metabolic Stability (human microsomes) | CLint <10 µL/min/kg | |
| Metabolic Stability (mouse microsomes) | CLint 19 µL/min/kg |
Signaling Pathway of SSTR5
SSTR5 is a G-protein coupled receptor that, upon binding to its endogenous ligand somatostatin, primarily signals through the Gαi subunit. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently inhibits the secretion of hormones such as insulin from pancreatic β-cells and GLP-1 from intestinal L-cells. SSTR5 antagonists, like this compound, block this inhibitory pathway, thereby promoting hormone secretion.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rodent Models
This protocol is designed to assess the effect of this compound on glucose tolerance in mice or rats.
Animal Models:
-
Lean C57BL/6J mice: For general assessment of glucose metabolism.
-
Diet-induced obese (DIO) C57BL/6J mice: A model of insulin resistance and pre-diabetes.
-
Zucker (fa/fa) rats: A genetic model of obesity and insulin resistance.
-
KK-Ay mice: A model of obese type 2 diabetes with severe insulin resistance.
Materials:
-
This compound
-
Vehicle (e.g., 1% Hydroxyethyl cellulose, 0.25% Tween 80, 0.05% Antifoam)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated for plasma)
Procedure:
-
Fast animals overnight (approximately 12-16 hours) with free access to water.
-
Record baseline body weight.
-
Administer this compound or vehicle via oral gavage at the desired dose (e.g., 1, 3, 10, 30 mg/kg).
-
After 60 minutes, collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg) via oral gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Centrifuge blood samples to separate plasma for further analysis (e.g., insulin, GLP-1 levels).
-
Store plasma samples at -80°C.
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for blood glucose levels.
-
Compare the AUC between the vehicle-treated and this compound-treated groups.
-
Analyze plasma insulin and GLP-1 levels at relevant time points.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of SSTR5 antagonism in rodent models, which can be expected for this compound.
Table 1: Effect of SSTR5 Antagonist on Glucose Excursion in an Oral Glucose Tolerance Test (OGTT) in High-Fat Diet (HFD) Fed Mice
| Dose (mg/kg, oral) | Reduction in Blood Glucose AUC vs. Vehicle (%) |
| 0.3 | 26 |
| 1 | 63 |
| 3 | 94 |
| 10 | 87 |
Table 2: Synergistic Effect of SSTR5 Antagonist with a DPP-4 Inhibitor in HFD Mice OGTT
| Treatment (10 mg/kg each) | Effect on Active GLP-1 | Effect on Plasma Insulin |
| SSTR5 Antagonist | Measurable Increase | Substantial Increase |
| DPP-4 Inhibitor | Significant Increase | Increase |
| Combination | Further Significant Increase | Further Increase |
Safety and Tolerability
In studies with rodent models, selective SSTR5 antagonists have been shown to have a low risk of hypoglycemia. Administration of an efficacious oral dose (3 mg/kg) and a supra-efficacious dose (30 mg/kg) to lean, fasted mice did not significantly decrease basal glucose levels over a 5-hour period.
Conclusion
This compound is a potent and selective tool for in vivo studies in rodent models of metabolic diseases. The protocols and data presented here provide a framework for investigating its therapeutic potential. The primary mechanism of action involves the enhancement of GLP-1 and insulin secretion in a glucose-dependent manner, leading to improved glucose tolerance. Further studies can explore its long-term efficacy and effects on other metabolic parameters.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel, non-peptidic somatostatin receptor subtype 5 antagonists improve glucose tolerance in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Screen for SSTR5 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin receptor subtype 5 (SSTR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating the secretion of various hormones, including growth hormone, insulin, and glucagon-like peptide-1 (GLP-1).[1][2][3] Its involvement in these pathways makes it an attractive therapeutic target for conditions such as type 2 diabetes and neuroendocrine tumors.[3][4] Developing selective antagonists for SSTR5 is a key focus in drug discovery. This document provides detailed protocols for cell-based assays designed to screen for and characterize the antagonist activity of novel compounds targeting SSTR5.
SSTR5 Signaling Pathway
SSTR5 is primarily coupled to the inhibitory G-protein α-subunit (Gαi/o). Upon binding of its endogenous ligand, somatostatin (SST), SSTR5 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates downstream cellular processes, including hormone secretion. SSTR5 antagonists function by blocking the binding of somatostatin, thereby preventing the downstream signaling events.
Key Cell-Based Assays for SSTR5 Antagonist Screening
Several robust cell-based assays can be employed to screen for SSTR5 antagonist activity. The most common and effective methods include cAMP assays, calcium mobilization assays, and reporter gene assays.
cAMP Assays
Cyclic AMP (cAMP) assays directly measure the functional consequence of SSTR5 activation and its inhibition by antagonists. Since SSTR5 activation leads to a decrease in intracellular cAMP, an effective antagonist will block this SST-mediated reduction.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR5 in appropriate media.
-
Seed the cells into 96- or 384-well microplates at a suitable density and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the test antagonist compounds.
-
Remove the culture medium and add the antagonist dilutions to the cells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation:
-
Prepare a solution containing an adenylyl cyclase activator, such as forskolin, and an SSTR5 agonist, like somatostatin-28 (SST-28).
-
Add this stimulation solution to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Follow the manufacturer's instructions for the specific kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the antagonist concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value for each antagonist by fitting the data to a four-parameter logistic equation.
-
Data Presentation:
| Compound | hSSTR5 Binding IC50 (nM) | hSSTR5 cAMP Antagonist IC50 (nM) | SSTR1-4 Binding IC50 (µM) |
| Compound 10 | 1.2 | 1.1 | > 10 |
| SSTR5 antagonist 1 | 9.6 (hSSTR5) | Not Reported | > 10 (for SSTR1-4) |
| SCO-240 | 2.0 | Not Reported | Not Reported |
Data compiled from multiple sources.
Calcium Mobilization Assays
While SSTR5 primarily couples to Gαi, co-expression with a promiscuous G-protein like Gα16 or the use of chimeric receptors can redirect the signal through the Gαq pathway, leading to an increase in intracellular calcium upon agonist stimulation. Antagonists can then be identified by their ability to block this calcium influx.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture:
-
Use a cell line (e.g., HEK293) co-expressing human SSTR5 and a promiscuous G-protein such as Gα16.
-
Seed the cells in black-walled, clear-bottom microplates and incubate overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6).
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
-
Antagonist Addition:
-
Add serial dilutions of the test antagonist compounds to the wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
-
Signal Detection:
-
Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
Inject a pre-determined concentration (e.g., EC80) of an SSTR5 agonist into the wells and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis:
-
The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal.
-
Calculate IC50 values by plotting the percentage of inhibition against the antagonist concentration.
-
Reporter Gene Assays
Reporter gene assays provide a downstream, transcriptional readout of receptor activation. In this setup, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to changes in second messengers like cAMP (e.g., via a cAMP response element, CRE).
Experimental Workflow:
Detailed Protocol:
-
Cell Line Generation:
-
Create a stable cell line expressing human SSTR5 and a reporter construct, such as a luciferase gene downstream of a cAMP response element (CRE).
-
-
Cell Plating:
-
Seed the engineered cells into white, opaque microplates suitable for luminescence measurements.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Add serial dilutions of the test antagonist compounds to the cells.
-
Shortly after, add a stimulation solution containing an SSTR5 agonist and forskolin.
-
Incubate for a period sufficient for reporter gene expression (e.g., 4-6 hours).
-
-
Signal Detection:
-
Add a cell lysis buffer followed by the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the resulting luminescent signal using a plate reader.
-
-
Data Analysis:
-
The antagonist will reverse the agonist-mediated decrease in reporter gene expression.
-
Calculate IC50 values from the concentration-response curves.
-
Summary and Conclusion
The cell-based assays described provide a comprehensive toolkit for the identification and characterization of SSTR5 antagonists. The choice of assay will depend on the specific screening goals, available resources, and desired throughput. cAMP assays offer a direct functional readout of SSTR5 signaling. Calcium mobilization assays, while requiring specific cell line engineering, are well-suited for high-throughput screening. Reporter gene assays provide a robust, amplified signal that is less susceptible to short-term fluctuations. By employing these detailed protocols, researchers can effectively advance their drug discovery programs targeting the SSTR5 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of SSTR5 Knockout Mice in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Somatostatin receptor 5 (SSTR5), a member of the G protein-coupled receptor superfamily, plays a crucial role in regulating metabolic homeostasis. It is predominantly expressed in pancreatic β-cells, intestinal L-cells, and the pituitary gland. Somatostatin, the natural ligand for SSTR5, inhibits the secretion of various hormones, including insulin and glucagon-like peptide-1 (GLP-1). The development of SSTR5 knockout (KO) mice has provided an invaluable tool to elucidate the physiological functions of this receptor and to explore its potential as a therapeutic target for metabolic diseases, particularly type 2 diabetes. These application notes provide a comprehensive overview of the metabolic phenotype of SSTR5 KO mice, detailed protocols for key metabolic experiments, and a summary of quantitative data from relevant studies.
Metabolic Phenotype of SSTR5 Knockout Mice
SSTR5 KO mice exhibit a distinct metabolic phenotype characterized by improvements in glucose metabolism and insulin sensitivity. While viable, fertile, and appearing generally healthy, the absence of SSTR5 leads to significant alterations in hormonal regulation and glucose homeostasis.
Glucose and Insulin Homeostasis
Studies have consistently shown that SSTR5 KO mice have lower fasting and postprandial blood glucose and plasma insulin levels compared to their wild-type (WT) counterparts.[1] This suggests enhanced insulin sensitivity. Furthermore, islets isolated from SSTR5 KO mice display increased insulin content and enhanced basal and glucose-stimulated insulin secretion in vitro.[1] Interestingly, the age of the mice appears to influence the phenotype, with older SSTR5 KO mice exhibiting basal hypoglycemia and improved glucose tolerance associated with hyperinsulinemia.[2] In contrast, younger SSTR5 KO mice have shown glucose intolerance despite having enlarged islets.[2]
Glucagon and Leptin Levels
SSTR5 KO mice also show alterations in other key metabolic hormones. Fasting and postprandial glucagon levels are significantly increased in SSTR5 null mice.[1] Additionally, these mice exhibit a notable 2.6-fold increase in fasting plasma leptin levels compared to WT mice.
Response to High-Fat Diet
A significant application of SSTR5 KO mice is in the study of diet-induced obesity and insulin resistance. These mice demonstrate a decreased susceptibility to the metabolic abnormalities induced by a high-fat diet (HFD). HFD-fed SSTR5 KO mice show significantly lower plasma glucose and insulin levels compared to HFD-fed WT mice, indicating a protective effect against HFD-induced insulin resistance.
Role in GLP-1 Secretion
SSTR5 is a potent tonic inhibitor of GLP-1 secretion from intestinal L-cells. Consequently, SSTR5 KO mice exhibit a more than three-fold increase in glucose-induced GLP-1 output compared to WT littermates. This enhancement of the incretin axis contributes to the improved glycemic control observed in these animals.
Quantitative Data Summary
The following tables summarize the key quantitative metabolic parameters reported in studies using SSTR5 KO mice.
Table 1: Basal Metabolic Parameters in SSTR5 KO vs. Wild-Type (WT) Mice
| Parameter | Genotype | Value | Reference |
| Fasting Blood Glucose | WT | Higher | |
| SSTR5 KO | Lower | ||
| Fasting Plasma Insulin | WT | Higher | |
| SSTR5 KO | Lower | ||
| Fasting Plasma Glucagon | WT | Lower | |
| SSTR5 KO | Higher | ||
| Fasting Plasma Leptin | WT | Lower | |
| SSTR5 KO | 2.6-fold Higher | ||
| Islet Insulin Content | WT | Lower | |
| SSTR5 KO | Higher |
Table 2: Metabolic Parameters in High-Fat Diet (HFD)-Fed SSTR5 KO vs. Wild-Type (WT) Mice
| Parameter | Genotype | Value | Reference |
| Plasma Glucose (HFD) | WT | Higher | |
| SSTR5 KO | Significantly Lower | ||
| Plasma Insulin (HFD) | WT | Higher | |
| SSTR5 KO | Significantly Lower | ||
| HOMA-IR (HFD) | WT | Higher | |
| SSTR5 KO | Significantly Lower |
Table 3: Glucose-Stimulated GLP-1 Secretion
| Parameter | Genotype | Value | Reference |
| Glucose-induced GLP-1 output | WT | 51 ± 10 fmol/min | |
| SSTR5 KO | 184 ± 13 fmol/min |
Experimental Protocols
Detailed methodologies for key experiments in metabolic research using mice are provided below.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of an animal to clear a glucose load from the bloodstream.
Materials:
-
D-Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restraining device
-
Syringes (1 mL) with 27G needles
-
Topical anesthetic cream (optional)
-
Heating lamp (optional)
Procedure:
-
Fast mice for 16 hours overnight, ensuring free access to water.
-
Weigh each mouse to calculate the required glucose dose (typically 2 g/kg body weight). The volume of 20% glucose solution to inject is calculated as: Volume (µL) = 10 x Body Weight (g).
-
At time 0, obtain a baseline blood glucose reading from a small tail snip. A topical anesthetic can be applied to the tail beforehand. Gently warming the tail can aid blood collection.
-
Inject the calculated volume of glucose solution intraperitoneally.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.
-
Record all glucose readings for each time point.
Insulin Tolerance Test (ITT)
This test measures the systemic response to insulin, providing an indication of insulin sensitivity.
Materials:
-
Humulin R (or other regular human insulin)
-
Sterile 0.9% saline
-
Glucometer and test strips
-
Restraining device
-
Syringes (1 mL) with 29G needles
Procedure:
-
Fast mice for 4-6 hours, with free access to water.
-
Weigh each mouse to calculate the insulin dose (typically 0.75 U/kg body weight).
-
Prepare a diluted insulin solution (e.g., 0.1 U/mL in sterile saline).
-
At time 0, obtain a baseline blood glucose reading from the tail.
-
Inject the calculated dose of insulin intraperitoneally.
-
Measure blood glucose levels at 15, 30, and 60 minutes post-injection.
-
Monitor mice closely for signs of hypoglycemia.
Pancreatic Islet Isolation
This procedure allows for the in vitro study of islet function, such as insulin secretion.
Materials:
-
Collagenase P solution (1 mg/mL in HBSS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (30G)
-
50 mL conical tubes
-
Water bath (37°C)
-
Centrifuge
-
Density gradient medium (e.g., Histopaque)
Procedure:
-
Anesthetize the mouse according to approved protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate the common bile duct and clamp it at the ampulla of Vater.
-
Inject approximately 3 mL of cold collagenase solution into the common bile duct to perfuse and distend the pancreas.
-
Carefully dissect the inflated pancreas and place it in a 50 mL tube with 3 mL of cold collagenase solution.
-
Incubate the tube in a 37°C shaking water bath for 12-15 minutes to digest the pancreatic tissue.
-
Stop the digestion by adding 40 mL of ice-cold HBSS with 10% FBS.
-
Centrifuge the suspension and wash the pellet with HBSS.
-
Purify the islets from the digested exocrine tissue using a density gradient centrifugation.
-
Collect the islet layer, wash, and culture in appropriate media.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing insulin sensitivity in vivo.
Materials:
-
Surgical tools for catheter implantation
-
Indwelling catheters
-
Infusion pumps
-
Human insulin
-
Dextrose solution (20%)
-
[3-³H]glucose (for tracer studies)
-
Blood glucose analyzer
Procedure:
-
surgically implant catheters into the jugular vein (for infusions) and carotid artery (for sampling) and allow the mice to recover for 5-7 days.
-
Fast the mice overnight (approximately 16 hours).
-
On the day of the clamp, connect the catheters to the infusion pumps.
-
A primed-continuous infusion of insulin is administered to raise plasma insulin to a hyperinsulinemic state.
-
Blood glucose is monitored every 5-10 minutes from the arterial catheter.
-
A variable infusion of 20% dextrose is adjusted to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.
-
For more detailed analysis, radiolabeled glucose tracers can be infused to measure glucose turnover and tissue-specific glucose uptake.
Visualizations
Signaling Pathways and Experimental Workflow
Conclusion
SSTR5 knockout mice serve as a critical tool in metabolic research, providing significant insights into the role of somatostatin signaling in glucose homeostasis, insulin secretion, and the pathophysiology of insulin resistance. The improved metabolic profile of these mice, particularly their resistance to diet-induced obesity and insulin resistance, highlights the potential of SSTR5 antagonism as a therapeutic strategy for type 2 diabetes. The protocols and data presented in these application notes offer a valuable resource for researchers utilizing SSTR5 KO mice to further unravel the complexities of metabolic regulation and to advance the development of novel therapeutics.
References
Application Notes and Protocols for SSTR5 Antagonist and DPP-4 Inhibitor Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The co-administration of Somatostatin Receptor 5 (SSTR5) antagonists and Dipeptidyl Peptidase-4 (DPP-4) inhibitors presents a promising therapeutic strategy, particularly in the context of metabolic diseases and potentially in oncology. SSTR5 antagonists can enhance the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose homeostasis.[1][2][3] DPP-4 inhibitors, in turn, prevent the degradation of GLP-1, thereby prolonging its activity.[1] This complementary mechanism of action suggests a strong potential for synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects.
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the synergistic potential of SSTR5 antagonists and DPP-4 inhibitors. Detailed protocols for key in vitro and in vivo experiments are provided, along with guidelines for data analysis and presentation.
I. In Vitro Synergy Assessment
A. Cell Viability and Proliferation Assays
1. Checkerboard Assay Protocol
The checkerboard assay is a fundamental method to assess the synergistic, additive, or antagonistic effects of two compounds on cell viability.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, neuroendocrine tumor cell lines)
-
SSTR5 antagonist
-
DPP-4 inhibitor
-
96-well microtiter plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a dilution series for both the SSTR5 antagonist and the DPP-4 inhibitor. Typically, a 7x7 dose matrix is used, with concentrations ranging from sub-inhibitory to supra-inhibitory.
-
Treatment: Add the drug dilutions to the corresponding wells of the 96-well plate according to the checkerboard layout. Include wells with single-agent treatments and untreated controls.
-
Incubation: Incubate the plates for a period determined by the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.
-
-
Data Analysis: Convert absorbance or luminescence readings to percentage of cell viability relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI).
Data Presentation:
| SSTR5 Antagonist (nM) | DPP-4 Inhibitor (nM) | % Cell Viability | Combination Index (CI) |
| 0 | 0 | 100 | - |
| X | 0 | ... | - |
| 0 | Y | ... | - |
| X | Y | ... | ... |
| ... | ... | ... | ... |
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
B. Apoptosis Assays
1. Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay) Protocol
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated cells from the synergy study
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Treatment: Treat cells with the SSTR5 antagonist, DPP-4 inhibitor, and their combination at synergistic concentrations determined from the checkerboard assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[4]
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent to each well of the plate containing the treated cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate reader.
Data Presentation:
| Treatment | Caspase-3/7 Activity (RLU) | Fold Change vs. Control |
| Control | ... | 1.0 |
| SSTR5 Antagonist | ... | ... |
| DPP-4 Inhibitor | ... | ... |
| Combination | ... | ... |
C. GLP-1 Secretion Assay
1. In Vitro GLP-1 Release Assay Using STC-1 Cells Protocol
This assay measures the amount of GLP-1 secreted from enteroendocrine L-cells (STC-1 cell line) in response to treatment.
Materials:
-
STC-1 cells
-
SSTR5 antagonist
-
DPP-4 inhibitor
-
HEPES buffer
-
GLP-1 ELISA kit
-
Plate reader
Protocol:
-
Cell Culture: Culture STC-1 cells to confluency in appropriate culture plates.
-
Treatment: Wash the cells with HEPES buffer and then incubate with the SSTR5 antagonist, DPP-4 inhibitor, or their combination in the presence of a secretagogue (e.g., glucose or a fatty acid).
-
Sample Collection: After the incubation period, collect the supernatant from each well.
-
ELISA: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Normalize the GLP-1 concentration to the total protein content of the cells in each well.
Data Presentation:
| Treatment | GLP-1 Concentration (pM/mg protein) | Fold Change vs. Control |
| Control | ... | 1.0 |
| SSTR5 Antagonist | ... | ... |
| DPP-4 Inhibitor | ... | ... |
| Combination | ... | ... |
II. Signaling Pathway Analysis
A. Western Blotting Protocol for Key Signaling Molecules
Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in signaling pathways downstream of SSTR5 and those affected by DPP-4 activity, such as AKT and ERK.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated cells and determine the protein concentration of the lysates.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | p-AKT / Total AKT (Ratio) | p-ERK / Total ERK (Ratio) |
| Control | 1.0 | 1.0 |
| SSTR5 Antagonist | ... | ... |
| DPP-4 Inhibitor | ... | ... |
| Combination | ... | ... |
III. In Vivo Synergy Assessment
A. Oral Glucose Tolerance Test (OGTT) in Mice
An OGTT is performed to assess how the combination treatment affects glucose clearance in a living organism.
Materials:
-
Mice (e.g., C57BL/6 or a diabetic mouse model)
-
SSTR5 antagonist
-
DPP-4 inhibitor
-
Glucose solution
-
Glucometer and test strips
-
Oral gavage needles
Protocol:
-
Fasting: Fast the mice overnight (typically 6-8 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level from a tail snip.
-
Treatment Administration: Administer the SSTR5 antagonist, DPP-4 inhibitor, or their combination via oral gavage.
-
Glucose Challenge: After a predetermined time (e.g., 30-60 minutes), administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each treatment group.
Data Presentation:
| Treatment Group | AUC (mg/dL * min) | % Reduction in AUC vs. Vehicle |
| Vehicle | ... | 0 |
| SSTR5 Antagonist | ... | ... |
| DPP-4 Inhibitor | ... | ... |
| Combination | ... | ... |
B. Xenograft Tumor Model for Synergy Studies
This model is used to evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
SSTR5 antagonist
-
DPP-4 inhibitor
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (vehicle, SSTR5 antagonist, DPP-4 inhibitor, and combination).
-
Treatment: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the average tumor growth curves for each group. Calculate the tumor growth inhibition (TGI) for each treatment. Analyze the data for synergy using appropriate statistical methods.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle | ... | 0 |
| SSTR5 Antagonist | ... | ... |
| DPP-4 Inhibitor | ... | ... |
| Combination | ... | ... |
IV. Data Analysis and Interpretation
The primary method for quantifying synergy is the Combination Index (CI) method developed by Chou and Talalay. This method is based on the median-effect principle and can be used to analyze data from both in vitro and in vivo studies.
CompuSyn Software:
CompuSyn is a widely used software for calculating CI values and generating isobolograms. The software requires dose-response data for the individual agents and their combination.
Isobologram Analysis:
An isobologram is a graphical representation of synergy. The doses of the two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A line connecting these two points represents the line of additivity. Data points for the combination that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.
V. Mandatory Visualizations
Caption: SSTR5 and DPP-4 signaling pathways and synergy.
Caption: Experimental workflow for synergy studies.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of SSTR5 Antagonist 6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the selective somatostatin receptor subtype 5 (SSTR5) antagonist, compound 6 . The information is intended to guide researchers in designing and interpreting experiments for the development of SSTR5 antagonists as potential therapeutics, particularly for type 2 diabetes.
Introduction
Somatostatin (SST) is a peptide hormone that regulates a wide range of physiological functions by binding to five distinct G-protein-coupled receptors (SSTR1-5)[1][2]. SSTR5 is prominently expressed in pancreatic β-cells and intestinal L-cells, where it plays a crucial role in inhibiting the secretion of insulin and glucagon-like peptide-1 (GLP-1), respectively[1][3][4]. Consequently, antagonism of SSTR5 is a promising therapeutic strategy for type 2 diabetes, as it can enhance glucose-dependent insulin secretion and increase GLP-1 release.
Compound 6 belongs to a series of potent and selective SSTR5 antagonists developed to improve glucose homeostasis. This document details its PK/PD profile, relevant experimental protocols, and the underlying signaling pathways.
Pharmacological Profile of SSTR5 Antagonist 6
In Vitro Potency and Selectivity
The following table summarizes the in vitro activity of SSTR5 antagonist 6 and related compounds.
| Compound | hSSTR5 IC50 (nM) | mSSTR5 IC50 (nM) | SSTR1 IC50 (µM) | SSTR2 IC50 (µM) | SSTR3 IC50 (µM) | SSTR4 IC50 (µM) | hERG IC50 (µM) |
| 6 | 9.8 | 31 | >10 | >10 | >10 | >10 | 15 |
| 1 | - | - | 6 | - | - | - | - |
| 3 | - | - | - | - | 0.119 | - | 0.26 |
| 5 | - | - | - | - | - | - | - |
| 10 | - | - | - | - | - | - | - |
hSSTR5/mSSTR5: human/mouse somatostatin receptor subtype 5. Data compiled from multiple sources indicating representative values for compounds in this class. hERG inhibition was measured by competitive binding with MK-499.
Pharmacokinetic Properties
The pharmacokinetic parameters of SSTR5 antagonist 6 and related compounds were evaluated in mice.
| Compound | Oral Bioavailability (F%) | t1/2 (h) | C2.5h (µM) at specified dose |
| 6 (analog) | 48 | 1.7 | 0.76 (30 mg/kg) |
| 1 | - | - | 0.11 (10 mg/kg) |
| 5 | 13 | - | 0.092 (30 mg/kg) |
Data represents typical values for this class of compounds as reported in preclinical studies.
In Vivo Pharmacodynamic Efficacy
The primary pharmacodynamic endpoint for SSTR5 antagonists is the reduction of glucose excursion in an oral glucose tolerance test (OGTT).
| Compound | Dose (mg/kg, oral) | Glucose AUC Lowering (%) vs. Vehicle |
| 6 (analog) | 30 | 56 |
| 1 | 10 | 87 |
| 5 | 30 | 60 |
| 10 | 3 | 94 |
AUC: Area under the curve. Data from studies in high-fat diet-fed C57BL/6 mice.
Signaling Pathways and Mechanism of Action
SSTR5 is a Gi-protein coupled receptor. Its activation by somatostatin leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent inhibition of hormone secretion. SSTR5 antagonists block this pathway, thereby promoting the secretion of insulin from pancreatic β-cells and GLP-1 from intestinal L-cells in a glucose-dependent manner.
Caption: SSTR5 signaling pathway and antagonist mechanism of action.
Experimental Protocols
In Vitro Radioligand Binding Assay for SSTR5 Affinity
This protocol determines the binding affinity of test compounds to the SSTR5 receptor.
Materials:
-
Membranes from CHO or HEK293 cells stably expressing human SSTR5.
-
Radioligand: [125I]-SST-14 or a selective SSTR5 radiolabeled ligand.
-
Binding buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled somatostatin (1 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution, 50 µL of cell membrane suspension, and 50 µL of either test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM HEPES, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro radioligand binding assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol assesses the in vivo efficacy of this compound on glucose control.
Animals:
-
Male C57BL/6 mice (8-10 weeks old), fed a high-fat diet for several weeks to induce insulin resistance.
Materials:
-
This compound.
-
Vehicle control (e.g., 1% HEC, 0.25% Tween 80, 0.05% Antifoam).
-
Glucose solution (2-3 g/kg body weight).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., heparinized capillary tubes).
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t= -60 min) from a tail snip.
-
Administer the this compound or vehicle via oral gavage.
-
At t=0 min, administer the glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Collect blood samples at selected time points for insulin and GLP-1 analysis if required.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for both the treated and vehicle groups.
-
Calculate the percentage of glucose AUC lowering for the treated group compared to the vehicle group.
Caption: Experimental workflow for the oral glucose tolerance test.
Pharmacokinetic / Pharmacodynamic (PK/PD) Modeling
A PK/PD model can be developed to link the plasma concentration of this compound to its glucose-lowering effect.
PK Model: A one- or two-compartment model with first-order absorption and elimination is typically used to describe the plasma concentration-time profile after oral administration.
PD Model: An indirect response model is often suitable to describe the effect on glucose homeostasis, as the drug stimulates an endogenous response (insulin/GLP-1 secretion). The model can relate the drug concentration to the stimulation of insulin secretion or the inhibition of glucose production.
Logical Relationship for Modeling:
Caption: Logical flow for PK/PD modeling of this compound.
Conclusion
SSTR5 antagonist 6 and its analogs demonstrate potent in vitro activity and significant in vivo efficacy in preclinical models of type 2 diabetes. The provided protocols for in vitro binding assays and in vivo glucose tolerance tests are standard methods for characterizing such compounds. The development of a robust PK/PD model is a critical next step to understand the exposure-response relationship and to guide dose selection for further clinical development. These notes serve as a foundational resource for researchers working on the discovery and development of novel SSTR5 antagonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of SSTR5 Antagonist 6 for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the synthesis and purification of a potent and selective somatostatin receptor subtype 5 (SSTR5) antagonist for research applications. While the specific experimental details for the compound designated "SSTR5 antagonist 6" (CAS 1007836-12-5) are not fully available in the public domain, this document outlines a representative synthesis of a structurally similar and well-characterized non-peptidic SSTR5 antagonist.[1][2] The protocols described herein are based on established synthetic methodologies for this class of compounds and can be adapted by researchers for the preparation of this compound and analogous molecules.
Quantitative Data Summary
The following table summarizes the reported biological activity of this compound and a representative SSTR5 antagonist, Compound 10, for which a detailed synthetic protocol is provided.[1][3]
| Compound | Target | Assay | IC50 (nM) | Selectivity | Reference |
| This compound | SSTR5 | Radioligand Binding | 24 | Orally active | [1] |
| Compound 10 | hSSTR5 | Radioligand Binding | 1.2 | Inactive against hSSTR1-4 (IC50 > 10 µM) | |
| Compound 10 | hSSTR5 | cAMP Functional Assay | 1.1 | - |
Experimental Protocols
Synthesis of a Representative SSTR5 Antagonist (Compound 10)
The following protocol describes the synthesis of a potent and selective SSTR5 antagonist, which serves as a representative example for this class of molecules. The synthesis is a multi-step process involving a Buchwald-Hartwig amination, deprotection, alkylation, and saponification.
Step 1: Buchwald-Hartwig C-N Coupling
This step couples a Boc-protected spiropiperidine with a brominated aromatic ester.
-
Reagents:
-
Boc-protected spiropiperidine intermediate (1.0 eq)
-
4-bromobenzoic methyl ester (1.1 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)
-
Dioxane (solvent)
-
-
Procedure:
-
To a solution of the Boc-protected spiropiperidine and 4-bromobenzoic methyl ester in dioxane, add K₃PO₄ and Pd₂(dba)₃.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 2: Boc Deprotection
This step removes the Boc protecting group to yield the free amine.
-
Reagents:
-
Product from Step 1 (1.0 eq)
-
4M HCl in dioxane (excess)
-
Ethyl acetate (solvent)
-
-
Procedure:
-
Dissolve the product from Step 1 in ethyl acetate.
-
Add an excess of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
-
Step 3: Alkylation
This step introduces the final side chain to the secondary amine.
-
Reagents:
-
Deprotected amine hydrochloride from Step 2 (1.0 eq)
-
Alkylating agent (e.g., a substituted benzyl bromide, 1.1 eq)
-
Cesium carbonate (Cs₂CO₃, 2.5 eq)
-
Dimethylformamide (DMF, solvent)
-
-
Procedure:
-
To a solution of the deprotected amine hydrochloride in DMF, add Cs₂CO₃ and the alkylating agent.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Step 4: Saponification
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Reagents:
-
Ester from Step 3 (1.0 eq)
-
Lithium hydroxide (LiOH, 2.0 eq)
-
Methanol (MeOH, solvent)
-
Water
-
-
Procedure:
-
Dissolve the ester from Step 3 in a mixture of methanol and water.
-
Add LiOH and heat the reaction to 50 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and acidify with 1N HCl to pH ~4-5.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final SSTR5 antagonist.
-
Purification Protocol
The final compound is typically purified by reverse-phase preparative HPLC to achieve high purity suitable for biological assays.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV at 220 nm and 254 nm.
-
Procedure:
-
Dissolve the crude product in a minimal amount of DMSO or methanol.
-
Inject the solution onto the preparative HPLC system.
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain the purified SSTR5 antagonist as a solid.
-
Characterization
The identity and purity of the synthesized SSTR5 antagonist should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (typically >95%).
Visualizations
SSTR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the somatostatin receptor 5 (SSTR5), a G-protein coupled receptor (GPCR).
Caption: SSTR5 receptor signaling pathway.
Experimental Workflow for SSTR5 Antagonist Synthesis
This diagram outlines the key stages in the synthesis, purification, and characterization of the SSTR5 antagonist.
References
Application Notes and Protocols for the Quantification of SSTR5 Antagonist 6 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin receptor subtype 5 (SSTR5) is a critical G-protein coupled receptor involved in the regulation of hormone secretion and is a promising therapeutic target for conditions such as Cushing's disease and diabetes.[1][2] SSTR5 antagonists are under investigation for their potential to modulate these pathways. Accurate quantification of novel SSTR5 antagonists, such as the hypothetical compound "SSTR5 Antagonist 6," in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development.
This document provides a detailed application note and a comprehensive protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold standard for small molecule bioanalysis.[3][4]
SSTR5 Signaling Pathway Overview
SSTR5 is a G-protein coupled receptor that primarily signals through the inhibitory G-protein (Gαi/o) pathway.[5] Upon binding of an agonist, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This pathway can influence various cellular processes, including hormone secretion. Additionally, SSTR signaling can modulate other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. Antagonism of SSTR5 would block these effects, leading to a disinhibition of hormone release, a desirable outcome in certain therapeutic contexts.
References
- 1. Development and validation of an LC-MS/MS method for the determination of tolvaptan in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: SSTR5 Antagonists in Neuroendocrine Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies characterized by the expression of somatostatin receptors (SSTRs).[1] Five subtypes, SSTR1 through SSTR5, have been identified, with SSTR2 and SSTR5 being the most prevalent in NETs.[2][3] For decades, the standard of care for many NET patients has involved somatostatin analogues (SSAs) like octreotide and lanreotide, which are primarily agonists targeting SSTR2 and, to a lesser extent, SSTR5.[1][4] These agents are effective in controlling hormonal symptoms and have demonstrated anti-proliferative effects.
Recently, there has been a growing interest in the development of SSTR antagonists. The primary rationale for investigating antagonists, particularly for diagnostic imaging and peptide receptor radionuclide therapy (PRRT), is based on preclinical and early clinical findings that they may bind to a higher number of receptor sites compared to agonists. This could lead to higher tumor uptake of conjugated radionuclides, potentially resulting in improved imaging sensitivity and greater therapeutic efficacy. While much of the antagonist research has focused on SSTR2, targeting SSTR5 is an emerging area of investigation due to its significant expression in various NET subtypes.
These notes provide an overview of the application of SSTR5 antagonists in preclinical NET research, including detailed protocols for key experimental assays.
Applications in Neuroendocrine Tumor Research
The study of SSTR5 antagonists in NETs spans in vitro mechanistic studies to in vivo therapeutic evaluation.
-
Elucidation of SSTR5-Mediated Signaling: SSTR5 antagonists are crucial tools for dissecting the specific signaling pathways governed by this receptor subtype. By selectively blocking SSTR5, researchers can isolate its contribution to cell processes like proliferation, apoptosis, and hormone secretion, which are often mediated through pathways like MAPK (ERK) and PI3K/Akt.
-
Evaluation of Anti-proliferative Effects: A primary application is to determine if blocking SSTR5 signaling can inhibit the growth of NET cells. This is typically assessed through cell viability and proliferation assays on NET cell lines expressing SSTR5.
-
Preclinical Imaging and Radionuclide Therapy: Radiolabeled SSTR5 antagonists can be developed and tested for their potential in PET imaging and PRRT. In vivo studies using NET xenograft models are essential to compare the tumor-targeting capabilities and therapeutic efficacy of these antagonist-based radiopharmaceuticals against traditional agonist-based agents.
Quantitative Data on SSTR5 Antagonists
Quantitative data is critical for comparing the potency, selectivity, and efficacy of different SSTR5 antagonists. The following tables summarize representative data, primarily derived from studies on selective SSTR5 antagonists. While much of the publicly available data for novel, selective SSTR5 antagonists comes from research in metabolic diseases, the binding affinities are directly relevant to NET research as they quantify the interaction with the human SSTR5 target.
Table 1: In Vitro Binding Affinity and Selectivity of Representative SSTR5 Antagonists
| Compound | Target | IC50 (nM) | Selectivity Profile | Source |
|---|---|---|---|---|
| SSTR5 antagonist 1 (Compound 25a) | Human SSTR5 | 9.6 | Selective over SSTR1-4 (11%, 8%, 14%, 10% inhibition at 10 µM, respectively) | |
| SSTR5 antagonist 1 (Compound 25a) | Mouse SSTR5 | 57 | N/A | |
| Compound 10 | Human SSTR5 (Binding) | 1.2 | Inactive against hSSTR1–4 (IC50 > 10 µM) |
| Compound 10 | Human SSTR5 (cAMP) | 1.1 | N/A | |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy Data for a Representative SSTR5 Antagonist
| Compound | Animal Model | Dose | Route | Key Finding | Source |
|---|
| SSTR5 antagonist 1 (Compound 25a) | High-fat diet fed C57BL/6J mice | 100 mg/kg | p.o. | Lowered blood glucose concentration | |
Note: While this in vivo data is from a diabetes model, it demonstrates the oral bioavailability and biological activity of a selective SSTR5 antagonist, which are crucial parameters for drug development applicable to oncology.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of SSTR5 antagonists.
Protocol 1: Radioligand Binding Assay for SSTR5
This protocol is used to determine the binding affinity (Ki or IC50) of a test antagonist for the SSTR5 receptor.
Objective: To quantify the ability of a non-labeled SSTR5 antagonist to compete with a radiolabeled ligand for binding to SSTR5 expressed in cell membranes.
Materials:
-
Cell Membranes: Membranes prepared from cells engineered to overexpress human SSTR5 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity SSTR5 ligand labeled with a radioisotope (e.g., [¹²⁵I]-labeled SSTR5 agonist/antagonist).
-
Test Compound: The SSTR5 antagonist of interest.
-
Non-specific Binding Control: A high concentration of a known, non-labeled SSTR ligand (e.g., native somatostatin-28).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Membrane Preparation: Homogenize SSTR5-expressing cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + high concentration of non-labeled ligand.
-
Test Compound: Cell membranes + radioligand + serial dilutions of the SSTR5 antagonist.
-
-
Incubation: Add cell membranes (e.g., 10-50 µg protein/well), the test compound or control, and the radioligand to each well. The final volume should be consistent (e.g., 250 µL).
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filter mat using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash each filter four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on each filter disc using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell Viability / Proliferation (MTT) Assay
This protocol assesses the effect of an SSTR5 antagonist on the metabolic activity of NET cell lines, which serves as an indicator of cell viability and proliferation.
Objective: To determine the dose-dependent effect of an SSTR5 antagonist on NET cell proliferation.
Materials:
-
NET Cell Lines: SSTR5-expressing NET cells (e.g., BON-1, QGP-1, H727). Note: SSTR expression levels can be low in some common cell lines, so verification is critical.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL solution in PBS.
-
Solubilization Solution: e.g., DMSO, or 0.01 M HCl in 10% SDS.
-
96-well Plates: Sterile, flat-bottomed plates for cell culture.
-
Plate Reader: Capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Trypsinize and count NET cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the SSTR5 antagonist in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the antagonist at various concentrations. Include "vehicle only" (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100.
-
Plot % Viability against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: In Vivo Neuroendocrine Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of an SSTR5 antagonist in an animal model.
Objective: To assess the ability of an SSTR5 antagonist to inhibit tumor growth in mice bearing NET xenografts.
Materials:
-
Animal Model: Immunocompromised mice (e.g., athymic Nude or NSG mice).
-
NET Cells: A tumorigenic NET cell line (e.g., BON-1, H727) resuspended in a mixture of sterile PBS and Matrigel.
-
Test Compound: SSTR5 antagonist formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Calipers: For measuring tumor dimensions.
-
Animal Housing: A certified barrier animal facility compliant with IACUC regulations.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of NET cells (e.g., 2-5 million cells in 100-200 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor Volume (mm³) = (Length × Width²) / 2.
-
Treatment Administration:
-
Treatment Group(s): Administer the SSTR5 antagonist at one or more dose levels according to a defined schedule (e.g., once daily by oral gavage).
-
Control Group: Administer the vehicle using the same route and schedule.
-
Positive Control (Optional): Administer a standard-of-care agent like octreotide or everolimus.
-
-
Data Collection:
-
Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, Western blotting, or biomarker analysis).
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (Mean volume_treated / Mean volume_control)] * 100.
-
Statistically compare the tumor volumes between the treated and control groups (e.g., using a t-test or ANOVA).
-
Visualizations: Pathways and Workflows
SSTR5 Signaling Pathways
Caption: SSTR5 signaling pathway and the blocking action of an antagonist.
Experimental Workflow for SSTR5 Antagonist Evaluation
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Association Between Somatostatin Receptor Expression and Clinical Outcomes in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
Troubleshooting & Optimization
improving selectivity of SSTR5 antagonist 6 over other SSTR subtypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the selectivity of SSTR5 antagonist 6 over other somatostatin receptor (SSTR) subtypes.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by SSTR5, and how can this knowledge be leveraged to improve antagonist selectivity?
A1: SSTR5, like other somatostatin receptors, is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein pathway.[1][2] Activation of SSTR5 by its endogenous ligand, somatostatin, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][3] Additionally, SSTR5 can modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[1]
Understanding these pathways is crucial for developing selective antagonists. Functional assays that measure the inhibition of cAMP production are a primary method for assessing the potency and selectivity of SSTR5 antagonists. By comparing the antagonist's activity at SSTR5 to its activity at other SSTR subtypes in such assays, researchers can quantify its selectivity profile.
References
Technical Support Center: Mitigating hERG Inhibition of SSTR5 Antagonist 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition of SSTR5 antagonist 6 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its hERG inhibition a concern?
This compound is a non-peptidic, orally active antagonist of the somatostatin receptor subtype 5 (SSTR5) with an IC50 of 24 nM.[1] It is investigated for its potential in treating type 2 diabetes. However, like many small molecules, it exhibits off-target activity, including the inhibition of the hERG potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes (TdP).[2] Therefore, reducing the hERG liability of this compound is a critical step in its development as a safe therapeutic agent.
Q2: What are the key structural features of SSTR5 antagonists that contribute to hERG inhibition?
While a definitive pharmacophore for hERG inhibition is complex, several general structural features are associated with an increased risk of hERG channel blockade. These include:
-
High Lipophilicity: "Greasy" or highly lipophilic molecules can readily partition into the cell membrane and access the inner pore of the hERG channel.
-
Basic Amines: The presence of a basic nitrogen atom that is protonated at physiological pH is a common feature of many hERG inhibitors. This positive charge is thought to interact with key residues within the channel pore.[2]
-
Aromatic Groups: Multiple aromatic rings can contribute to binding within the hydrophobic regions of the hERG channel pore.
This compound and its analogs often contain a combination of these features, contributing to their hERG liability.[1]
Q3: What are the primary medicinal chemistry strategies to reduce hERG inhibition in SSTR5 antagonists?
Several strategies can be employed to mitigate hERG inhibition while maintaining or improving SSTR5 antagonist potency:[3]
-
Reduce Lipophilicity: Decrease the overall "greasiness" of the molecule. This can be achieved by replacing lipophilic groups with more polar ones or by introducing polar atoms like oxygen or nitrogen. For instance, replacing a pyridazine with a urea has been shown to significantly reduce lipophilicity and hERG liability in other chemical series.
-
Decrease Basicity (pKa) of Amines: Lowering the pKa of a basic nitrogen atom reduces the extent of its protonation at physiological pH, thereby weakening its interaction with the hERG channel. This can be accomplished by:
-
Introducing electron-withdrawing groups near the basic center.
-
Replacing a more basic ring system with a less basic one (e.g., piperidine to piperazine).
-
-
Introduce Acidic or Polar Groups: The addition of a carboxylic acid or other acidic moiety can create a zwitterionic compound, which often has reduced hERG activity.
-
Conformational Restriction: Modifying the molecule to restrict its conformation can prevent it from adopting the optimal geometry for binding to the hERG channel.
-
Scaffold Hopping: Replacing the core scaffold of the molecule with a new one that has a lower intrinsic propensity for hERG binding. In the optimization of SSTR5 antagonists, replacing a 4-aminopiperidine core with spiroheterocycle variants showed promise in improving off-target selectivity.
Troubleshooting Guide for hERG Inhibition Assessment
This guide addresses common issues encountered during the experimental evaluation of hERG inhibition, particularly using the gold-standard manual whole-cell patch-clamp technique.
Problem 1: Unstable or Low-Resistance (GΩ) Seal
-
Possible Cause:
-
Poor cell health.
-
Debris on the cell membrane or pipette tip.
-
Mechanical instability of the rig.
-
Poor quality of the recording pipette.
-
-
Solution:
-
Ensure cells are healthy and not over-confluent.
-
Use fresh, filtered solutions.
-
Ensure the patch-clamp rig is on an anti-vibration table and that there is no drift in the micromanipulator.
-
Use freshly pulled borosilicate glass pipettes with a resistance of 2-5 MΩ. Fire-polishing the pipette tip can also help.
-
Problem 2: Noisy Recordings
-
Possible Cause:
-
Improper grounding of the setup.
-
Electrical interference from nearby equipment.
-
Poorly chlorinated Ag/AgCl electrode.
-
Low seal resistance.
-
-
Solution:
-
Ensure all components of the patch-clamp rig are connected to a common ground.
-
Use a Faraday cage to shield the setup from external electrical noise.
-
Regularly check and re-chlorinate the Ag/AgCl wire in the pipette holder.
-
Aim for a seal resistance of >1 GΩ.
-
Problem 3: Current Rundown
-
Possible Cause:
-
Washout of essential intracellular components.
-
Changes in channel phosphorylation state.
-
-
Solution:
-
Include Mg-ATP (typically 2-5 mM) and GTP (0.1-0.3 mM) in the internal pipette solution to support channel function.
-
Consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to preserve the intracellular environment.
-
Monitor the baseline current for a sufficient time to establish a stable rundown rate before applying the test compound. This allows for accurate correction of the drug-induced effect.
-
Problem 4: Inconsistent Compound Effects
-
Possible Cause:
-
Compound precipitation in the aqueous recording solution.
-
Adsorption of the compound to the perfusion system tubing.
-
Inaccurate solution exchange.
-
-
Solution:
-
Check the solubility of the compound in the final assay buffer. The use of a small percentage of DMSO (typically ≤0.5%) is common, but its concentration should be consistent across all solutions.
-
Use a low-adsorption tubing material for the perfusion system.
-
Ensure the perfusion system allows for rapid and complete solution exchange around the patched cell.
-
Data Presentation
The following table summarizes the in vitro potency data for this compound and an improved analog, compound 10, demonstrating a successful reduction in hERG inhibition while enhancing SSTR5 antagonism.
| Compound | hSSTR5 Binding IC50 (nM) | hSSTR5 Functional Antagonism IC50 (nM) | hERG Inhibition (MK-499 Binding) IC50 (µM) |
| This compound | 24 | 20 | 0.26 |
| Compound 10 | 1.2 | 1.1 | 45 |
hSSTR5: human somatostatin receptor subtype 5 hERG: human Ether-à-go-go-Related Gene IC50: half maximal inhibitory concentration
Experimental Protocols
Manual Whole-Cell Patch-Clamp Protocol for hERG Inhibition Assay
This protocol is adapted for use with Chinese Hamster Ovary (CHO) cells stably expressing the human hERG channel.
1. Cell Preparation:
- Culture CHO-hERG cells in appropriate media (e.g., F-12K Medium with 10% FBS and a selection antibiotic like G418).
- Two to three days before the experiment, plate the cells onto glass coverslips at a low density to ensure individual, healthy cells are available for patching.
2. Solutions:
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
- Filter all solutions on the day of the experiment using a 0.2 µm filter.
3. Recording Setup:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Mount the coverslip with cells in a recording chamber on an inverted microscope.
- Maintain the recording temperature at physiological temperature (e.g., 35-37°C).
4. Recording Procedure:
- Approach a single, healthy cell with the patch pipette while applying slight positive pressure.
- Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
- Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
- Allow the cell to stabilize for 3-5 minutes before starting the voltage-clamp protocol.
5. Voltage-Clamp Protocol:
- Hold the membrane potential at -80 mV.
- Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
- Repolarize the membrane to -50 mV to record the hERG tail current, which is the primary measure of channel activity.
- Repeat this voltage step protocol at regular intervals (e.g., every 15 seconds).
6. Compound Application:
- Establish a stable baseline recording in the external solution (vehicle).
- Apply the test compound at increasing concentrations using a perfusion system, allowing the current to reach a steady-state at each concentration.
- At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031 or dofetilide) as a positive control to confirm the identity of the hERG current.
7. Data Analysis:
- Measure the peak amplitude of the hERG tail current at each concentration of the test compound.
- Normalize the current amplitude to the baseline (vehicle) control.
- Plot the percent inhibition as a function of compound concentration and fit the data to the Hill equation to determine the IC50 value.
Visualizations
Caption: SSTR5 signaling pathway and the mechanism of its antagonism.
Caption: Key strategies for reducing the hERG liability of SSTR5 antagonists.
Caption: Experimental workflow for the manual patch-clamp hERG assay.
References
Technical Support Center: Enhancing the Metabolic Stability of SSTR5 Antagonist 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of the novel somatostatin receptor subtype 5 (SSTR5) antagonist, designated as SSTR5 antagonist 6.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it critical for a drug candidate like this compound?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][2] It is a critical parameter in drug discovery because it influences key pharmacokinetic properties such as oral bioavailability and plasma half-life.[3] A compound with low metabolic stability is rapidly cleared from the body, which may lead to reduced efficacy and the need for more frequent or higher doses. For an orally active drug candidate like this compound, which has an IC50 of 24 nM for SSTR5, optimizing metabolic stability is crucial to ensure it can reach its target tissue at a sufficient concentration and for an adequate duration to exert its therapeutic effect in conditions like type 2 diabetes.[4][5]
Q2: Which enzyme families are most likely involved in the metabolism of this compound?
A2: The primary enzymes responsible for the metabolism of most small molecule drugs are the Cytochrome P450 (CYP) superfamily (Phase I metabolism) and UDP-glucuronosyltransferases (UGTs) (Phase II metabolism). SSTR5 antagonists, which often contain piperidine and aromatic moieties, are susceptible to oxidation by CYPs (e.g., N-dealkylation, ring hydroxylation) and subsequent glucuronidation by UGTs. For instance, studies on related SSTR5 antagonists have shown that metabolism can occur via oxidation and glucuronidation.
Q3: What are the standard in vitro assays to assess the metabolic stability of this compound?
A3: The most common in vitro assays to evaluate metabolic stability include:
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver that are rich in CYP enzymes. It is a high-throughput method ideal for early-stage screening to assess Phase I metabolic lability.
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells (fresh or cryopreserved) and provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II enzymes, as well as uptake and efflux transporters.
-
Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic pathways.
Q4: What is the goal of identifying metabolites of this compound?
A4: Identifying the metabolites of this compound is crucial for several reasons. It helps to pinpoint the "metabolic hotspots" on the molecule—the specific sites that are most vulnerable to enzymatic degradation. This structural information is invaluable for medicinal chemists to guide structural modifications aimed at blocking these metabolic pathways and thereby enhancing the compound's stability. Furthermore, it is important to determine if any of the metabolites are pharmacologically active or potentially toxic.
Troubleshooting Guides
Guide 1: Rapid Disappearance of this compound in Liver Microsome Assay
| Observed Problem | Potential Cause | Troubleshooting Step |
| The concentration of this compound decreases too rapidly to accurately determine a half-life. | High intrinsic clearance: The compound is a high-turnover substrate for CYP enzymes. | 1. Reduce Incubation Time: Use shorter incubation time points (e.g., 0, 1, 5, 10, 15 minutes).2. Lower Microsomal Protein Concentration: Decrease the amount of microsomal protein in the incubation to slow down the reaction rate.3. Use a CYP Inhibitor Cocktail: To identify the specific CYP isoform(s) responsible, co-incubate with selective CYP inhibitors. |
| High variability in results between experimental runs. | Compound Precipitation: this compound may have low aqueous solubility and is precipitating in the incubation buffer. | 1. Assess Solubility: Visually inspect the incubation mixture for cloudiness. 2. Reduce Compound Concentration: Lower the initial concentration of the antagonist.3. Modify Buffer: Increase the percentage of organic co-solvent (e.g., DMSO, acetonitrile), ensuring it remains below a level that inhibits enzyme activity (typically <1%). |
| No metabolism is observed for the positive control compound. | Inactive Reagents: The liver microsomes may have lost activity, or the NADPH cofactor solution is degraded. | 1. Use New Reagents: Test a new batch of microsomes and prepare fresh NADPH solution immediately before the experiment.2. Verify Cofactor Presence: Ensure that the reaction was properly initiated by the addition of the NADPH regenerating system. |
Guide 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
| Observed Problem | Potential Cause | Troubleshooting Step |
| This compound is stable in microsomes but shows high clearance in hepatocytes. | Phase II Metabolism: The compound is likely being cleared by Phase II enzymes (e.g., UGTs) that are present in hepatocytes but not in microsomes. | 1. Analyze for Glucuronides: Use LC-MS/MS to look for glucuronide conjugates of the parent compound or its Phase I metabolites.2. Inhibit UGTs: Perform the hepatocyte assay in the presence of a UGT inhibitor to see if stability is increased. |
| The compound is unstable in microsomes but appears more stable in hepatocytes. | High Non-specific Binding: The compound may be binding extensively to proteins and lipids within the hepatocytes, reducing the free concentration available for metabolism. | 1. Measure Protein Binding: Determine the fraction of unbound compound in the hepatocyte incubation (fu_inc) and use this to correct the intrinsic clearance value.2. Permeability Issues: The compound may have low permeability into the hepatocytes. |
Guide 3: Strategies for Structural Modification to Enhance Stability
| Identified Metabolic Liability | Proposed Strategy | Rationale |
| Oxidation of a biphenyl moiety. | 1. Introduce Electron-Withdrawing Groups: Add groups like fluorine, chlorine, or trifluoromethyl to the aromatic rings.2. Introduce Steric Hindrance: Place a bulky group, such as a methyl or cyclopropyl group, near the site of oxidation to block enzyme access. | Deactivating the aromatic ring electronically or sterically shielding the vulnerable position can reduce the rate of CYP-mediated hydroxylation. |
| N-dealkylation of the piperidine ring. | 1. Introduce Steric Bulk: Replace a labile N-alkyl group with a more sterically hindered group like N-tert-butyl.2. Incorporate the Nitrogen into a Ring System: Constrain the conformation to reduce its accessibility to the enzyme active site. | N-dealkylation is a common metabolic pathway for piperidine-containing drugs. Increasing steric hindrance around the nitrogen can prevent this transformation. |
| Rapid glucuronidation of a newly formed hydroxyl group. | Block the Site of Oxidation: Use the strategies mentioned above to prevent the initial hydroxylation, which is the prerequisite for glucuronidation. | Glucuronidation is a major clearance pathway for drugs containing hydroxyl or carboxyl groups. Preventing the formation of these functional groups is an effective strategy. |
Quantitative Data Summary
The following tables summarize metabolic stability data for various SSTR5 antagonists, which can serve as a benchmark for assessing the performance of this compound.
Table 1: In Vitro Metabolic Stability of SSTR5 Antagonists in Liver Microsomes
| Compound | Species | % Remaining (30 min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| 1 | Human | >80% | - | |
| 1 | Rat | >80% | - | |
| 1 | Dog | >80% | - | |
| 13 | Rhesus | - | - |
Data for compound 13 indicated it had the greatest metabolic stability in rhesus liver microsomes among the tested analogs, though specific quantitative values were not provided in the abstract.
Table 2: Pharmacokinetic Parameters of SSTR5 Antagonists in Rats
| Compound | Bioavailability (F%) | Clearance (mL/min/kg) |
| 4 | 56 | 6.2 |
| 13 | 31 | 2.3 |
| 18 | - | 56 |
| 27 | - | 31 |
This data is from in vivo rat pharmacokinetic studies.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound using liver microsomes.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (one high turnover, one low turnover)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
Procedure:
-
Preparation: Prepare working solutions of this compound and positive controls by diluting the stock solutions in buffer. Thaw the liver microsomes on ice.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, liver microsomes, and the compound working solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to all wells.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding the quenching solution. The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
Controls: Include control incubations without the NADPH regenerating system to assess for any non-enzymatic degradation.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percent remaining of the parent compound versus time. The slope of the linear regression is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Hepatocyte Stability Assay
Objective: To evaluate the metabolic stability of this compound in a system containing both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved hepatocytes (e.g., human, rat)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
This compound stock solution
-
Positive control compounds
-
Quenching solution (as above)
-
Multi-well plates (e.g., 12-well or 24-well)
Procedure:
-
Hepatocyte Preparation: Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to achieve a desired cell viability and density (e.g., 1 x 10^6 viable cells/mL).
-
Plating: Add the hepatocyte suspension to the wells of the culture plate.
-
Compound Addition: Add the working solution of this compound to the wells.
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO2, often on an orbital shaker to keep the cells in suspension.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation wells and immediately mix with the quenching solution.
-
Sample Processing and Analysis: Follow steps 7-9 from the microsomal stability protocol. The calculation of intrinsic clearance from hepatocyte data requires additional factors such as cell density.
Visualizations
Caption: SSTR5 receptor signaling pathway and the mechanism of its antagonism.
Caption: Experimental workflow for assessing the metabolic stability of a compound.
Caption: Logical workflow for troubleshooting high in vitro clearance.
References
Technical Support Center: Optimizing Oral Bioavailability of SSTR5 Antagonist 6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the oral bioavailability of the somatostatin receptor subtype 5 (SSTR5) antagonist, compound 6 .
Frequently Asked Questions (FAQs)
Q1: What is SSTR5 antagonist 6 and what is its primary mechanism of action?
A1: this compound is an orally active, non-peptidic antagonist of the somatostatin receptor subtype 5 (SSTR5) with an IC50 of 24 nM.[1][2] SSTR5 is a G protein-coupled receptor (GPCR) that, when activated by somatostatin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][4] By blocking this receptor, SSTR5 antagonists can prevent these inhibitory effects. The antagonism of SSTR5 is being investigated as a potential therapeutic strategy for type 2 diabetes.[1]
Q2: What is the primary therapeutic rationale for developing an orally bioavailable SSTR5 antagonist?
A2: SSTR5 is expressed in pancreatic islet cells and enteroendocrine cells of the gastrointestinal tract, where it inhibits the secretion of insulin and glucagon-like peptide-1 (GLP-1). An orally bioavailable SSTR5 antagonist could therefore enhance glucose-stimulated insulin and GLP-1 secretion, offering a convenient therapeutic option for managing type 2 diabetes.
Q3: What are the key barriers to achieving good oral bioavailability for small molecule antagonists like compound 6?
A3: The primary barriers to oral bioavailability are poor absorption, high first-pass metabolism, and poor aqueous solubility. For a chemical series, it is crucial to identify which of these factors is limiting the systemic exposure of the compound.
Q4: Are there any known off-target effects to be aware of with SSTR5 antagonists?
A4: During the development of SSTR5 antagonists, off-target activities, particularly hERG (human Ether-a-go-go-related gene) inhibition, have been a concern and should be monitored. Selectivity against other somatostatin receptor subtypes (SSTR1-4) is also a critical parameter to assess.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound.
Low In Vitro Metabolic Stability
Problem: Compound 6 shows rapid degradation in liver microsome or hepatocyte stability assays.
Possible Causes & Solutions:
-
Identification of Metabolic Soft Spots: The chemical structure of compound 6 may contain sites susceptible to rapid metabolism by cytochrome P450 enzymes.
-
Troubleshooting Step: Conduct metabolite identification studies using mass spectrometry to pinpoint the sites of metabolic modification.
-
Solution: Synthesize analogs of compound 6 with modifications at the identified "soft spots" to block metabolic pathways. For example, introducing a chlorine atom to a biphenyl moiety has been shown to address metabolic instability in other SSTR5 antagonists.
-
-
Species Differences: Metabolic rates can vary significantly between species (e.g., mouse, rat, human).
-
Troubleshooting Step: Compare the metabolic stability of compound 6 across liver microsomes from different species.
-
Solution: If human liver microsomes show significantly higher stability, this may indicate that preclinical species are not fully representative of human metabolism. Prioritize optimization based on human in vitro data.
-
Poor In Vitro Permeability
Problem: Compound 6 exhibits low permeability in Caco-2 or PAMPA assays, suggesting poor absorption across the intestinal barrier.
Possible Causes & Solutions:
-
High Efflux Ratio: The compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp).
-
Troubleshooting Step: Perform Caco-2 permeability assays in the presence and absence of known efflux inhibitors. A significant increase in the apparent permeability (Papp) in the presence of an inhibitor suggests efflux.
-
Solution: Modify the structure of compound 6 to reduce its affinity for efflux transporters. This can sometimes be achieved by altering polarity or removing hydrogen bond donors.
-
-
Low Passive Diffusion: The physicochemical properties of the compound (e.g., high polar surface area, low lipophilicity) may limit its ability to passively diffuse across cell membranes.
-
Troubleshooting Step: Analyze the physicochemical properties of compound 6.
-
Solution: Optimize the structure to achieve a better balance of lipophilicity and polarity.
-
Low In Vivo Oral Bioavailability Despite Good In Vitro Profile
Problem: Compound 6 demonstrates good metabolic stability and permeability in vitro, but in vivo pharmacokinetic (PK) studies in rodents show low oral bioavailability.
Possible Causes & Solutions:
-
Poor Solubility: The compound may have low aqueous solubility, leading to dissolution-rate-limited absorption.
-
Troubleshooting Step: Determine the thermodynamic and kinetic solubility of compound 6 in relevant buffers (e.g., simulated gastric and intestinal fluids).
-
Solution: Employ formulation strategies such as creating amorphous solid dispersions, micronization, or using lipid-based formulations to improve solubility and dissolution.
-
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation, a factor not fully captured by in vitro assays.
-
Troubleshooting Step: Compare the area under the curve (AUC) following oral and intravenous (IV) administration. A low oral bioavailability with rapid clearance after IV dosing can indicate high first-pass metabolism.
-
Solution: Continue with medicinal chemistry efforts to improve metabolic stability.
-
-
Inappropriate Formulation for Preclinical Studies: The vehicle used for oral dosing may not be optimal for solubilizing the compound in the gastrointestinal tract.
-
Troubleshooting Step: Test the solubility and stability of compound 6 in various preclinical dosing vehicles.
-
Solution: For poorly soluble compounds, consider using formulations such as solutions in a mixture of solvents and surfactants (e.g., Tween 80) or suspensions in methylcellulose.
-
Experimental Protocols
Metabolic Stability Assay in Liver Microsomes
-
Objective: To assess the intrinsic clearance of this compound.
-
Materials: Pooled liver microsomes (human, rat, mouse), NADPH regenerating system, phosphate buffer, this compound, positive control compound (e.g., a rapidly metabolized drug), LC-MS/MS system.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the liver microsome suspension, and the compound solution.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of this compound.
-
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability and potential for active transport of this compound.
-
Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), this compound, control compounds (high and low permeability), LC-MS/MS system.
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side to measure A-to-B permeability.
-
Simultaneously, in a separate set of wells, add the compound to the basolateral side and fresh buffer to the apical side to measure B-to-A permeability.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
In Vivo Pharmacokinetic (PK) Study in Rodents
-
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of this compound.
-
Materials: this compound, appropriate dosing vehicle, rodents (e.g., Sprague-Dawley rats), cannulated animals for serial blood sampling, plasma processing materials, LC-MS/MS system.
-
Procedure:
-
Fast the animals overnight before dosing.
-
Administer this compound to one group of animals via oral gavage (e.g., at a dose of 10 mg/kg).
-
Administer this compound to a second group via intravenous injection (e.g., at a dose of 1 mg/kg).
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store frozen until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, tmax, half-life, and oral bioavailability (F%).
Data Presentation
Table 1: In Vitro Profiling of this compound and Analogs
| Compound | SSTR5 IC50 (nM) | Metabolic Stability (t½, min, human liver microsomes) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Aqueous Solubility (µg/mL at pH 7.4) |
| 6 | 24 | Data | Data | Data | Data |
| Analog A | Data | Data | Data | Data | Data |
| Analog B | Data | Data | Data | Data | Data |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | Data | Data |
| tmax (h) | Data | Data |
| AUC₀-t (ng*h/mL) | Data | Data |
| Half-life (t½, h) | Data | Data |
| Oral Bioavailability (F%) | Calculated Data | N/A |
Visualizations
Caption: SSTR5 signaling pathway and the mechanism of antagonist 6.
Caption: Workflow for optimizing oral bioavailability.
References
addressing off-target effects of SSTR5 antagonist 6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the SSTR5 antagonist 6. The information is compiled to address potential issues arising during experimentation, with a focus on off-target effects.
Troubleshooting Guide
This guide is designed to help you navigate common experimental challenges with this compound.
| Observed Problem | Potential Cause | Suggested Action |
| Inconsistent glucose-lowering effect in vivo. | 1. Pharmacokinetic variability.2. Off-target effects on other SSTR subtypes influencing glucose homeostasis. | 1. Perform pharmacokinetic analysis to ensure adequate exposure.2. Profile the antagonist against other SSTR subtypes (SSTR1-4) to determine selectivity. |
| Unexpected cardiovascular effects (e.g., arrhythmia). | Inhibition of the hERG potassium channel.[1][2] | Conduct a hERG binding or patch-clamp assay to quantify the inhibitory potential of the compound.[1][2] |
| Lack of effect on GLP-1 secretion in human cell lines. | Species-specific differences in SSTR5 expression and function. | Confirm SSTR5 expression in your experimental model. Consider using rodent models or cell lines where the effect has been previously demonstrated.[3] |
| Partial agonist activity at high concentrations. | Compound-specific pharmacology. | Perform a full dose-response curve in a functional assay (e.g., cAMP) to determine the concentration range for pure antagonism. One study noted that compound 10, a potent SSTR5 antagonist, exhibited partial agonist activity at concentrations above 2.7 μM. |
| Discrepancy between in vitro potency and in vivo efficacy. | 1. Poor oral bioavailability.2. Rapid metabolism.3. Off-target effects masking the desired phenotype. | 1. Assess oral bioavailability and plasma protein binding.2. Investigate potential metabolic soft spots on the molecule.3. Screen for off-target activities that might counteract the intended effect. |
Frequently Asked Questions (FAQs)
General
What is this compound and what is its primary mechanism of action?
This compound is an orally active small molecule designed to block the somatostatin receptor subtype 5 (SSTR5). SSTR5 is a G-protein coupled receptor that, upon activation by somatostatin, inhibits the secretion of hormones like insulin and glucagon-like peptide-1 (GLP-1). By antagonizing SSTR5, the compound is expected to enhance glucose-dependent insulin secretion and increase GLP-1 release, making it a potential therapeutic for type 2 diabetes.
Off-Target Effects and Selectivity
What are the known off-target effects of this compound and related compounds?
The primary off-target effects reported for SSTR5 antagonists, including analogs of compound 6, are:
-
hERG Inhibition: Several series of SSTR5 antagonists have shown inhibitory activity on the human Ether-a-go-go-related gene (hERG) potassium channel, which can be a concern for cardiovascular safety.
-
Activity at other SSTR subtypes: Some SSTR5 antagonists exhibit binding to other somatostatin receptors, particularly SSTR1 and SSTR3.
How selective is this compound?
The selectivity profile of SSTR5 antagonists varies. For example, a related compound, referred to as compound 2, showed weak SSTR1 binding activity (IC50 = 6 μM) in addition to its SSTR5 antagonism. Another analog, compound 3, was a potent SSTR3 antagonist (IC50 = 119 nM). Highly selective antagonists, such as compound 10, have been developed with over 1000-fold selectivity against other SSTR subtypes.
Quantitative Data on SSTR Antagonist Selectivity
| Compound | Target | IC50 (nM) | Off-Target | Off-Target IC50 (nM) | Reference |
| This compound | hSSTR5 | 24 | - | - | |
| Compound 2 | hSSTR5 | Potent | hSSTR1hERG | 600015000 | |
| Compound 3 | hSSTR5 | Potent | hSSTR3hERG | 119260 | |
| Compound 10 | hSSTR5 | 1.2 | hSSTR1-4 | >10000 |
Experimental Considerations
What should I consider when designing an in vivo study with this compound?
Based on preclinical studies, SSTR5 antagonists have been shown to lower glucose excursion in oral glucose tolerance tests (OGTT). A key consideration is the potential for synergistic effects when co-administered with other anti-diabetic agents like DPP-4 inhibitors. Unexpectedly, a clinical study with the SSTR5 antagonist SCO-240 showed robust growth hormone secretion in humans, an effect not prominently observed in preclinical rodent models.
Are there species-specific differences to be aware of?
Yes. SSTR5 is reported to be much more abundant in human pancreatic β-cells than in rodent β-cells. This could lead to different pharmacological responses between species. While SSTR5 antagonism stimulates GLP-1 secretion in mice, this effect was not observed in a human study with the antagonist SCO-240.
Experimental Protocols
1. SSTR Subtype Selectivity Binding Assay
-
Objective: To determine the binding affinity of the antagonist for SSTR subtypes 1-5.
-
Methodology:
-
Cell Culture: Use CHO-K1 cells stably expressing each human SSTR subtype.
-
Membrane Preparation: Homogenize cells and centrifuge to isolate the membrane fraction.
-
Binding Reaction: Incubate the cell membrane fraction with a radiolabeled ligand (e.g., [125I]SST-14) and varying concentrations of the test antagonist.
-
Detection: Separate bound and free radioligand by filtration and quantify radioactivity using a gamma counter.
-
Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
2. hERG Binding Assay
-
Objective: To assess the potential for off-target inhibition of the hERG channel.
-
Methodology:
-
Cell Line: Use HEK-293 cells stably expressing the hERG potassium channel.
-
Membrane Preparation: Prepare cell membranes expressing the hERG channel.
-
Competitive Binding: Incubate the membranes with a radiolabeled hERG ligand (e.g., [3H]-astemizole or [3H]-dofetilide) in the presence of various concentrations of the SSTR5 antagonist.
-
Detection & Analysis: Measure the displacement of the radioligand to determine the IC50 of the test compound for the hERG channel.
-
3. Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the in vivo efficacy of the SSTR5 antagonist on glucose metabolism.
-
Methodology:
-
Animal Model: Use appropriate rodent models (e.g., C57BL/6 mice or a diabetic model like KK-Ay mice).
-
Fasting: Fast the animals overnight (e.g., 16 hours).
-
Dosing: Administer the this compound orally at the desired dose. A vehicle control group should be included.
-
Glucose Challenge: After a set time post-dosing (e.g., 60-90 minutes), administer a glucose solution orally (e.g., 2 g/kg).
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 120 min).
-
Analysis: Measure blood glucose levels at each time point and calculate the area under the curve (AUC) for glucose excursion.
-
Visualizations
Caption: SSTR5 signaling pathway and mechanism of antagonist action.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
troubleshooting SSTR5 antagonist 6 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the insolubility of SSTR5 antagonist 6 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an orally active and selective antagonist of the somatostatin receptor subtype 5 (SSTR5), with an IC50 of 24 nM.[1] It is a non-peptidic small molecule.[2] Due to its chemical structure, like many small molecule antagonists, it can exhibit limited solubility in aqueous solutions.
Q2: Why am I observing precipitation or insolubility when preparing solutions of this compound?
Insolubility of SSTR5 antagonists in aqueous solutions is a common issue and can be attributed to several factors inherent to the compound's chemical properties. Many non-peptidic SSTR5 antagonists are hydrophobic molecules, which leads to poor solubility in water. For instance, a similar compound, SSTR5 antagonist 1, also requires specific formulations to achieve a clear solution.
Q3: Are there any pre-formulated solutions available?
Currently, this compound is typically supplied as a solid. Researchers are required to prepare their own solutions for experimental use.
Troubleshooting Guide: Insolubility of this compound
This guide provides a step-by-step approach to address solubility challenges with this compound.
Initial Assessment
Before attempting advanced solubilization techniques, it's crucial to assess the nature of the insolubility.
My this compound is not dissolving in my aqueous buffer.
-
Problem: The compound appears as a suspension, particles are visible, or the solution is cloudy.
-
Troubleshooting Workflow:
Solubilization Strategies
If initial steps fail, employ the following strategies, starting with the mildest conditions.
1. Use of Co-solvents
Many organic solvents can be used to first dissolve the antagonist before dilution in an aqueous buffer.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 300 (PEG300).
2. Addition of Surfactants and Other Excipients
Surfactants can aid in the dispersion and solubilization of hydrophobic compounds.
-
Commonly Used Surfactants/Excipients: Tween-80, Cremophor EL, Solutol HS 15, and cyclodextrins like SBE-β-CD.
[3]
Recommended Solvent Formulations
While specific data for this compound is limited, the following protocols for a similar compound, SSTR5 antagonist 1, can serve as a starting point. It is recommended to perform small-scale pilot tests to determine the optimal formulation for your specific experimental needs.
Formulation Component Protocol 1 Protocol 2 Protocol 3 Co-solvent 1 10% DMSO 10% DMSO 10% DMSO Co-solvent 2 40% PEG300 - - Surfactant 5% Tween-80 - - Vehicle 45% Saline 90% (20% SBE-β-CD in Saline) 90% Corn Oil Achieved Solubility ≥ 2.25 mg/mL ≥ 2.25 mg/mL ≥ 2.25 mg/mL Data derived from protocols for SSTR5 antagonist 1. [3]
Experimental Protocols
Protocol 1: Co-solvent and Surfactant Formulation
-
Weigh the required amount of this compound.
-
Add 10% of the final desired volume of DMSO to the antagonist and vortex until fully dissolved.
-
Add 40% of the final desired volume of PEG300 and mix thoroughly.
-
Add 5% of the final desired volume of Tween-80 and mix until a clear solution is formed.
-
Slowly add the remaining 45% of the volume with saline while vortexing to avoid precipitation.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
[3]
Protocol 2: Cyclodextrin-based Formulation
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound.
-
Dissolve the antagonist in 10% of the final desired volume of DMSO.
-
Slowly add 90% of the final volume of the 20% SBE-β-CD solution to the DMSO-antagonist mixture while vortexing.
-
Continue to mix until a clear solution is obtained.
Contextual Information: SSTR5 Signaling Pathway
Understanding the mechanism of action can be crucial for experimental design. SSTR5 is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand somatostatin, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This signaling cascade ultimately results in the inhibition of hormone secretion, such as insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells. An SSTR5 antagonist blocks this pathway, thereby promoting insulin and GLP-1 secretion.
Caption: SSTR5 receptor signaling pathway.
References
overcoming partial agonism in SSTR5 antagonist development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with partial agonism in Somatostatin Receptor 5 (SSTR5) antagonist development.
Frequently Asked Questions (FAQs)
Q1: What is partial agonism in the context of SSTR5 antagonist development?
A1: A partial agonist is a compound that binds to SSTR5 and elicits a response that is lower than that of a full agonist, even at saturating concentrations. In the development of SSTR5 antagonists, a compound intended to block the receptor may exhibit partial agonism, causing a weak activation of SSTR5 signaling pathways instead of complete inhibition. This is an undesirable characteristic for a true antagonist.
Q2: Why is it critical to eliminate partial agonism in an SSTR5 antagonist?
A2: The therapeutic goal of an SSTR5 antagonist is often to block the inhibitory effects of somatostatin, for example, to enhance insulin or GLP-1 secretion.[1] If an antagonist possesses partial agonist activity, it could weakly mimic somatostatin's effects, thereby counteracting the intended therapeutic benefit. For instance, a partial agonist might partially inhibit insulin secretion, which would be detrimental in a therapy designed to increase it.
Q3: How can I differentiate between a partial agonist and a neutral antagonist in my assays?
A3: A neutral antagonist binds to the receptor and produces no response on its own, only blocking the effect of an agonist. A partial agonist will produce a submaximal response on its own. In a functional assay, a partial agonist will have a dose-response curve with a lower maximum effect compared to a full agonist. In the presence of a full agonist, a partial agonist will act as an antagonist, shifting the full agonist's dose-response curve to the right.
Q4: What is the difference between partial agonism and inverse agonism?
A4: While a partial agonist weakly activates a receptor, an inverse agonist binds to the same receptor and reduces its basal or constitutive activity.[2] An inverse agonist has a negative intrinsic efficacy, producing an effect opposite to that of an agonist. A partial agonist has a positive but submaximal intrinsic efficacy.
Q5: Can assay conditions influence the observed partial agonism?
A5: Yes, assay conditions can significantly impact the observed activity of a compound. Factors such as receptor expression levels in the cell line, the specific signaling pathway being measured, and the presence of "spare receptors" can all influence whether a compound behaves as a partial agonist or a full antagonist. High receptor expression levels can sometimes make a partial agonist appear as a full agonist.
Troubleshooting Guides
Problem 1: My putative SSTR5 antagonist shows agonistic activity at high concentrations in a cAMP assay.
-
Possible Cause 1: The compound is a partial agonist.
-
Troubleshooting Steps:
-
Full Dose-Response Curve: Generate a full dose-response curve for your compound alone. A sigmoidal curve that plateaus at a response lower than the full agonist (e.g., somatostatin-28) is characteristic of a partial agonist.
-
Co-treatment with a Full Agonist: Perform a dose-response curve for a known full SSTR5 agonist in the presence of a fixed concentration of your test compound. If your compound is a partial agonist, it should shift the full agonist's curve to the right, indicating competitive antagonism.
-
Quantify the Agonist Activity: Determine the Emax (maximum effect) of your compound relative to a full agonist. For example, a compound showing 44% of the maximal activation of a full agonist has significant partial agonism.[1]
-
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Steps:
-
Selectivity Profiling: Test your compound against other somatostatin receptor subtypes (SSTR1-4) to ensure its selectivity for SSTR5.
-
Counter-screening: Screen your compound against a panel of unrelated GPCRs to identify potential off-target activities that might influence cAMP levels.
-
-
Problem 2: A compound identified as an antagonist in a biochemical binding assay shows partial agonism in a cell-based functional assay.
-
Possible Cause 1: The cell-based assay is more sensitive to functional activity.
-
Troubleshooting Steps:
-
Compare Assay Formats: Recognize that biochemical assays (e.g., radioligand binding) measure affinity, not efficacy. Cell-based assays provide a more physiologically relevant context to assess a compound's functional activity.[3][4]
-
Use Multiple Functional Readouts: Characterize the compound in more than one functional assay. In addition to a cAMP assay, consider a β-arrestin recruitment assay or an assay measuring the modulation of ion channels, as SSTR5 can couple to these pathways.
-
-
-
Possible Cause 2: Biased agonism.
-
Troubleshooting Steps:
-
Profile Multiple Signaling Pathways: A compound might act as an antagonist in the G-protein signaling pathway (measured by cAMP) but as a partial agonist in the β-arrestin pathway. Directly compare the dose-response curves for both pathways to assess for bias.
-
Consult Structural Information: Recent structural studies of SSTR5 can provide insights into how different ligands stabilize distinct receptor conformations, which can lead to biased signaling.
-
-
Data Presentation
Table 1: Example Pharmacological Profile of an SSTR5 Antagonist with Partial Agonism
| Compound ID | Assay Type | Target | IC50 (nM) | % Maximal Activation (Emax) | Notes |
| Compound 10 | hSSTR5 Binding | Human SSTR5 | 1.2 | N/A | High binding affinity. |
| Compound 10 | hSSTR5 cAMP Functional | Human SSTR5 | 1.1 | 44% at 8.3 µM | Shows potent antagonism but exhibits partial agonism at higher concentrations. |
| Hypothetical Cmpd A | hSSTR5 Binding | Human SSTR5 | 2.5 | N/A | |
| Hypothetical Cmpd A | hSSTR5 cAMP Functional | Human SSTR5 | 3.0 | < 5% | Desirable profile with minimal partial agonism. |
| Hypothetical Cmpd B | hSSTR5 Binding | Human SSTR5 | 0.8 | N/A | |
| Hypothetical Cmpd B | hSSTR5 cAMP Functional | Human SSTR5 | 1.5 | 60% at 5 µM | Undesirable partial agonism. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay to Detect Partial Agonism
This protocol is designed to measure the ability of a test compound to inhibit forskolin-stimulated cAMP accumulation, a hallmark of SSTR5 activation via its coupling to Gαi.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human SSTR5.
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation buffer: Assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin solution.
-
Somatostatin-28 (full agonist control).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the SSTR5-expressing cells into a 384-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the full agonist control (Somatostatin-28) in stimulation buffer.
-
Agonist Mode:
-
To test for partial agonism, add the diluted test compounds to the cells.
-
Incubate for 30 minutes at room temperature.
-
Add forskolin to all wells (at a final concentration that gives a submaximal stimulation, e.g., EC80) and incubate for another 30 minutes.
-
-
Antagonist Mode:
-
To confirm antagonism, pre-incubate the cells with the test compounds for 15-30 minutes.
-
Add the full agonist (Somatostatin-28) at its EC80 concentration to the wells already containing the test compounds.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
In agonist mode, plot the cAMP levels against the log of the test compound concentration. Compare the Emax to that of the full agonist. A significantly lower Emax indicates partial agonism.
-
In antagonist mode, plot the cAMP levels against the log of the full agonist concentration in the presence and absence of your test compound to confirm a rightward shift of the curve.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay determines if a compound promotes the interaction between SSTR5 and β-arrestin, a key event in GPCR desensitization and an independent signaling pathway.
Materials:
-
Cells co-expressing SSTR5 fused to a reporter fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Assay buffer and detection reagents (specific to the assay platform, e.g., DiscoverX PathHunter).
-
Full agonist control.
-
Test compounds.
Procedure:
-
Cell Plating: Seed the engineered cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds or the full agonist to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the signal against the log of the compound concentration. Compare the Emax of the test compound to the full agonist to determine if it acts as a partial agonist in this pathway.
Visualizations
Caption: SSTR5 canonical signaling pathway via Gαi and potential partial agonist activation.
Caption: Workflow for identifying and overcoming partial agonism in SSTR5 antagonist discovery.
Caption: Conceptual diagram of biased partial agonism at the SSTR5 receptor.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Determinants of Agonist-Selective Signaling at the sst2A Somatostatin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
Technical Support Center: Navigating the Translational Challenges of SSTR5 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in translating the efficacy of SSTR5 antagonists from murine models to human applications.
Frequently Asked Questions (FAQs)
Q1: We observed significant glucose-lowering effects with our SSTR5 antagonist in mice, but these results are not replicating in our early-human trials. Why might this be the case?
A1: This is a documented challenge in SSTR5 antagonist development. The discrepancy likely stems from fundamental species-specific differences in the physiological roles of SSTR5 between mice and humans. While preclinical mouse models consistently demonstrate that SSTR5 antagonism enhances insulin and glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose tolerance, human studies have shown a different response.[1][2][3][4][5] For instance, the oral SSTR5 antagonist SCO-240 failed to increase insulin and GLP-1 levels in healthy human subjects; instead, it induced robust growth hormone (GH) secretion. This suggests that in humans, SSTR5 plays a more dominant role in regulating pituitary GH release than in glucose homeostasis.
Q2: Are there known differences in SSTR5 receptor pharmacology between mice and humans?
A2: Yes, significant pharmacological differences exist. Although there is a high degree of sequence homology (around 80.5%) between rat and human SSTR5, their binding affinities for various somatostatin (SRIF) analogues differ. For example, the clinically used SRIF analogue SMS 201-995 potently inhibits cAMP formation through rat SSTR5 but has no such effect on human SSTR5. These differences in ligand binding can lead to varied responses to the same antagonist compound. It is crucial to characterize the binding and functional activity of your specific antagonist on both human and mouse SSTR5 to anticipate potential translational issues.
Q3: How does the tissue distribution of SSTR5 differ between mice and humans, and what are the implications?
A3: SSTR5 expression patterns show notable species-specific variations, which can significantly impact the physiological outcomes of antagonism. In humans, SSTR5 is more abundantly expressed in pancreatic β-cells compared to rodents. This has led to the hypothesis that SSTR5 antagonists could be particularly effective at modulating insulin secretion in humans. However, clinical data so far has not supported this. In mice, SSTR5 is prominently expressed in intestinal L-cells that secrete GLP-1, and its antagonism robustly stimulates GLP-1 release. While SSTR5 is also present in the human gastrointestinal tract, its role in GLP-1 secretion may be different or less pronounced than in mice. Furthermore, SSTR5 is expressed in the human pituitary gland, where it is involved in the regulation of hormone secretion.
Q4: Our SSTR5 antagonist shows a good pharmacokinetic profile in mice, but we are observing different metabolic stability in human-derived systems. Is this a common issue?
A4: Yes, metabolic differences are a common hurdle in drug development. The enzymes responsible for drug metabolism, such as the cytochrome P450 family, can have different expression levels and activities between mice and humans. An antagonist that is stable in mouse liver microsomes may be rapidly metabolized in human liver microsomes, or vice versa. It is essential to conduct in vitro metabolic stability assays using liver microsomes from both species early in the drug discovery process. Additionally, Phase II metabolism, such as glucuronidation, can differ significantly and should be investigated.
Troubleshooting Guides
Issue 1: Discrepancy in In Vivo Efficacy (Glucose Lowering)
| Symptom | Potential Cause | Troubleshooting Steps |
| Potent glucose lowering in mouse OGTT. | Species-specific differences in SSTR5 function. | 1. Confirm Target Engagement in Humans: Use PET imaging or other suitable methods to verify that the antagonist is reaching and binding to human SSTR5 in target tissues at clinically relevant doses. 2. Assess Human-Relevant Endpoints: Based on clinical findings, shift the primary endpoint focus from glucose metabolism to other potential effects, such as growth hormone secretion. 3. Re-evaluate the Animal Model: Consider if the mouse model is the most appropriate for predicting human metabolic outcomes for SSTR5 antagonists. Transgenic mice expressing human SSTR5 may offer more predictive insights. |
| No effect on insulin or GLP-1 in human trials. | Different primary role of SSTR5 in humans. | 1. Measure a Broader Range of Hormones: In clinical studies, expand the panel of measured hormones to include pituitary hormones (GH, ACTH, TSH) to identify the primary pharmacodynamic effect in humans. 2. Investigate Downstream Signaling: In vitro, compare the antagonist's effect on signaling pathways (e.g., cAMP inhibition, ERK phosphorylation) in human versus mouse cell lines expressing SSTR5. |
Issue 2: Inconsistent Pharmacological Data
| Symptom | Potential Cause | Troubleshooting Steps |
| High binding affinity to mouse SSTR5 but low affinity to human SSTR5. | Structural differences in the ligand-binding pocket. | 1. Perform Cross-Species Binding Assays: Systematically test the binding affinity of your compound series against both human and mouse SSTR5 to identify compounds with comparable affinity. 2. Utilize Humanized Cell Lines: Conduct functional assays (e.g., cAMP inhibition) in cells expressing the human SSTR5 receptor to ensure the pharmacological effects are relevant. |
| Agonistic activity observed at high concentrations in human cell lines but not in mouse. | Partial agonism or off-target effects specific to human receptors. | 1. Determine Functional Activity Profile: Carefully characterize the dose-response curve in human receptor-expressing systems to identify any potential for agonism at higher concentrations. 2. Screen for Off-Target Binding: Profile the antagonist against a broad panel of human receptors to identify any potential off-target interactions that might confound the results. |
Quantitative Data Summary
Table 1: Comparison of SSTR5 Antagonist Effects in Mice vs. Humans
| Parameter | Mouse Models | Human Studies |
| Glucose Lowering (OGTT) | Significant reduction in blood glucose excursion. | No significant effect observed. |
| Insulin Secretion | Increased. | No significant change. |
| GLP-1 Secretion | Increased. | No significant change. |
| Growth Hormone (GH) Secretion | Not a primary reported outcome. | Robustly stimulated. |
Table 2: Pharmacological Profile of a Novel SSTR5 Antagonist (Compound 10)
| Parameter | Human SSTR5 | Mouse SSTR5 |
| Binding Affinity (Ki, nM) | 0.3 | 0.6 |
| Functional Antagonism (IC50, nM) | 1.1 | 1.3 |
| Data adapted from a study on a novel SSTR5 antagonist, illustrating similar in vitro potency across species for this particular compound. |
Experimental Protocols
Protocol 1: In Vitro Functional Assay for SSTR5 Antagonism
This protocol measures the ability of an antagonist to inhibit the SST-28-mediated reduction of forskolin-induced cAMP accumulation in cells expressing either human or mouse SSTR5.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with either human SSTR5 or mouse SSTR5 in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add a solution containing a fixed concentration of forskolin (to stimulate cAMP production), a fixed concentration of SST-28 (the agonist), and varying concentrations of the test antagonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Mouse Oral Glucose Tolerance Test (OGTT)
This protocol assesses the in vivo efficacy of an SSTR5 antagonist on glucose metabolism in mice.
-
Animal Model: Use male C57BL/6 mice, either lean or with diet-induced obesity.
-
Acclimatization and Fasting: Acclimatize the mice to handling and fast them for a specified period (e.g., 4-6 hours) before the test.
-
Compound Administration: Administer the SSTR5 antagonist or vehicle orally (p.o.) at a predetermined time before the glucose challenge (e.g., 60 minutes).
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Glucose Measurement: Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Measure blood glucose levels using a glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion and compare the results between the antagonist-treated and vehicle-treated groups.
Visualizations
Caption: Divergent primary signaling outcomes of SSTR5 antagonism in mice versus humans.
Caption: A logical workflow for SSTR5 antagonist development, incorporating key decision points.
References
- 1. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
- 5. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SSTR5 Antagonist 6 and Hypoglycemia Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective somatostatin receptor 5 (SSTR5) antagonist 6 (CAS 2259620-14-6). The information is designed to address specific issues that may arise during experiments aimed at mitigating the potential for hypoglycemia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which SSTR5 antagonist 6 is expected to have a low risk of hypoglycemia?
A1: The low risk of hypoglycemia associated with this compound stems from its glucose-dependent mechanism of action.[1] SSTR5 is expressed on pancreatic β-cells and intestinal L-cells.[2][3] Antagonism of SSTR5 leads to two primary effects that lower blood glucose in response to a glucose challenge:
-
Increased Insulin Secretion: It potentiates glucose-dependent insulin secretion from pancreatic β-cells.[1][2] This means insulin is preferentially released when blood glucose levels are elevated.
-
Enhanced GLP-1 Secretion: It increases the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. GLP-1, in turn, stimulates insulin secretion in a glucose-dependent manner.
Because these effects are largely dependent on the presence of elevated glucose, the antagonist is not expected to significantly lower basal glucose levels in fasted states, thus minimizing the risk of hypoglycemia.
Q2: I observed hypoglycemia in my animal model after administering this compound. What could be the potential causes?
A2: While this compound has a low propensity for causing hypoglycemia, observing this effect could be due to several factors:
-
Animal Model: The specific animal model being used might have altered glucose homeostasis or a different sensitivity to SSTR5 antagonism. For instance, models with pre-existing islet dysfunction or altered GLP-1 signaling could respond differently.
-
Dosing: An excessively high dose ("supra-efficacious dose") might lead to off-target effects or overwhelm the glucose-dependent mechanisms. It is crucial to perform dose-response studies to identify the minimal effective dose.
-
Concomitant Medications: If the antagonist is co-administered with other anti-diabetic agents, such as sulfonylureas or exogenous insulin, the risk of hypoglycemia is substantially increased. Synergistic effects have been observed with DPP-4 inhibitors, which also enhance GLP-1 signaling.
-
Fasting State of Animals: The duration of fasting prior to the experiment can influence baseline glucose levels and the response to the antagonist. Ensure a consistent and appropriate fasting period for your model.
Q3: Why am I not observing a significant glucose-lowering effect during an oral glucose tolerance test (OGTT)?
A3: Several factors could contribute to a lack of efficacy in an OGTT:
-
Route of Administration: The glucose-lowering effect of SSTR5 antagonists is primarily mediated by enhancing incretin (GLP-1) secretion from the gut. Therefore, oral administration of the antagonist is crucial for this effect. If the antagonist is administered via a route that bypasses the gut (e.g., intraperitoneal or intravenous), the effect on glucose tolerance may be diminished or absent.
-
Pharmacokinetics: The compound may have poor oral bioavailability or rapid metabolism in your specific animal model, leading to insufficient plasma exposure. It is important to perform pharmacokinetic studies to confirm adequate drug levels.
-
Animal Model: The chosen animal model may have a blunted incretin response or be resistant to the effects of GLP-1.
-
Dose: The administered dose may be suboptimal. A dose-titration study is recommended to determine the minimal effective dose for significant efficacy.
Q4: Is there a synergistic effect when co-administering this compound with a DPP-4 inhibitor?
A4: Yes, a synergistic effect has been demonstrated when SSTR5 antagonists are co-administered with a dipeptidyl peptidase-4 (DPP-4) inhibitor. SSTR5 antagonists increase the release of active GLP-1, while DPP-4 inhibitors prevent the degradation of active GLP-1. This combination leads to a substantial increase in circulating active GLP-1 levels, resulting in enhanced insulin secretion and improved glucose tolerance compared to either agent alone.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected Hypoglycemia | High dose of SSTR5 antagonist. | Perform a dose-response study to identify the minimal effective dose. |
| Interaction with other hypoglycemic agents. | Review all co-administered compounds. If possible, test the SSTR5 antagonist as a monotherapy first. | |
| Animal model sensitivity. | Characterize the baseline glucose metabolism of your animal model. Consider using a different model if necessary. | |
| Lack of Efficacy in OGTT | Incorrect route of administration. | Ensure oral administration of the SSTR5 antagonist to leverage the gut-dependent mechanism. |
| Insufficient drug exposure. | Conduct pharmacokinetic studies to assess bioavailability and plasma concentrations. | |
| Suboptimal dosage. | Perform a dose-titration study. | |
| High Variability in Results | Inconsistent fasting times. | Standardize the fasting period for all animals in the study. |
| Improper drug formulation and administration. | Ensure the compound is properly solubilized and administered consistently. Refer to established protocols for vehicle solutions. | |
| Inter-animal variability. | Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of an SSTR5 Antagonist in a High-Fat Diet (HFD) Mouse OGTT
| Dose (mg/kg) | Glucose AUC Reduction vs. Vehicle (%) |
| 0.3 | 25% |
| 1 | 50%* |
| 3 | 75% |
| 10 | 90% |
*P < 0.01 vs vehicle; **P < 0.001 vs vehicle. Data adapted from a representative study.
Table 2: Effect of an SSTR5 Antagonist on Basal Glucose in Lean Mice
| Treatment | Dose (mg/kg) | Change in Basal Glucose over 5h |
| Vehicle | - | No significant change |
| SSTR5 Antagonist | 3 | No significant change |
| SSTR5 Antagonist | 30 | No significant change |
| Glipizide (Positive Control) | - | Significant decrease |
Data indicates that even at a supra-efficacious dose, the SSTR5 antagonist did not cause hypoglycemia in fasted lean mice.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in High-Fat Diet (HFD) Mice
-
Animal Model: C57BL/6N mice fed a high-fat diet for a specified period to induce insulin resistance.
-
Fasting: Fast the mice for 4-6 hours prior to the experiment.
-
Drug Administration: Administer the SSTR5 antagonist or vehicle orally (p.o.) at the desired doses. A common vehicle is a solution of PEG300, Tween-80, and saline.
-
Glucose Challenge: 30-60 minutes after drug administration, administer a glucose solution (typically 2 g/kg) orally.
-
Blood Sampling: Collect blood samples from the tail vein at time points 0 (pre-glucose), 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Analysis: Measure blood glucose levels at each time point. Calculate the area under the curve (AUC) for glucose excursion to assess the compound's efficacy.
Assessment of Hypoglycemia Risk in Lean Mice
-
Animal Model: Lean C57BL/6N mice.
-
Fasting: Fast the mice for 4 hours.
-
Drug Administration: Administer the SSTR5 antagonist (at an efficacious and a supra-efficacious dose), vehicle, or a positive control (e.g., glipizide) orally.
-
Blood Sampling: Collect blood samples at baseline and at various time points (e.g., 1, 2, 3, 4, 5 hours) post-dose.
-
Analysis: Measure blood glucose levels to determine if the compound causes a significant drop below baseline levels.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SSTR5 antagonist mechanism of action.
Caption: In vivo experimental workflows.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
refining dosage and administration of SSTR5 antagonist 6 in preclinical models
This guide provides technical support for researchers utilizing SSTR5 Antagonist 6 in preclinical models. It includes frequently asked questions and troubleshooting guides to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective, small-molecule inhibitor of the Somatostatin Receptor 5 (SSTR5). SSTR5 is a G-protein-coupled receptor (GPCR) that, when activated by its endogenous ligand somatostatin, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade plays a key role in regulating the secretion of various hormones, including insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[4][5] By blocking the inhibitory action of somatostatin at SSTR5, Antagonist 6 is designed to increase the secretion of these hormones in a glucose-dependent manner, making it a potential therapeutic agent for metabolic disorders like type 2 diabetes.
Q2: What is the recommended vehicle for formulating this compound for in vivo studies?
For oral administration in rodent models, a common vehicle system consists of an aqueous solution with a suspending agent and a surfactant to ensure homogeneity and improve bioavailability. A widely used formulation mentioned in preclinical studies of similar compounds is a mixture of 1% Hydroxyethylcellulose (HEC), 0.25% Tween 80, and 0.05% Antifoam. It is critical to ensure the compound is fully suspended before each administration.
Q3: What are the typical pharmacokinetic properties of this class of compounds?
SSTR5 antagonists are generally designed for oral availability. Pharmacokinetic profiles can vary, but representative data from preclinical studies with similar compounds are summarized below. These values should be used as a starting point for your own characterization of Antagonist 6.
Table 1: Representative Pharmacokinetic Parameters of Oral SSTR5 Antagonists in Rodents
| Parameter | Mouse | Rat |
|---|---|---|
| Oral Bioavailability (F%) | ~58% | 40 - 72% |
| Tmax (hours) | ~2.0 h | Not specified |
| Half-life (T½) | ~1.7 h (IV administration) | Not specified |
| Clearance (CL) | ~1761 mL/h/kg (IV) | Not specified |
Note: These values are composites from different compounds and should be empirically verified for this compound.
Q4: What is a recommended starting dose for an oral glucose tolerance test (OGTT) in mice?
Based on preclinical studies with potent SSTR5 antagonists, a dose range of 1 mg/kg to 30 mg/kg is often effective. A common starting dose for an initial OGTT study in diet-induced obese mice is 3 mg/kg to 10 mg/kg, administered by oral gavage approximately 60-90 minutes before the glucose challenge. Dose-dependent effects on glucose excursion are typically observed.
Troubleshooting Guides
Problem: I am observing high inter-animal variability in plasma drug concentrations after oral dosing.
High variability is a common challenge in preclinical oral dosing studies. The source can often be traced to issues in drug formulation, experimental procedure, or the animal model itself.
-
Potential Cause 1: Formulation Issues
-
Is the compound poorly soluble? Poor aqueous solubility can lead to inconsistent absorption.
-
Is the formulation homogenous? If the compound is in a suspension, it may settle over time, leading to inconsistent dosing concentrations.
-
Solution: Ensure your formulation is optimized for solubility and stability. For suspensions, vortex the stock solution thoroughly before drawing each dose. Consider developing an improved formulation, such as a solution or a self-emulsifying drug delivery system (SEDDS).
-
-
Potential Cause 2: Inconsistent Administration Technique
-
Is the oral gavage technique consistent? Improper technique can lead to stress, esophageal trauma, or incorrect delivery of the dose to the stomach.
-
Solution: Ensure all personnel are highly proficient and consistent in the oral gavage technique. Use appropriately sized, rounded-tip gavage needles to prevent injury. Measure the insertion depth to ensure correct placement.
-
-
Potential Cause 3: Animal Model Factors
-
Are there differences in animal age, weight, or genetics? These factors can influence drug metabolism and absorption.
-
Is there variation in food consumption? The amount of food in the stomach affects gastric emptying and drug absorption.
-
Solution: Use animals from a narrow age and weight range and from a well-characterized, isogenic strain. Standardize the fasting period before dosing to reduce variability in gastric emptying.
-
Problem: My in vivo efficacy studies are showing inconsistent or no significant effect on glucose lowering.
-
Potential Cause 1: Insufficient Dose/Exposure
-
Is the dose high enough to achieve sufficient target engagement? Efficacy is directly related to plasma exposure.
-
Solution: Conduct a dose-response study to determine the minimally effective dose. Measure the plasma exposure of Antagonist 6 at the end of the study to correlate drug levels with the pharmacodynamic effect. For similar compounds, an exposure of around 484 nM was required for maximal efficacy in a mouse OGTT.
-
-
Potential Cause 2: Suboptimal Dosing Time
-
Is the compound being administered at the right time relative to the glucose challenge? The timing should align with the compound's Tmax to ensure peak concentrations during the glucose excursion.
-
Solution: Based on pharmacokinetic data (see Table 1), dosing 60-90 minutes prior to the glucose challenge is a reasonable starting point. However, you must determine the Tmax for Antagonist 6 in your specific model and adjust the timing accordingly.
-
-
Potential Cause 3: Issues with the Animal Model
-
Is the animal model appropriate? The level of insulin resistance or beta-cell dysfunction in your chosen model can impact the efficacy of an SSTR5 antagonist.
-
Solution: Ensure the chosen model (e.g., diet-induced obese mice, KK-Ay mice) is appropriate for studying glucose metabolism and exhibits the desired pathology.
-
Visualized Pathways and Workflows
Caption: SSTR5 signaling cascade and the blocking action of Antagonist 6.
Caption: Recommended experimental workflow for preclinical dose refinement.
Caption: A decision tree for troubleshooting high PK variability.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering this compound via oral gavage.
-
Animal Preparation:
-
Acclimatize animals to handling for several days prior to the experiment to reduce stress.
-
Confirm the body weight of each mouse on the day of dosing to calculate the accurate dose volume.
-
Fast animals as required by the study design (typically 4-6 hours for OGTT studies) to reduce variability.
-
-
Dose Preparation:
-
Prepare the formulation of this compound in the selected vehicle.
-
If using a suspension, vortex the stock solution vigorously for at least 30 seconds immediately before drawing up the dose for each animal to ensure homogeneity.
-
-
Administration Procedure:
-
Use a sterile, flexible, or rigid gavage needle with a rounded ball tip appropriate for the size of the mouse (e.g., 20-gauge, 1.5-inch).
-
Properly restrain the mouse to ensure it remains still and to prevent injury.
-
Gently insert the gavage needle into the esophagus and advance it towards the stomach. Do not force the needle if resistance is met.
-
Once the needle is correctly positioned, dispense the calculated volume slowly and smoothly.
-
Withdraw the needle carefully and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Blood Collection for Pharmacokinetic (PK) Analysis
This protocol describes sparse blood sampling from the tail vein for constructing a PK profile.
-
Preparation:
-
Prepare micro-collection tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Ensure a heat lamp or warming pad is available to promote vasodilation in the tail for easier blood collection.
-
-
Sampling Procedure:
-
At each predetermined time point post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), place the mouse in a restraint device.
-
Warm the tail for 1-2 minutes to increase blood flow.
-
Slightly nick the lateral tail vein with a sterile lancet or needle.
-
Collect the required volume of blood (e.g., 30-50 µL) into the prepared micro-collection tube.
-
Apply gentle pressure to the site with sterile gauze to stop the bleeding before returning the animal to its cage.
-
-
Sample Processing:
-
Immediately after collection, gently invert the tubes several times to mix with the anticoagulant.
-
Place the tubes on ice.
-
Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to a new, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).
-
References
- 1. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 2. genecards.org [genecards.org]
- 3. SSTR5 somatostatin receptor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of SSTR5 Antagonist 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo efficacy of the somatostatin receptor subtype 5 (SSTR5) antagonist, compound 6 .
Frequently Asked Questions (FAQs)
Q1: What is SSTR5, and why is it a therapeutic target?
A1: SSTR5 is a G-protein coupled receptor (GPCR) that is a member of the somatostatin receptor family[1][2][3][4]. Somatostatin, the natural ligand, inhibits the secretion of various hormones and growth factors upon binding to its receptors[5]. SSTR5 is prominently expressed in pancreatic islet cells and enteroendocrine cells of the gastrointestinal tract. Antagonism of SSTR5 is being investigated as a therapeutic strategy for type 2 diabetes mellitus because it can increase the secretion of insulin and glucagon-like peptide-1 (GLP-1), leading to improved glucose homeostasis.
Q2: What are the common challenges in achieving optimal in vivo efficacy with small molecule SSTR5 antagonists like compound 6?
A2: Common challenges include:
-
Poor Oral Bioavailability: Many small molecules suffer from low solubility, poor membrane permeability, or significant first-pass metabolism, which limits their systemic exposure after oral administration.
-
Off-Target Effects: The compound may interact with other receptors or proteins, leading to unintended biological effects and potential toxicity. For SSTR5 antagonists, off-target activity at other SSTR subtypes is a key consideration.
-
Suboptimal Pharmacokinetics: A short half-life may necessitate frequent dosing, while poor tissue distribution could prevent the compound from reaching the target site in sufficient concentrations.
-
Inconsistent In Vivo Efficacy: Discrepancies between in vitro potency and in vivo results are common and can be attributed to the factors listed above.
Q3: How can we improve the oral bioavailability of compound 6?
A3: Several formulation strategies can be employed to enhance oral bioavailability:
-
Salt Formation: Creating a salt form of the compound can improve its solubility and dissolution rate.
-
Particle Size Reduction: Techniques like cryo-milling or nanoforming can increase the surface area of the drug, leading to faster dissolution.
-
Amorphous Solid Dispersions: Formulating the compound in an amorphous state, for example through spray drying or hot-melt extrusion, can improve its solubility compared to the crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of poorly soluble compounds.
-
Use of Excipients: Incorporating permeation enhancers or metabolism inhibitors in the formulation can also be beneficial.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability and High Variability in Plasma Exposure
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | Characterize the solid-state properties of compound 6. Screen for different salt forms and polymorphs to identify a more soluble version. Consider formulation approaches like micronization or the use of amorphous solid dispersions. |
| Low membrane permeability | Conduct in vitro permeability assays (e.g., Caco-2). If permeability is low, consider medicinal chemistry efforts to optimize physicochemical properties or explore formulation strategies with permeation enhancers. |
| High first-pass metabolism | Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolic pathways. If metabolism is extensive, consider medicinal chemistry approaches to block metabolic "soft spots" or co-administer with a metabolic inhibitor in preclinical studies. |
| Efflux by transporters | Use in vitro transporter assays to determine if compound 6 is a substrate for efflux transporters like P-glycoprotein. If so, formulation with a P-gp inhibitor could be explored. |
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Insufficient target engagement | Measure the free plasma concentration of compound 6 and relate it to the in vitro IC50. Ensure that the free drug concentration at the target tissue is sufficient for receptor antagonism. A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in cells. |
| Rapid clearance | Conduct pharmacokinetic studies to determine the half-life of compound 6. If it is too short, consider formulation strategies for sustained release or medicinal chemistry modifications to improve metabolic stability. |
| Off-target pharmacology | Profile compound 6 against other SSTR subtypes and a broader panel of receptors and kinases to identify potential off-target activities that might counteract the desired effect. An inactive enantiomer or a structurally related but inactive compound can be used as a negative control in in vivo experiments. |
| Poor translation from animal models | Ensure the chosen animal model is appropriate and that the SSTR5 pharmacology is comparable to humans. For instance, check for differences in receptor expression levels or ligand binding affinity between species. |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
An OGTT is a key in vivo assay to evaluate the efficacy of SSTR5 antagonists in improving glucose homeostasis.
Objective: To assess the effect of compound 6 on glucose excursion following an oral glucose challenge.
Methodology:
-
Animal Model: Use male C57BL/6 mice, which can be fed a high-fat diet to induce insulin resistance.
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours before the experiment.
-
Compound Administration: Administer compound 6 or vehicle orally at a predetermined time (e.g., 60 minutes) before the glucose challenge.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels for each treatment group and compare it to the vehicle control.
Protocol 2: In Vitro cAMP Assay for SSTR5 Antagonist Activity
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling pathway for SSTR5.
Objective: To determine the in vitro potency (IC50) of compound 6 at the SSTR5 receptor.
Methodology:
-
Cell Line: Use a cell line stably expressing the human SSTR5 receptor (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of compound 6 for a specified time.
-
Agonist Stimulation: Add a known SSTR5 agonist (e.g., somatostatin-14) in the presence of an adenylyl cyclase stimulator like forskolin.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: SSTR5 receptor signaling pathway and the mechanism of action of an antagonist.
Caption: Experimental workflow for improving the in vivo efficacy of this compound.
References
strategies to minimize SSTR5 antagonist 6 degradation
Welcome to the technical support center for SSTR5 antagonist 6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in my experiments?
A1: Degradation of this compound can be broadly categorized into two main types: chemical and physical instability.[1][2]
-
Chemical Instability: This involves the breaking or forming of covalent bonds, leading to new chemical entities.[1][3] Common pathways include:
-
Hydrolysis: Cleavage of peptide bonds, which is often dependent on pH and temperature.[4]
-
Oxidation: Particularly problematic if your antagonist contains residues like methionine, cysteine, or tryptophan. This can be accelerated by exposure to air and certain buffer components.
-
Deamidation: The removal of an amide group, typically from asparagine or glutamine residues.
-
Enzymatic Degradation: Peptidases and proteases present in biological samples (e.g., plasma, serum, cell culture media) can rapidly cleave the antagonist.
-
-
Physical Instability: This refers to changes in the antagonist's higher-order structure without altering its covalent bonds. This includes:
-
Aggregation: The clustering of antagonist molecules, which can reduce solubility and bioactivity.
-
Adsorption: The antagonist may stick to the surfaces of labware (e.g., tubes, pipette tips, filters), leading to a loss of active material.
-
Q2: My this compound is losing activity in aqueous solutions. What are the first troubleshooting steps?
A2: Loss of activity in aqueous solutions is a common issue. Here are the initial steps to diagnose and mitigate the problem:
-
Optimize pH and Buffer: The stability of peptide-based molecules is highly pH-dependent. Conduct a pH stability profile to determine the optimal pH range for your antagonist. The choice of buffer is also critical; for instance, certain buffers can help prevent oxidation.
-
Control Temperature: Store all solutions, including stock and working solutions, at the recommended temperature, typically 2-8°C for short-term and -20°C or -80°C for long-term storage, to minimize degradation.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh before each experiment to avoid degradation that can occur over time, even when stored properly.
-
Check for Contamination: Ensure your solutions are free from microbial or enzymatic contamination, which can accelerate degradation. Use sterile reagents and techniques.
Q3: How can I protect this compound from enzymatic degradation in plasma or serum samples?
A3: Biological samples contain numerous enzymes that can degrade peptide-based antagonists. To minimize this, consider the following strategies:
-
Add Protease Inhibitors: Supplement your samples with a cocktail of protease inhibitors to block the activity of common peptidases.
-
Immediate Sample Processing: Process samples as quickly as possible after collection.
-
Temperature Control: Keep samples on ice during handling and store them at -80°C to slow down enzymatic activity.
-
Structural Modifications: For long-term development, consider structural modifications to the antagonist itself, such as terminal modifications (acetylation or amidation), using D-amino acids, or cyclization to enhance resistance to proteolysis.
Troubleshooting Guides
Issue 1: High Variability in Bioassay Results
You are observing inconsistent IC50 values or downstream signaling responses in your cell-based assays.
| Possible Cause | Troubleshooting Steps & Solutions |
| Degradation in Culture Media | The antagonist may be unstable in the cell culture medium over the incubation period. Solution: Perform a time-course experiment to assess the stability of the antagonist in the media. Analyze samples at different time points using HPLC or LC-MS. Consider reducing the incubation time or adding the antagonist at multiple intervals. |
| Adsorption to Labware | The antagonist might be adsorbing to plastic surfaces, reducing its effective concentration. Solution: Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) or a carrier protein like bovine serum albumin (BSA) to the buffer to reduce non-specific binding. |
| Receptor Desensitization | Prolonged exposure to the antagonist could lead to downregulation or desensitization of SSTR5. Solution: Optimize the incubation time and antagonist concentration. Shorter exposure times may be sufficient to elicit a response without causing significant desensitization. |
| Inconsistent Reagent Handling | Variability in preparing and storing the antagonist solutions. Solution: Ensure the antagonist is stored under recommended conditions (e.g., -20°C, protected from light). Reconstitute fresh solutions for each experiment and use a consistent protocol for dilution. |
Issue 2: Poor In Vivo Efficacy or Short Half-Life
The this compound shows good in vitro potency but fails to produce the expected effect in animal models, or pharmacokinetic analysis reveals a very short half-life.
| Possible Cause | Troubleshooting Steps & Solutions |
| Rapid Enzymatic Degradation | The antagonist is quickly cleared by proteases and peptidases in the bloodstream and tissues. Natural somatostatin has a half-life of only 1-3 minutes. Solution: Consider structural modifications like PEGylation or lipidation to provide steric protection. Cyclization is another effective strategy to increase resistance to enzymatic cleavage. |
| Poor Bioavailability | The antagonist has low membrane permeability and is not effectively absorbed. Solution: Explore alternative delivery routes (e.g., parenteral instead of oral). Investigate formulation strategies such as microencapsulation in liposomes or nanoparticles to protect the antagonist and improve its pharmacokinetic profile. |
| Off-Target Effects | The antagonist may have unintended interactions with other receptors or proteins. Solution: Profile the antagonist against a panel of related receptors to check for off-target binding. This is crucial for interpreting in vivo results accurately. |
Data Presentation: Stability of this compound Analogs
The following tables summarize hypothetical stability data for different chemically modified analogs of this compound, providing a framework for comparing strategies.
Table 1: In Vitro Plasma Stability of this compound Analogs
| Analog | Modification | Half-Life (t½) in Human Plasma (minutes) | Primary Degradation Product(s) |
| Antagonist 6 | Unmodified (Linear Peptide) | 5 | Cleavage at N-terminus |
| Analog A | N-terminal Acetylation | 25 | Internal Cleavage |
| Analog B | C-terminal Amidation | 20 | Internal Cleavage |
| Analog C | Cyclization | > 240 | Minimal Degradation |
| Analog D | D-Amino Acid Substitution | 180 | Slow Internal Cleavage |
Table 2: Stability of this compound (Cyclized Analog C) in Different Formulations
| Formulation Buffer | Excipient | Storage Condition | % Remaining after 30 days |
| Phosphate-Buffered Saline (pH 7.4) | None | 4°C | 85% |
| Citrate Buffer (pH 6.0) | None | 4°C | 98% |
| Citrate Buffer (pH 6.0) | 5% Mannitol | 4°C | 99% |
| Lyophilized Powder | Trehalose | -20°C | > 99.5% |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a method to determine the half-life of this compound in plasma.
1. Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Human plasma (with anticoagulant, e.g., K2-EDTA).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile with 1% formic acid).
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system.
2. Procedure:
-
Pre-warm human plasma to 37°C in a water bath.
-
In a 96-well plate, add 98 µL of the pre-warmed plasma to each well.
-
Initiate the reaction by adding 2 µL of the antagonist stock solution to each well to achieve the desired final concentration (e.g., 1 µM). Mix gently.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 300 µL of ice-cold quenching solution to the respective wells.
-
For the T=0 sample, add the quenching solution before adding the antagonist.
-
Once all time points are collected, centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate plasma proteins.
-
Collect the supernatant and analyze the remaining concentration of the antagonist using a validated LC-MS/MS method.
-
Calculate the half-life (t½) by plotting the natural log of the percentage of remaining antagonist versus time.
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation pathways under stress conditions.
1. Materials:
-
This compound solution (e.g., 0.5 mg/mL in water or appropriate buffer).
-
Acidic solution: 0.1 M HCl.
-
Basic solution: 0.1 M NaOH.
-
Oxidizing agent: 3% H₂O₂.
-
High-intensity light source (photostability chamber).
-
HPLC system with UV or MS detector.
2. Procedure:
-
Acid Hydrolysis: Mix the antagonist solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the antagonist solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the antagonist solution 1:1 with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the antagonist solution at 60°C for 7 days.
-
Photostability: Expose the antagonist solution to a light source according to ICH Q1B guidelines.
-
After incubation, neutralize the acidic and basic samples.
-
Analyze all samples, alongside a non-stressed control, by HPLC or LC-MS to identify and quantify degradation products.
Visualizations
Signaling and Degradation Pathways
Caption: SSTR5 signaling pathway and antagonist degradation.
Experimental Workflow
Caption: Workflow for in vitro plasma stability assay.
Troubleshooting Logic
References
optimizing cell culture conditions for SSTR5 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Somatostatin Receptor 5 (SSTR5) assays.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are suitable for SSTR5 assays?
A1: Commonly used cell lines for heterologous expression of SSTR5 include Chinese Hamster Ovary (CHO-K1), Human Embryonic Kidney 293 (HEK293), and Human Osteosarcoma (U2OS) cells.[1] These cell lines are often chosen for their robust growth characteristics and low endogenous somatostatin receptor expression. For specific applications, other cell lines like the human breast cancer cell line MCF-7 have also been used for transient transfection of SSTR5.[2] It is crucial to select a cell line that does not endogenously express interfering levels of SSTR5 or other somatostatin receptor subtypes that could lead to off-target effects.
Q2: What are the general culture conditions for cells used in SSTR5 assays?
A2: While optimal conditions can vary between cell lines, general guidelines include maintaining cells at 37°C in a humidified atmosphere with 5% CO2.[2] The choice of culture medium is critical; for example, MCF-7 cells transfected with SSTR5 have been successfully grown in MEM medium supplemented with 2 M glutamine, 1% non-essential amino acids, and 10% fetal bovine serum (FBS).[2] Always refer to the supplier's recommendations for your specific cell line and ensure consistent use of media and supplements from the same source to minimize variability.[3]
Q3: How does SSTR5 activation lead to downstream signaling?
A3: SSTR5 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Upon agonist binding, SSTR5 undergoes a conformational change, leading to the activation of the heterotrimeric G protein. This activation results in the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. SSTR5 can also modulate other signaling pathways, including the activation of phosphotyrosine phosphatase and mitogen-activated protein kinase (MAPK).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no signal in a cAMP assay | 1. Low SSTR5 expression levels. 2. Inefficient G protein coupling. 3. Problems with the cAMP assay kit or reagents. 4. Cell health issues. | 1. Verify SSTR5 expression via Western blot, qPCR, or flow cytometry. If using transient transfection, optimize transfection efficiency. Consider generating a stable cell line. 2. Ensure the cell line expresses the appropriate Gαi subunit. Some engineered cell lines may require co-expression of a specific G protein isoform. 3. Run positive and negative controls for the cAMP assay to validate kit performance. Ensure proper preparation and storage of all reagents. 4. Check cell viability and morphology. Do not use cells that have been passaged too many times or have become over-confluent. |
| High background signal | 1. Endogenous receptor activity in the host cell line. 2. Autofluorescence from cells or media components. 3. Non-specific binding of ligands. | 1. Screen the parental cell line for endogenous somatostatin receptor expression and activity. 2. For fluorescence-based assays, use phenol red-free media. Consider using red-shifted fluorescent dyes to minimize cellular autofluorescence. 3. Include a control with a non-transfected parental cell line to determine non-specific effects. |
| Inconsistent or variable results between experiments | 1. Variation in cell seeding density. 2. Inconsistent incubation times or temperatures. 3. Variability in reagent preparation. 4. Passage number of cells. | 1. Optimize and standardize cell seeding density for each experiment to ensure a consistent cell number per well. 2. Strictly adhere to the optimized incubation times and temperatures as defined in the protocol. 3. Prepare fresh reagents and use consistent sources for media and supplements. 4. Use cells within a defined passage number range to ensure consistent physiological characteristics. |
| Poor dose-response curve | 1. Incorrect ligand concentrations. 2. Ligand degradation. 3. Suboptimal assay window. | 1. Prepare a fresh serial dilution of the ligand for each experiment. Verify the concentration of the stock solution. 2. Aliquot and store ligands at the recommended temperature to avoid repeated freeze-thaw cycles. 3. Optimize cell number and stimulation time to maximize the signal-to-background ratio. |
Experimental Protocols
General Cell Culture and Transfection for SSTR5 Expression
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding: Plate cells in the desired format (e.g., 96-well plate) at a pre-optimized density to reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a mixture of plasmid DNA encoding human SSTR5 and a suitable transfection reagent (e.g., GeneJuice) according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24-48 hours.
-
-
Post-Transfection: After incubation, the cells are ready for use in downstream assays. For stable cell line generation, a selection antibiotic is added to the culture medium.
SSTR5-Mediated cAMP Inhibition Assay
This protocol measures the inhibition of forskolin-stimulated cAMP accumulation.
-
Cell Preparation: Seed SSTR5-expressing cells into a 96-well plate and allow them to attach overnight.
-
Assay Buffer: Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX for 20-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of the SSTR5 agonist and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for another 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or GloSensor-based assays). The signal will be inversely proportional to the activity of the SSTR5 agonist.
Radioligand Binding Assay
This protocol determines the binding affinity of a compound to SSTR5.
-
Membrane Preparation: Harvest SSTR5-expressing cells and prepare a crude membrane fraction through homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled SSTR5 ligand (e.g., [125I] RC-160), and varying concentrations of the unlabeled competitor compound.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Detection: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50 value).
Visualizations
Caption: SSTR5 signaling pathway upon agonist binding.
Caption: General workflow for SSTR5 cell-based functional assays.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of somatostatin receptors 2 and 5 in circulating tumour cells from patients with neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
selecting appropriate animal models for SSTR5 antagonist research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with somatostatin receptor 5 (SSTR5) antagonists.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for my SSTR5 antagonist research?
A1: The choice of animal model depends on the specific research question. Here is a summary of commonly used models:
-
SSTR5 Knockout (KO) Mice: Ideal for validating that the antagonist's effects are specifically mediated through SSTR5. Studies have shown that the glucose-lowering effects of SSTR5 antagonists are absent in these mice.
-
Diet-Induced Obese (DIO) Mice: These models, typically on a C57BL/6 background, are useful for studying SSTR5 antagonists in the context of metabolic syndrome and type 2 diabetes induced by a high-fat diet.[1]
-
Zucker Diabetic Fatty (ZDF) Rats: This is a genetic model of obesity and type 2 diabetes, characterized by insulin resistance.[2] It is a well-established model for testing anti-diabetic compounds.
-
KK-Ay Mice: This is another genetic model of obese type 2 diabetes with severe insulin resistance.
Comparison of Common Animal Models for SSTR5 Antagonist Research:
| Model | Type | Key Characteristics | Advantages | Disadvantages |
| SSTR5 Knockout (KO) Mouse | Genetically Modified | Lacks the SSTR5 receptor. | Confirms target engagement and specificity of the antagonist. | Does not model a disease state unless combined with another model (e.g., DIO). |
| Diet-Induced Obese (DIO) Mouse | Induced | Develops obesity, insulin resistance, and hyperglycemia on a high-fat diet.[3] | Mimics lifestyle-induced obesity and metabolic syndrome in humans.[3] | Phenotype can vary depending on the diet and duration of feeding. |
| Zucker Diabetic Fatty (ZDF) Rat | Genetic | Develops obesity, hyperglycemia, and insulin resistance due to a leptin receptor mutation.[2] | Spontaneous and well-characterized model of type 2 diabetes. | The underlying genetic cause is different from most cases of human type 2 diabetes. |
| KK-Ay Mouse | Genetic | Exhibits severe obesity, hyperglycemia, and insulin resistance. | A robust model for studying severe type 2 diabetes. | The genetic background may not be fully representative of the human condition. |
Q2: What are the known species differences in SSTR5 expression?
A2: A critical consideration is the difference in SSTR5 expression between rodents and humans. SSTR5 is significantly more abundant in human pancreatic β-cells compared to rodent β-cells. This suggests that SSTR5 antagonists may have a more direct and pronounced effect on insulin secretion in humans than what is observed in rodent models.
SSTR5 Expression and Binding Affinity Data:
| Species | Tissue/Cell Line | Parameter | Value | Reference |
| Human | Pancreatic Cancer Tissue | mRNA Expression | 13.0% positive rate | |
| Human | Adjacent Non-Cancerous Pancreatic Tissue | mRNA Expression | 18.5% positive rate | |
| Human | SSTR5-expressing cells | IC50 (Antagonist 25a) | 9.6 nM | |
| Mouse | SSTR5-expressing cells | IC50 (Antagonist 25a) | 57 nM | |
| Mouse | Brain | nTPM (normalized Transcripts Per Million) | 0.4 | |
| Rat | Embryonic Brain (E17) | mRNA Expression | Not detected | |
| Rat | Postnatal Brain (P5) | mRNA Expression | Low levels in cortex, hippocampus, cerebellum | |
| Rat, Dog, Rhesus | Plasma | Oral Bioavailability (Antagonist 10) | 40-72% |
Note: Direct quantitative comparisons of protein expression across species are limited in the provided search results. Researchers should consider conducting their own expression analysis in the models of interest.
Troubleshooting Guides
Issue 1: Unexpected or Lack of Efficacy in an Oral Glucose Tolerance Test (OGTT)
-
Possible Cause 1: Poor Pharmacokinetics (PK) of the Antagonist.
-
Troubleshooting:
-
Conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in the chosen animal model.
-
Ensure the dosing vehicle is appropriate and that the compound is adequately solubilized. For poorly soluble compounds, consider formulations with DMSO, Tween 80, or carboxymethylcellulose (CMC).
-
Optimize the dosing route and timing relative to the glucose challenge.
-
-
-
Possible Cause 2: Species Differences in SSTR5 Function.
-
Troubleshooting:
-
As noted, rodent models may not fully recapitulate the role of SSTR5 in human insulin secretion.
-
Consider evaluating the antagonist's effect on glucagon-like peptide-1 (GLP-1) secretion, as this is a primary mechanism of action in rodents.
-
-
-
Possible Cause 3: High Experimental Variability.
-
Troubleshooting:
-
Standardize experimental conditions, including fasting time, age, and sex of the animals.
-
Ensure consistent dosing technique and handling of animals to minimize stress, which can affect glucose metabolism.
-
Increase the number of animals per group to achieve statistical power.
-
-
Issue 2: High Variability in In Vivo Study Results
-
Possible Cause 1: Inconsistent Drug Formulation and Dosing.
-
Troubleshooting:
-
Ensure the drug formulation is homogeneous before each administration by vortexing or sonicating.
-
Prepare fresh formulations for each experiment to avoid degradation.
-
-
-
Possible Cause 2: Animal-Related Factors.
-
Troubleshooting:
-
Use age- and weight-matched animals for all experimental groups.
-
Acclimatize animals to the experimental procedures and handling to reduce stress.
-
Monitor animal health closely, as underlying health issues can impact metabolic parameters.
-
-
Experimental Protocols
1. Radioligand Binding Assay for SSTR5
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for SSTR5.
-
Materials:
-
Cell membranes prepared from cells expressing SSTR5.
-
Radiolabeled SSTR5 ligand (e.g., 125I-labeled agonist).
-
Unlabeled test compound.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing SSTR5 in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines the procedure for performing an OGTT to evaluate the effect of an SSTR5 antagonist on glucose metabolism.
-
Materials:
-
Mice (e.g., DIO C57BL/6).
-
SSTR5 antagonist.
-
Dosing vehicle.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., lancets, micro-capillary tubes).
-
-
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: At time t = -60 minutes (or as determined by the PK of the antagonist), administer the SSTR5 antagonist or vehicle via the desired route (e.g., oral gavage).
-
At time t = 0 minutes, measure the baseline blood glucose from a tail snip.
-
Glucose Administration: Immediately after the baseline blood glucose measurement, administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose excursion to compare the effects of the antagonist versus the vehicle.
-
3. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD modeling integrates the time course of drug concentration (PK) with its pharmacological effect (PD) to understand the dose-exposure-response relationship.
-
Experimental Design:
-
PK Study: Administer the SSTR5 antagonist at different dose levels and collect blood samples at various time points to determine the plasma concentration-time profile.
-
PD Study: In a separate group of animals, administer the antagonist at the same dose levels and measure a relevant pharmacodynamic marker (e.g., blood glucose during an OGTT, plasma GLP-1 levels) at different time points.
-
-
Modeling Approach:
-
PK Model: Develop a compartmental model to describe the absorption, distribution, and elimination of the antagonist.
-
PD Model: Use a model (e.g., Emax model, indirect response model) to relate the drug concentration to the observed pharmacological effect.
-
PK/PD Link Model: Combine the PK and PD models to establish a comprehensive relationship between dose, exposure, and response. This can help in predicting the optimal dosing regimen for achieving the desired therapeutic effect.
-
Signaling Pathways and Experimental Workflows
SSTR5 Signaling Pathway
SSTR5 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o) and can also couple to Gαq/11. Antagonism of SSTR5 blocks the inhibitory effects of somatostatin, leading to increased downstream signaling.
Caption: SSTR5 signaling cascade and the point of intervention for an SSTR5 antagonist.
Experimental Workflow for SSTR5 Antagonist In Vivo Efficacy Testing
Caption: A typical experimental workflow for assessing the in vivo efficacy of an SSTR5 antagonist.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative medical characteristics of ZDF‐T2DM rats during the course of development to late stage disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diet-induced Obesity DIO Mouse Model - InnoSer [innoserlaboratories.com]
Validation & Comparative
A Preclinical Comparative Guide to SSTR5 Antagonists: Focus on SSTR5 Antagonist 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of SSTR5 antagonist 6 against other notable SSTR5 antagonists. The data presented is collated from various preclinical studies and aims to provide an objective overview to aid in research and development decisions in the field of metabolic diseases, particularly type 2 diabetes.
Introduction to SSTR5 Antagonism
The somatostatin receptor subtype 5 (SSTR5) is a G-protein coupled receptor predominantly expressed in pancreatic islet cells and enteroendocrine cells of the gastrointestinal tract.[1][2] Its activation by the endogenous ligand somatostatin inhibits the secretion of insulin and glucagon-like peptide-1 (GLP-1).[1] Consequently, antagonizing SSTR5 has emerged as a promising therapeutic strategy for type 2 diabetes, as it can enhance glucose-dependent insulin secretion and increase GLP-1 release, leading to improved glycemic control.[1][3] This guide focuses on the preclinical profile of "this compound" and compares it with other key SSTR5 antagonists that have been evaluated in similar preclinical models.
Comparative Preclinical Data
The following tables summarize the available quantitative data for this compound and other selected SSTR5 antagonists from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | hSSTR5 | 24 | Orally active. | MedChemExpress |
| Compound 10 | hSSTR5 | 1.2 (binding), 1.1 (cAMP) | Highly selective over hSSTR1-4 (>10 µM). | |
| Compound A | Not specified | Not specified | Non-peptidic, orally bioavailable. | |
| Compound B | Not specified | Not specified | Selective SSTR5 antagonist. | |
| SCO-240 | hSSTR5 | Not specified in preclinical literature | Orally available, stimulates GH secretion in humans. |
hSSTR5: human somatostatin receptor subtype 5
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| This compound | Not specified in available literature | Not specified | Oral | Studied for type 2 diabetes. | MedChemExpress |
| Compound 10 | High-Fat Diet (HFD) Mice | 3 mg/kg | Oral | 94% reduction in glucose excursion in OGTT. Increased total and active GLP-1 levels at 10 mg/kg. | |
| Compound A | Zucker (fa/fa) rats | Not specified | Oral | Dose-dependent decrease in glucose (up to 17%) and insulin (up to 49%) excursions in OGTT. | |
| Compound A | Diet-induced obese (DIO) mice | Not specified | Oral | Dose-dependent decrease of glucose excursion up to 45% after 3 weeks. | |
| Compound B | DIO mice | Not specified | Oral | Lowered blood glucose. | |
| SSTR5a (Compound B) | Perfused mouse small intestine | Not specified | Not specified | Stimulated glucose-induced GLP-1 secretion to a larger degree than an SSTR2 antagonist. | |
| SCO-240 | Healthy Humans (Phase I) | 1-160 mg | Oral | Robustly induced growth hormone (GH) secretion. No significant effect on insulin or GLP-1. |
OGTT: Oral Glucose Tolerance Test
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Radioligand Binding Assay (for IC50 determination)
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Membrane Preparation: Cells or tissues expressing the SSTR5 receptor are homogenized in a cold buffer and centrifuged to isolate the cell membranes.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to SSTR5 is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then calculated.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical model to assess glucose metabolism and the effect of anti-diabetic drugs.
-
Animal Acclimatization and Fasting: Rodents (e.g., mice or rats) are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally at a specified dose and time before the glucose challenge.
-
Baseline Blood Sample: A baseline blood sample is collected (e.g., from the tail vein).
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Serial Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to determine the effect of the compound on glucose tolerance.
Visualizing Key Pathways and Processes
SSTR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the somatostatin receptor subtype 5 (SSTR5). Upon binding of its endogenous ligand, somatostatin (SST), the receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase (AC). This leads to a decrease in intracellular cyclic AMP (cAMP) levels, ultimately resulting in the inhibition of insulin and GLP-1 secretion. SSTR5 antagonists block this pathway, leading to increased insulin and GLP-1 release.
Caption: SSTR5 signaling pathway leading to inhibition of insulin and GLP-1 secretion.
Experimental Workflow for SSTR5 Antagonist Evaluation
The diagram below outlines a typical experimental workflow for the preclinical evaluation of a novel SSTR5 antagonist, from initial in vitro screening to in vivo efficacy studies.
Caption: A typical preclinical experimental workflow for evaluating SSTR5 antagonists.
Conclusion
The available preclinical data suggests that SSTR5 antagonists, including this compound and others like compound 10, are promising therapeutic agents for type 2 diabetes. They have been shown to potently and selectively block the SSTR5 receptor, leading to improved glucose tolerance in various rodent models. The primary mechanism of action appears to be the enhancement of GLP-1 and insulin secretion. Further head-to-head comparative studies with standardized protocols would be beneficial to definitively establish the relative preclinical profiles of these compounds and guide the selection of candidates for clinical development.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]
The Untapped Potential of Co-Targeting SSTR5 and Metformin Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of type 2 diabetes (T2D) therapeutics, the exploration of novel combination therapies holds the key to enhanced glycemic control and improved patient outcomes. While metformin remains the cornerstone of T2D management, the therapeutic potential of somatostatin receptor 5 (SSTR5) antagonists is an emerging area of significant interest. This guide provides a comparative analysis of the individual mechanisms of a representative SSTR5 antagonist and metformin, exploring the theoretical synergistic effects of their combination, a frontier yet to be fully explored in preclinical and clinical research.
At present, there are no published preclinical or clinical studies directly investigating the synergistic effects of an SSTR5 antagonist specifically designated as "6" in combination with metformin. The following comparison is based on the established mechanisms of SSTR5 antagonists and metformin, highlighting their distinct yet potentially complementary roles in glucose homeostasis.
Comparative Analysis of Monotherapy Performance
The individual therapeutic actions of SSTR5 antagonists and metformin target different facets of glucose metabolism. Metformin primarily addresses insulin resistance and hepatic glucose production, while SSTR5 antagonists focus on augmenting incretin and insulin secretion.
| Feature | SSTR5 Antagonist (e.g., Compound 10)[1] | Metformin |
| Primary Mechanism | Blocks the inhibitory effect of somatostatin on SSTR5, leading to increased GLP-1 and insulin secretion.[1] | Activates AMP-activated protein kinase (AMPK), leading to reduced hepatic gluconeogenesis and increased insulin sensitivity.[2] |
| Effect on Insulin Secretion | Promotes glucose-dependent insulin secretion from pancreatic β-cells.[1] | Indirectly improves β-cell function by reducing glucotoxicity and insulin resistance. |
| Effect on GLP-1 Secretion | Increases the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1] | May have modest effects on GLP-1 secretion. |
| Effect on Hepatic Glucose Production | No direct effect reported. | Potently inhibits hepatic gluconeogenesis. |
| Effect on Insulin Sensitivity | No direct effect on peripheral insulin sensitivity reported. | Increases peripheral glucose uptake and utilization, enhancing insulin sensitivity. |
| Hypoglycemia Risk | Low, as the effect is glucose-dependent. | Very low as a monotherapy. |
Experimental Protocols: Foundational Methodologies
While direct combination studies are absent, the following outlines the typical experimental protocols used to evaluate the individual efficacy of SSTR5 antagonists and metformin.
Oral Glucose Tolerance Test (OGTT) for SSTR5 Antagonist Efficacy
-
Objective: To assess the effect of an SSTR5 antagonist on glucose tolerance in a rodent model of diabetes.
-
Methodology:
-
Diabetic mice (e.g., diet-induced obese mice) are fasted overnight.
-
A baseline blood glucose measurement is taken (t=0).
-
The SSTR5 antagonist or vehicle is administered orally.
-
After a specified time (e.g., 30 minutes), a glucose solution is administered orally.
-
Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
The area under the curve (AUC) for glucose is calculated to determine the effect on glucose excursion.
-
In Vivo Measurement of GLP-1 and Insulin Secretion
-
Objective: To determine the impact of an SSTR5 antagonist on incretin and insulin secretion in response to a glucose challenge.
-
Methodology:
-
Following the OGTT protocol, blood samples are collected at specified time points.
-
Plasma is separated and stored for analysis.
-
Active GLP-1 and insulin concentrations are measured using commercially available ELISA kits.
-
The data provides insight into the secretagogue effect of the SSTR5 antagonist.
-
Assessment of Metformin's Effect on Hepatic Gluconeogenesis
-
Objective: To evaluate the inhibitory effect of metformin on glucose production in the liver.
-
Methodology:
-
Primary hepatocytes are isolated from rodent livers.
-
Hepatocytes are treated with metformin or a vehicle control.
-
Cells are then stimulated with gluconeogenic precursors (e.g., lactate and pyruvate).
-
Glucose production into the culture medium is measured over time using a glucose assay.
-
A reduction in glucose output in the metformin-treated group indicates inhibition of gluconeogenesis.
-
Visualizing the Potential for Synergy
The following diagrams illustrate the individual signaling pathways of an SSTR5 antagonist and metformin, and a proposed model for their synergistic interaction.
The Case for a Synergistic Combination
A combination of an SSTR5 antagonist and metformin could offer a multi-pronged approach to T2D management. The SSTR5 antagonist would enhance the incretin effect and glucose-stimulated insulin secretion, directly addressing postprandial hyperglycemia. Concurrently, metformin would work to suppress basal hepatic glucose output and improve the body's response to the newly secreted insulin. This dual action has the potential to lead to more robust and sustained glycemic control than either agent alone.
Future Directions and Unanswered Questions
The lack of direct experimental data underscores a significant research gap. Future preclinical studies should be designed to:
-
Investigate the pharmacodynamic and pharmacokinetic interactions between SSTR5 antagonists and metformin.
-
Evaluate the efficacy of the combination therapy in various animal models of T2D.
-
Assess the long-term effects of the combination on β-cell function and insulin resistance.
Clinical trials would then be necessary to confirm the safety and efficacy of this combination in human subjects.
Conclusion
While the synergistic effects of an SSTR5 antagonist and metformin remain a compelling hypothesis, the distinct and complementary mechanisms of these two drug classes provide a strong rationale for their combined use. This guide serves as a call to action for the research community to explore this promising therapeutic strategy. The potential to achieve superior glycemic control through a dual-mechanism approach warrants dedicated investigation, which could ultimately lead to a valuable new treatment paradigm for individuals with type 2 diabetes.
References
A Head-to-Head Comparison of Emerging SSTR5 Antagonist Scaffolds
For researchers, scientists, and drug development professionals, the quest for selective and potent somatostatin receptor 5 (SSTR5) antagonists is a burgeoning field of interest. These compounds hold significant therapeutic promise for a range of conditions, most notably type 2 diabetes and growth hormone-related disorders. This guide provides an objective, data-driven comparison of different non-peptide SSTR5 antagonist scaffolds that have emerged from recent medicinal chemistry efforts.
The development of small molecule SSTR5 antagonists has led to the exploration of diverse chemical architectures, each with its own set of advantages and disadvantages concerning potency, selectivity, and pharmacokinetic properties. This comparative analysis focuses on key scaffolds for which experimental data is available, offering a clear overview to inform future drug discovery and development programs.
Performance Comparison of SSTR5 Antagonist Scaffolds
The following table summarizes the in vitro potency and selectivity of representative compounds from prominent SSTR5 antagonist scaffolds. The data highlights the evolution of these molecules from early hits to highly optimized clinical candidates.
| Scaffold | Representative Compound | hSSTR5 IC50 (nM) | SSTR Subtype Selectivity (IC50 in nM) | Key Features | Reference |
| Aminopiperidine | Compound 1 | 1.2 (binding) | SSTR1: <300, SSTR2-4: >10000 | First-generation non-peptide scaffold. Generally potent but can show some activity at SSTR1. Often associated with hERG inhibition.[1] | [1] |
| Azaspirodecanone | Compound 10 | 1.2 (binding), 1.1 (functional) | SSTR1-4: >10000 | High potency and significantly improved selectivity over the aminopiperidine scaffold. Reduced hERG liability.[1] | [1] |
| Spiroazetidine | Compound 3a | High micromolar | Data not available | Early-stage scaffold requiring significant optimization to achieve high potency.[2] | |
| 5-oxa-2,6-diazaspiro[3.4]oct-6-ene | Compound 25a | 9.6 | SSTR1-4: >10000 (at 10 µM, inhibition was 11%, 8%, 14%, 10% respectively) | Potent and highly selective with good oral availability. Developed to mitigate hERG inhibition. | |
| Loperamide-derived | Compound 23 | Single-digit nanomolar | Data not available | Derived from the known drug loperamide, showing promising potency and oral availability. Investigated for cholesterol gallstone treatment. | |
| Proprietary (SCO-240) | SCO-240 | 2.0 | Highly selective for SSTR5 over SSTR1-4. | Orally available clinical candidate being investigated for growth hormone-related disorders. |
Key Experimental Methodologies
The characterization of these SSTR5 antagonists relies on a standardized set of in vitro assays to determine their binding affinity and functional activity. Below are detailed protocols for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (typically expressed as IC50 or Ki) of a test compound to the SSTR5 receptor. It measures the ability of the compound to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Cell membranes are prepared from cell lines stably expressing the human SSTR5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled SSTR5 ligand (e.g., [125I]-SST-14 or [125I]-SST-28), and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard SSTR5 ligand.
-
-
Incubation and Filtration:
-
The plates are incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay assesses the functional antagonist activity of a compound by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production. SSTR5 is a Gi/o-coupled receptor, and its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Protocol:
-
Cell Culture and Plating:
-
A cell line stably expressing the human SSTR5 receptor (e.g., CHO-K1) is used.
-
Cells are seeded into 96- or 384-well plates and cultured until they reach the desired confluency.
-
-
Assay Procedure:
-
The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are pre-incubated with varying concentrations of the test antagonist.
-
A fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) and an SSTR5 agonist (e.g., somatostatin-14 or somatostatin-28) are then added to the wells.
-
-
cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified.
-
The IC50 value, the concentration of the antagonist that produces 50% of the maximal reversal, is determined by non-linear regression analysis.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of SSTR5 antagonism, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: SSTR5 Signaling Pathway
References
Evaluating the Long-Term Efficacy and Safety of SSTR5 Antagonist SCO-240: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel, orally available somatostatin receptor subtype 5 (SSTR5) antagonist, SCO-240, against other relevant therapeutic alternatives. The objective is to evaluate its potential long-term efficacy and safety profile based on currently available data. Given that SCO-240 is in early-stage clinical development, this guide focuses on a comparison with agents with established clinical use or well-documented preclinical data, providing a framework for assessing its therapeutic potential.
Executive Summary
SCO-240 is a selective SSTR5 antagonist that has shown a favorable safety and tolerability profile in a Phase 1 single ascending dose trial in healthy individuals.[1][2][3] Its primary pharmacodynamic effect observed to date is a robust stimulation of growth hormone (GH) secretion.[1][2] This positions SCO-240 as a potential first-in-class oral treatment for GH-related disorders. This guide compares SCO-240 with pasireotide, a somatostatin analogue with high affinity for SSTR5; a representative SSTR2 antagonist to delineate receptor-specific effects; and mifepristone, a glucocorticoid receptor antagonist used in Cushing's syndrome, a condition where SSTR5 modulation is of therapeutic interest.
Data Presentation: Comparative Analysis
The following tables summarize the key characteristics, efficacy, and safety data for SCO-240 and its comparators.
Table 1: General Characteristics and Mechanism of Action
| Feature | SCO-240 | Pasireotide | SSTR2 Antagonist (Representative) | Mifepristone |
| Target | Somatostatin Receptor 5 (SSTR5) | Somatostatin Receptors 1, 2, 3, and 5 | Somatostatin Receptor 2 (SSTR2) | Glucocorticoid Receptor (GR) |
| Mechanism of Action | Selective Antagonist | Agonist (Somatostatin Analogue) | Selective Antagonist | Antagonist |
| Administration | Oral | Subcutaneous or Intramuscular | Preclinical (various) | Oral |
| Key Indication(s) | Potential for GH-related disorders | Acromegaly, Cushing's Disease | Preclinical: Diabetes, Neuroendocrine tumors | Cushing's Syndrome, Pregnancy Termination |
Table 2: Comparative Efficacy Data
| Parameter | SCO-240 | Pasireotide | SSTR2 Antagonist (e.g., ZT-01) | Mifepristone |
| Receptor Binding Affinity (IC50/Ki) | hSSTR5 IC50: 2.0 nM | High affinity for SSTR5 (39-fold > octreotide), SSTR1, SSTR3, and moderate for SSTR2 | High selectivity for SSTR2 | High affinity for glucocorticoid and progesterone receptors |
| In Vivo Efficacy | Robustly stimulates GH secretion in healthy volunteers | Normalizes IGF-1 in a significant portion of acromegaly patients; reduces urinary free cortisol in Cushing's disease | Increases glucagon response to hypoglycemia in rodent models of diabetes | Clinically significant improvement in hyperglycemia, hypertension, and weight in Cushing's syndrome patients |
Table 3: Comparative Safety and Tolerability Profile
| Adverse Effect Profile | SCO-240 | Pasireotide | SSTR2 Antagonist (Preclinical) | Mifepristone |
| Common Side Effects | Well-tolerated in Phase 1 single-dose study | Hyperglycemia, diarrhea, nausea, cholelithiasis | Data limited to preclinical studies | Adrenal insufficiency, hypokalemia, endometrial hyperplasia, fatigue, nausea |
| hERG Inhibition | Data not publicly available | Potential for QT prolongation | Preclinical assessment required | Data not publicly available |
| Long-Term Safety | Not yet established | Monitored for effects on glucose metabolism and gallbladder | Not yet established | Requires monitoring for adrenal insufficiency and endometrial changes |
Mandatory Visualization
SSTR5 Signaling Pathway
References
- 1. Publication of a clinical phase 1 study of SCO-240: SSTR5 antagonist is a novel strategy to treat growth hormone-related disorders | SCOHIA PHARMA, Inc. [scohia.com]
- 2. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scohia.com [scohia.com]
A Comparative Benchmarking Guide to SSTR5 Antagonist 6 and Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical SSTR5 antagonist 6 against known clinical and potent preclinical candidates targeting the somatostatin receptor subtype 5 (SSTR5). The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their pharmacological profiles.
Comparative Pharmacological Data
The following table summarizes the in vitro potency and selectivity of this compound, the clinical candidate SCO-240, and the potent preclinical candidate, Compound 10.
| Compound | Target | Assay Type | Potency (IC50) | Selectivity | Source |
| This compound (Compound B) | Human SSTR5 | Functional Assay | 24 nM | Data not available | [1] |
| SCO-240 | Human SSTR5 | Functional cAMP Assay | 2.0 nM | Highly selective against SSTR1-4 | [2][3] |
| Compound 10 | Human SSTR5 | Radioligand Binding | 1.2 nM | >8300-fold vs SSTR1-4 (IC50 >10 µM) | [4] |
| Human SSTR5 | Functional cAMP Assay | 1.1 nM | [4] |
In Vivo Efficacy
A key application of SSTR5 antagonists is in the regulation of glucose homeostasis. The following table outlines the reported in vivo effects of these compounds in rodent models.
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Source |
| This compound (Compound B) | Diet-induced obese mice | Not specified | Oral | Dose-dependent decrease in glucose excursion during an oral glucose tolerance test (OGTT). | |
| SCO-240 | Healthy Humans | 1-160 mg | Oral | Induced robust growth hormone (GH) secretion. No significant effect on insulin or GLP-1 levels. | |
| Compound 10 | High-fat diet-fed mice | 3 mg/kg | Oral | Lowered glucose excursion by 94% in an OGTT. Increased total and active GLP-1 levels. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for SSTR5
This protocol is a standard method for determining the binding affinity of a compound to the SSTR5 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the SSTR5 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing human SSTR5.
-
Radioligand: [125I]-SST-14 or other suitable SSTR5-selective radioligand.
-
Test compounds (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters pre-treated with polyethylenimine).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well filter plate, add binding buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).
-
Initiate the binding reaction by adding the SSTR5-expressing membrane preparation.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic adenosine monophosphate (cAMP) production, a key downstream signaling event of SSTR5 activation.
Objective: To determine the functional potency (IC50) of an SSTR5 antagonist.
Materials:
-
CHO-K1 or other suitable cells stably co-expressing the human SSTR5 receptor and a cAMP-responsive reporter system (e.g., GloSensor).
-
SSTR5 agonist (e.g., somatostatin-28).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (e.g., this compound).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Lysis buffer (if using an endpoint assay).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).
Procedure:
-
Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of an SSTR5 agonist (typically the EC80) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for the measurement of inhibition.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells (if required by the detection kit) and measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis: The antagonist's potency is determined by plotting the percentage of inhibition of the agonist response against the antagonist concentration. The IC50 value is calculated using a sigmoidal dose-response curve fit.
Oral Glucose Tolerance Test (OGTT) in Rodents
The OGTT is a standard in vivo model to assess the effect of a compound on glucose metabolism.
Objective: To evaluate the effect of an SSTR5 antagonist on glucose disposal following an oral glucose challenge.
Materials:
-
Rodents (e.g., diet-induced obese C57BL/6J mice).
-
Test compound (e.g., this compound) formulated in a suitable vehicle.
-
Glucose solution (e.g., 2 g/kg in water).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., tail-nick lancets, capillaries).
Procedure:
-
Fast the animals overnight (typically 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail-nick.
-
Administer the test compound or vehicle orally at a defined time before the glucose challenge (e.g., 30-60 minutes).
-
Administer a bolus of glucose solution orally (oral gavage).
-
Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall effect of the compound on glucose tolerance. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the SSTR5 signaling pathway and a typical experimental workflow for evaluating SSTR5 antagonists.
Caption: SSTR5 Signaling Pathway
Caption: Experimental Workflow for SSTR5 Antagonist Evaluation
References
Validating the Role of SSTR5 in Type 2 Diabetes: A Comparative Guide to Antagonist-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the role of the Somatostatin Receptor 5 (SSTR5) in a type 2 diabetes mellitus (T2DM) model, with a focus on the use of the selective antagonist, compound 10 . We present supporting experimental data, detailed protocols, and a comparison with alternative validation methods.
Introduction to SSTR5 in Type 2 Diabetes
Somatostatin Receptor 5 (SSTR5), a G-protein coupled receptor, is highly expressed in pancreatic islet β-cells and enteroendocrine L-cells. Endogenous somatostatin (SST) acting on SSTR5 inhibits the secretion of both insulin and glucagon-like peptide-1 (GLP-1). Consequently, antagonizing SSTR5 presents a promising therapeutic strategy for T2DM by enhancing glucose-dependent insulin secretion and increasing GLP-1 release. This guide will explore the validation of this therapeutic hypothesis using a potent and selective SSTR5 antagonist.
Comparative Analysis of SSTR5 Antagonist "10"
Compound 10 is a novel, highly potent, and selective SSTR5 antagonist. Its efficacy in a T2DM model is compared here with alternative validation tools, namely a different SSTR5 antagonist (compound 1 ) and an SSTR5 knockout (KO) mouse model.
Data Presentation
Table 1: In Vitro Characterization of SSTR5 Antagonists
| Parameter | Antagonist 10 | Antagonist 1 |
| hSSTR5 Binding (IC50) | 1.2 nM | Potent (exact value not specified) |
| hSSTR5 cAMP Antagonist (IC50) | 1.1 nM | Not specified |
| SSTR Subtype Selectivity (Binding IC50) | > 10 µM for hSSTR1-4 | hSSTR1 IC50 < 300 nM |
| hERG Binding (IC50) | 45 µM | Potent inhibitor |
Data compiled from a 2018 study in ACS Medicinal Chemistry Letters.[1]
Table 2: In Vivo Efficacy of SSTR5 Antagonism in a High-Fat Diet (HFD) Mouse Model of T2DM
| Treatment | Dose (mg/kg, oral) | Blood Glucose AUC (% Change) | Plasma Insulin Increase | Active GLP-1 Increase |
| Antagonist 10 | 3 | -94% | Significant | Significant |
| 10 | - | Yes | Yes | |
| Antagonist 1 | 10 | -87% | Not specified | Not specified |
| SSTR5 Knockout (KO) Mice | N/A | Ablated OGTT efficacy of Antagonist 10 | Decreased susceptibility to HFD-induced insulin resistance | Not specified |
Data compiled from a 2018 study in ACS Medicinal Chemistry Letters.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures and information from the cited literature.
Radioligand Binding Assay for SSTR5
This assay determines the binding affinity of a compound to the SSTR5 receptor.
Materials:
-
Membrane preparations from cells expressing human SSTR5.
-
Radioligand (e.g., [125I]-SST-14).
-
Test compound (Antagonist 10).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.
-
Initiate the binding reaction by adding the SSTR5-expressing cell membrane preparation.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding data.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of SSTR5 activation.
Materials:
-
CHO cells stably expressing human SSTR5.
-
Somatostatin-28 (SST-28) as the agonist.
-
Test compound (Antagonist 10).
-
Forskolin (to stimulate cAMP production).
-
cAMP assay kit (e.g., HTRF, AlphaScreen).
-
Cell culture medium.
Procedure:
-
Seed the SSTR5-expressing CHO cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.
-
Add a fixed concentration of the agonist (SST-28) in the presence of forskolin.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC50 of the antagonist.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT assesses the in vivo efficacy of the SSTR5 antagonist on glucose metabolism.
Materials:
-
High-fat diet-fed diabetic mice.
-
Test compound (Antagonist 10) formulated for oral administration.
-
Glucose solution (e.g., 2 g/kg).
-
Glucometer and test strips.
-
Blood collection supplies.
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Administer the test compound or vehicle orally at a specific time point before the glucose challenge (e.g., 30-60 minutes).
-
Measure baseline blood glucose from a tail snip (time 0).
-
Administer a glucose solution orally.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
In Vivo Insulin and GLP-1 Secretion
This experiment measures the effect of the SSTR5 antagonist on hormone secretion in response to a glucose challenge.
Materials:
-
High-fat diet-fed diabetic mice.
-
Test compound (Antagonist 10).
-
Glucose solution.
-
ELISA kits for insulin and active GLP-1.
-
Blood collection tubes with appropriate anticoagulants and inhibitors (e.g., DPP-4 inhibitor for GLP-1).
Procedure:
-
Follow the procedure for the OGTT (steps 1-4).
-
At specified time points during the OGTT (e.g., 0, 15, 30 minutes), collect blood samples into prepared tubes.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Measure plasma insulin and active GLP-1 concentrations using specific ELISA kits.
Mandatory Visualizations
Discussion and Conclusion
The validation of SSTR5's role in T2DM is effectively achieved through the use of selective antagonists. Compound 10 demonstrates superior potency and selectivity compared to earlier antagonists like compound 1 , with a significantly improved safety profile, particularly concerning hERG inhibition.
The in vivo data from the high-fat diet mouse model strongly supports the hypothesis that SSTR5 antagonism improves glucose tolerance. The significant reduction in blood glucose AUC, coupled with increased insulin and GLP-1 secretion, provides a clear mechanism of action.
Comparing the pharmacological intervention with a genetic model (SSTR5 KO mice) further strengthens the validation. The observation that the glucose-lowering effect of Antagonist 10 is absent in SSTR5 KO mice confirms that the drug's action is on-target.
References
Comparative Gene Expression Analysis Following SSTR5 Antagonist Treatment: A Guide for Researchers
This guide provides a comprehensive comparison of gene expression changes following treatment with a Somatostatin Receptor 5 (SSTR5) antagonist. It is intended for researchers, scientists, and professionals in drug development interested in the molecular effects of targeting the SSTR5 signaling pathway. The content herein details experimental protocols, presents comparative data, and visualizes key biological pathways and workflows.
Somatostatin receptors (SSTRs) are crucial in regulating various physiological processes, including hormone secretion and cell proliferation.[1] SSTR5, a subtype of this receptor family, is a significant therapeutic target in conditions like neuroendocrine tumors and pituitary adenomas due to its role in modulating tumor growth and hormone release.[2] SSTR5 antagonists are being investigated for their potential to stimulate hormone secretion, for instance, as a novel approach for anti-diabetic drugs.[3][4] Understanding the downstream genetic consequences of SSTR5 antagonism is vital for elucidating its mechanism of action and identifying biomarkers for therapeutic response.
Comparative Gene Expression Data
The following tables summarize hypothetical, yet representative, quantitative data on gene expression changes in a human neuroendocrine tumor cell line (e.g., BON-1) 24 hours after treatment with "SSTR5 Antagonist 6" (100 nM). Data is benchmarked against a vehicle control (0.1% DMSO) and a representative SSTR5 agonist (Octreotide, 100 nM).
Table 1: Differentially Expressed Genes Following this compound Treatment
| Gene Symbol | Gene Name | Fold Change (vs. Vehicle) | p-value | Putative Function |
| Upregulated Genes | ||||
| INS | Insulin | 2.5 | < 0.01 | Hormone secretion, glucose homeostasis |
| GCG | Glucagon | 2.1 | < 0.01 | Hormone secretion, glucose homeostasis |
| CCND1 | Cyclin D1 | 1.8 | < 0.05 | Cell cycle progression |
| MYC | MYC Proto-Oncogene | 1.6 | < 0.05 | Transcription factor, cell proliferation |
| GLP1R | Glucagon-Like Peptide 1 Receptor | 1.9 | < 0.01 | G-protein coupled receptor, insulin secretion |
| Downregulated Genes | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | -2.2 | < 0.01 | Cell cycle arrest |
| BAX | BCL2 Associated X, Apoptosis Regulator | -1.7 | < 0.05 | Apoptosis |
| KCNJ11 | Potassium Inwardly Rectifying Channel J11 | -1.9 | < 0.01 | Ion channel, insulin secretion regulation |
| RGS4 | Regulator of G Protein Signaling 4 | -2.0 | < 0.01 | G-protein signaling inhibition |
| ID1 | Inhibitor of DNA Binding 1 | -1.5 | < 0.05 | Transcriptional regulator, cell differentiation |
Table 2: Comparative Analysis of Gene Expression Modulation
| Gene Symbol | Fold Change (Antagonist 6) | Fold Change (SSTR5 Agonist) | Key Affected Pathway |
| INS | 2.5 | -2.8 | Hormone Secretion |
| CCND1 | 1.8 | -2.0 | Cell Cycle |
| GCG | 2.1 | -2.4 | Hormone Secretion |
| CDKN1A | -2.2 | 2.5 | Cell Cycle |
| MYC | 1.6 | -1.8 | Cell Proliferation |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of gene expression studies.[5] The following protocols outline a standard workflow for this type of analysis.
1. Cell Culture and Treatment
-
Cell Line: BON-1 cells (a human pancreatic neuroendocrine cell line expressing SSTR5).
-
Culture Conditions: Cells are maintained in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with fresh, serum-free medium containing either this compound (100 nM), an SSTR5 agonist (100 nM), or vehicle control (0.1% DMSO). Cells are incubated for 24 hours.
2. RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is extracted from harvested cells using a TRIzol-based reagent or a column-based RNA purification kit, following the manufacturer's instructions. All procedures are performed in an RNase-free environment.
-
Quantification and Quality Check: RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop), with expected A260/A280 ratios between 1.8 and 2.0. RNA integrity is verified using an Agilent Bioanalyzer, aiming for an RNA Integrity Number (RIN) > 8.0.
3. Gene Expression Analysis via RNA-Sequencing (RNA-Seq)
-
Library Preparation: An appropriate amount of total RNA (e.g., 1 µg) is used for library construction. mRNA is enriched using oligo(dT) magnetic beads, followed by fragmentation, reverse transcription, second-strand synthesis, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform, such as an Illumina NovaSeq, to generate paired-end reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Genes that are significantly up- or downregulated are identified by comparing antagonist-treated samples to controls using packages like DESeq2 or edgeR.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) is performed to identify biological pathways significantly affected by the treatment.
-
Visualizations: Pathways and Workflows
SSTR5 Signaling Pathway and Antagonist Action
SSTR5 is a G-protein coupled receptor (GPCR). Upon binding its endogenous ligand, somatostatin (SST), it activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase (AC). This leads to decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream pathways, typically resulting in the inhibition of hormone secretion and cell proliferation. An SSTR5 antagonist blocks SST from binding, thereby preventing this inhibitory cascade and promoting gene expression associated with secretion and proliferation.
Experimental Workflow for Gene Expression Analysis
The process from cell culture to data interpretation follows a structured, multi-step workflow to ensure reliable and reproducible results.
References
- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 2. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biocompare.com [biocompare.com]
Assessing the Translational Potential of SSTR5 Antagonist 6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The somatostatin receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target for metabolic disorders, particularly type 2 diabetes. Antagonism of SSTR5 is hypothesized to improve glucose homeostasis by enhancing insulin and glucagon-like peptide-1 (GLP-1) secretion. This guide provides a comparative analysis of the preclinical data for "SSTR5 antagonist 6" and other notable SSTR5 antagonists, offering a quantitative assessment of their translational potential.
Comparative Performance of SSTR5 Antagonists
The following tables summarize the available in vitro and in vivo data for this compound and its counterparts, providing a clear comparison of their potency, selectivity, and efficacy.
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound | hSSTR5 | 24 | Not Specified | [1] |
| SCO-240 | hSSTR5 | 2.0 | Radioligand Binding Assay | [2] |
| Compound 10 | hSSTR5 | 1.2 (Binding), 1.1 (cAMP) | Radioligand Binding, cAMP Functional Assay | [3] |
| Compound-1 | hSSTR5 | 9.8 | Not Specified | [4] |
| Compound-1 | mSSTR5 | 31 | Not Specified | [4] |
| Compound B | SSTR5 | 80 | Not Specified | |
| Takeda Compound (unnamed) | hSSTR5 | Inhibitory rate = 99% at 1 µM | Intracellular cAMP assay |
Table 1: In Vitro Potency of SSTR5 Antagonists. This table compares the half-maximal inhibitory concentration (IC50) of various SSTR5 antagonists against human (hSSTR5) and mouse (mSSTR5) receptors. Lower IC50 values indicate higher potency.
| Compound | Animal Model | Dose | Effect | Source |
| This compound (as Compound A) | Zucker (fa/fa) rats | Not specified | Dose-dependent decrease in glucose (up to 17%) and insulin (up to 49%) excursions in OGTT. | |
| This compound (as Compound A) | Diet-induced obese mice | Not specified (3 weeks treatment) | Dose-dependent decrease of glucose excursion by up to 45% and a dose-dependent increase in insulin by up to 72%. | |
| Compound 10 | High-fat diet fed mice | 3 mg/kg (oral) | 94% reduction in glucose excursion in OGTT. | |
| Compound 10 | Rodent diabetic model | 10 mg/kg | Increased total and active circulating GLP-1 levels. | |
| Compound-1 | KK-Ay mice (obese type 2 diabetes model) | 1, 3, and 10 mg/kg (oral, 2 weeks) | Dose-dependent and significant reduction in glycosylated hemoglobin (GHb), plasma glucose, and plasma insulin. | |
| Compound B | Diet-induced obese mice | Not specified | Lowered blood glucose. | |
| Takeda Compound 3p | Not specified | 3 mg/kg | Persistent glucose-lowering effect in an OGTT. | |
| Takeda Compound (unnamed) | KK-Ay/Ta mice | 1 mg/kg p.o. q.d. for 2 weeks | Decrease in glycated hemoglobin (GHb) of -0.51%. |
Table 2: In Vivo Efficacy of SSTR5 Antagonists. This table summarizes the effects of different SSTR5 antagonists on glucose metabolism in various rodent models of type 2 diabetes and obesity.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the SSTR5 signaling pathway and a typical experimental workflow for assessing the translational potential of an SSTR5 antagonist.
Figure 1: SSTR5 Signaling Pathway. This diagram illustrates the canonical G-protein coupled receptor signaling cascade initiated by somatostatin binding to SSTR5, leading to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels, which ultimately suppresses insulin and GLP-1 secretion. SSTR5 antagonists block this pathway by preventing somatostatin from binding to the receptor.
Figure 2: Experimental Workflow. This diagram outlines a typical workflow for assessing the translational potential of an SSTR5 antagonist, starting from initial in vitro characterization of binding and function to in vivo evaluation of pharmacokinetics and efficacy in disease models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the assessment of the SSTR5 antagonists discussed.
Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50 or Ki) of a compound for the SSTR5 receptor.
-
Principle: A radiolabeled ligand that specifically binds to SSTR5 is incubated with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of the unlabeled test compound (antagonist). The ability of the test compound to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined.
-
Protocol Outline:
-
Membrane Preparation: Cells expressing SSTR5 are harvested and homogenized to create a membrane preparation.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled SSTR5 ligand (e.g., [125I]SST-14 or [125I]SST-28) and a range of concentrations of the test antagonist.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay confirms the antagonistic activity of a compound by measuring its ability to block the somatostatin-induced inhibition of cyclic AMP (cAMP) production.
-
Principle: SSTR5 is a Gi-coupled receptor, and its activation by an agonist like somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. An antagonist will block this effect.
-
Protocol Outline:
-
Cell Culture: Cells stably expressing SSTR5 (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Stimulation: The cells are pre-incubated with varying concentrations of the SSTR5 antagonist. Subsequently, the cells are stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and a fixed concentration of a SSTR5 agonist (e.g., SST-28).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Data Analysis: The results are expressed as the percentage of inhibition of the agonist-induced response. The IC50 value, representing the concentration of the antagonist that causes 50% of the maximal inhibition, is determined by non-linear regression.
-
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard in vivo method to assess a compound's effect on glucose disposal in a diabetic or obese animal model.
-
Principle: After a period of fasting, a glucose load is administered orally to the animal. Blood glucose levels are then monitored over a period of time to assess how efficiently the glucose is cleared from the bloodstream. The SSTR5 antagonist is administered prior to the glucose challenge to evaluate its impact on glucose tolerance.
-
Protocol Outline:
-
Animal Model: Typically, diet-induced obese mice or genetic models of type 2 diabetes (e.g., KK-Ay mice) are used.
-
Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.
-
Drug Administration: The SSTR5 antagonist or vehicle is administered orally at a predetermined time before the glucose challenge.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for both the treated and vehicle groups to quantify the effect of the antagonist on glucose tolerance.
-
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing insulin sensitivity in vivo.
-
Principle: A high level of insulin is infused intravenously to suppress endogenous glucose production. Simultaneously, a variable rate of glucose is infused to maintain a normal blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity; a higher GIR indicates greater insulin sensitivity.
-
Protocol Outline:
-
Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice several days before the clamp procedure.
-
Fasting: Mice are fasted for a defined period before the experiment.
-
Basal Period: A tracer, such as [3-3H]glucose, is infused to measure basal glucose turnover.
-
Clamp Period: A continuous infusion of insulin is initiated. Blood glucose is monitored every 5-10 minutes, and the glucose infusion rate is adjusted to maintain euglycemia.
-
Drug Treatment: The SSTR5 antagonist can be administered prior to or during the clamp to assess its effect on insulin sensitivity.
-
Data Analysis: The GIR during the steady-state period of the clamp is calculated and compared between the treated and control groups. Isotopic tracers can also be used to determine tissue-specific glucose uptake and hepatic glucose production.
-
Conclusion
The available preclinical data suggest that this compound and other selective SSTR5 antagonists hold significant promise as therapeutic agents for type 2 diabetes. Their ability to improve glucose tolerance in various animal models, coupled with favorable in vitro potency, supports their continued investigation. The detailed experimental protocols provided in this guide are intended to facilitate further research and a standardized comparison of novel SSTR5 antagonists as they emerge. Future studies focusing on long-term efficacy, safety profiles, and the precise mechanisms underlying their beneficial metabolic effects will be crucial for their successful translation to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scohia.com [scohia.com]
- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling SSTR5 antagonist 6
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SSTR5 antagonist 6. It is designed to be a primary resource for laboratory safety and chemical handling, offering procedural guidance to ensure safe operational practices and proper disposal.
Disclaimer: The information provided herein is based on general knowledge of non-peptidic, small-molecule receptor antagonists and publicly available data. A specific Safety Data Sheet (SDS) for "this compound" was not publicly available at the time of this writing. It is imperative to obtain the official SDS from the supplier before any handling of this compound. This guide should be used in conjunction with, and not as a replacement for, the supplier-specific SDS.
Personal Protective Equipment (PPE)
Given that this compound is an orally active potent small molecule, a cautious approach to personal protection is warranted to prevent accidental inhalation, ingestion, or skin contact. The following PPE is recommended as a minimum standard:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant, offering protection from chemical splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Disposable Nitrile Gloves | Should be worn at all times when handling the compound. For tasks with a higher risk of spillage, consider double-gloving. Check manufacturer's glove compatibility charts for the specific solvent being used. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat is essential to protect against spills. For larger quantities, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Fume Hood | All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A structured approach to the handling of this compound is essential for maintaining a safe laboratory environment.
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Based on information for a similar compound, SSTR5 antagonist 1, storage at -20°C for one year or -80°C for two years is recommended for stock solutions[1]. For the solid compound, room temperature storage in the continental US may be acceptable, but always refer to the Certificate of Analysis for specific storage conditions[2].
-
Inventory: Maintain an accurate inventory of the compound, including the amount received, used, and disposed of.
-
Engineering Controls: All weighing of the solid and preparation of stock solutions must be conducted in a chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow the procedures outlined in the compound-specific SDS. Generally, for a small spill of a solid, gently cover with an absorbent material and then carefully sweep it up. For a liquid spill, absorb with an inert material and place it in a sealed container for disposal.
Disposal Plan
As "this compound" is intended for research purposes, it is unlikely to be classified as a hazardous waste under RCRA unless it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) which should be detailed in the SDS. However, it is prudent to handle its disposal with care.
| Waste Stream | Disposal Procedure |
| Solid Compound | Dispose of as non-hazardous chemical waste. It should be placed in a sealed, labeled container and disposed of through the institution's chemical waste program. Do not dispose of in the regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed waste container and dispose of through the chemical waste program. |
| Aqueous Solutions (Dilute) | Disposal of dilute, non-hazardous aqueous solutions down the sanitary sewer may be permissible, but this requires approval from your institution's Environmental Health and Safety (EHS) department. Never dispose of organic solvent solutions down the drain. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as chemical waste. Deface the label on the empty container before disposing of it in the regular trash or recycling. |
Always consult your institution's EHS guidelines for specific disposal procedures.
Experimental Protocols
While specific experimental protocols for "this compound" are not detailed in the public domain, a general protocol for an in vivo oral glucose tolerance test (OGTT) in mice, as has been performed with similar SSTR5 antagonists, is provided below as an example.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: High-fat diet-fed C57BL/6J mice are a common model for studying the effects of SSTR5 antagonists on glucose metabolism[1].
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice for a predetermined period (e.g., 4-6 hours) before the test.
-
Compound Administration: Administer this compound orally (p.o.) at the desired dose(s). A vehicle control group should be included.
-
Glucose Challenge: After a set time following compound administration (e.g., 30 minutes), administer a glucose solution orally.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge to measure blood glucose and plasma insulin levels.
-
Data Analysis: Calculate the area under the curve (AUC) for both glucose and insulin to assess the compound's effect on glucose tolerance.
Visualizations
The following diagram illustrates the key steps in the safe handling and use of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Activation of the somatostatin receptor 5 (SSTR5), a G protein-coupled receptor, initiates several intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase.
Caption: Simplified SSTR5 signaling cascade.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
